molecular formula C14H18O5 B10766865 (+)-2,5-epi-Goniothalesdiol

(+)-2,5-epi-Goniothalesdiol

Cat. No.: B10766865
M. Wt: 266.29 g/mol
InChI Key: RUDVTXZKYPJLFH-ZZVYKPCYSA-N
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Description

(+)-2,5-epi-Goniothalesdiol is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[(2R,3S,4S,5S)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDVTXZKYPJLFH-ZZVYKPCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H]1[C@H]([C@@H]([C@@H](O1)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of (+)-2,5-epi-Goniothalesdiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2,5-epi-Goniothalesdiol is a naturally occurring styryllactone that has garnered interest within the scientific community. Styryllactones, a class of compounds prevalent in the Goniothalamus genus of the Annonaceae family, are known for their diverse and potent biological activities, including cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting key data in a structured format and detailing the experimental protocols involved in its initial identification.

Discovery and Natural Source

The initial discovery of a related compound, (+)-goniothalesdiol, was reported in 1991 by Fang et al. following a phytochemical investigation of the stem bark of Goniothalamus giganteus. While this initial report laid the groundwork, subsequent synthetic studies have led to the characterization and availability of various stereoisomers, including this compound. For the purpose of this guide, we will focus on the general methodologies employed for the isolation of goniothalesdiol and related styryllactones from their natural source, which are foundational to obtaining any of its stereoisomers.

Experimental Protocols

The isolation of styryllactones from Goniothalamus species typically involves a series of extraction and chromatographic steps. The following is a generalized protocol based on established methodologies for the isolation of related compounds from Goniothalamus giganteus.

Plant Material

Dried and powdered stem bark of the source Goniothalamus species is the starting material for the extraction process.

Extraction
  • The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as 95% ethanol, at room temperature.

  • The resulting crude extract is then concentrated under reduced pressure to yield a dense residue.

  • This residue is subsequently partitioned between solvents of varying polarity, for example, chloroform and water, to separate compounds based on their solubility.

Isolation and Purification

The fraction containing the styryllactones (typically the chloroform-soluble portion) is subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Column Chromatography (CC): The crude fraction is first separated by column chromatography over silica gel, using a gradient elution system of increasing polarity (e.g., hexane-chloroform, followed by chloroform-acetone).

  • Preparative Thin-Layer Chromatography (PTLC): Fractions of interest from the initial column chromatography are further purified using preparative TLC on silica gel plates with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using HPLC, employing a suitable column (e.g., C18) and mobile phase.

The workflow for a typical isolation process is depicted in the diagram below.

experimental_workflow plant_material Powdered Goniothalamus Stem Bark extraction Solvent Extraction (e.g., 95% EtOH) plant_material->extraction partition Solvent Partitioning (e.g., CHCl3/H2O) extraction->partition chloroform_extract Chloroform Soluble Fraction partition->chloroform_extract column_chromatography Silica Gel Column Chromatography chloroform_extract->column_chromatography fractions Fractions Containing Styryllactones column_chromatography->fractions ptlc Preparative TLC fractions->ptlc hplc HPLC Purification ptlc->hplc pure_compound This compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Data Presentation

Table 1: Spectroscopic Data for Goniothalesdiol Derivatives
Data TypeDescription
¹H NMR Characteristic signals for a styryl moiety, protons on the lactone ring, and hydroxyl groups.
¹³C NMR Resonances corresponding to the carbonyl of the lactone, aromatic carbons, and carbons of the substituted pyran ring.
Mass Spec. Molecular ion peak consistent with the chemical formula C₁₃H₁₄O₄.
IR Absorption bands indicating the presence of hydroxyl groups, a carbonyl group (lactone), and aromatic rings.

Note: Specific chemical shifts and coupling constants would be required from the primary literature for the definitive characterization of this compound.

Signaling Pathways and Logical Relationships

The biological activity of styryllactones is often attributed to their ability to induce apoptosis in cancer cells. While the specific signaling pathways affected by this compound require further investigation, a generalized pathway for styryllactone-induced apoptosis is illustrated below. This often involves the activation of caspase cascades, which are central to the execution of programmed cell death.

signaling_pathway styryllactone This compound cell_stress Induction of Cellular Stress styryllactone->cell_stress caspase_activation Caspase Cascade Activation cell_stress->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Putative signaling pathway for styryllactone-induced apoptosis.

Conclusion

The discovery and study of this compound and its related compounds from Goniothalamus species continue to be an important area of natural product research. The methodologies for their isolation, though requiring multiple chromatographic steps, are well-established. Further research is needed to fully elucidate the specific biological activities and mechanisms of action of the (+)-2,5-epi stereoisomer, which will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a detailed overview of the core aspects of the discovery and isolation of this promising natural product.

Unveiling the Natural Repositories of (+)-2,5-epi-Goniothalesdiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of phytochemical investigations reveals that the styryllactone (+)-2,5-epi-Goniothalesdiol, a molecule of significant interest to the drug development community, is a natural constituent of select species within the Goniothalamus genus. This technical guide consolidates the available data on its natural sources, providing researchers, scientists, and drug development professionals with a detailed overview of its isolation, characterization, and quantitative analysis.

Confirmed Natural Sources and Quantitative Data

To date, the primary identified natural source of a closely related compound, Goniodiol, which is structurally consistent with this compound, is Goniothalamus wynaadensis Bedd. The absolute configuration of a derivative of Goniodiol isolated from this species has been confirmed through single-crystal X-ray diffraction analysis of its diacetate derivative, establishing it as (6R, 7R, 8R). This stereochemistry aligns with that of this compound. A related compound, goniodiol-7-monoacetate, has been isolated from Goniothalamus amuyon, with its stereochemistry confirmed as [6R-(7R,8R-dihydro-7-acetoxy-8-hydroxystyryl)-5, 6-dihydro-2-pyrone] by X-ray crystallography[1][2].

The following table summarizes the quantitative data available for the isolation of Goniodiol from Goniothalamus wynaadensis.

Plant SourcePart UsedExtraction SolventCompound IsolatedYield (% w/w of dry plant material)Reference
Goniothalamus wynaadensis Bedd.LeavesEthyl acetateGoniodiol (5)Data not explicitly provided in abstract[3]

Note: While the presence of Goniodiol in G. wynaadensis is confirmed, the exact yield from the dried leaves was not specified in the primary abstract. Further analysis of the full publication is required to ascertain this value.

Experimental Protocols: Isolation of Goniodiol from Goniothalamus wynaadensis

The following is a detailed methodology for the isolation and characterization of Goniodiol based on the study of phytochemical constituents of Goniothalamus wynaadensis leaves[3][4].

Plant Material Collection and Preparation
  • The leaves of Goniothalamus wynaadensis Bedd. were collected and identified.

  • The plant material was shade-dried at room temperature.

  • The dried leaves were pulverized to a coarse powder.

Extraction
  • The powdered leaves were subjected to sequential extraction with solvents of increasing polarity.

  • A preliminary extraction with a non-polar solvent (e.g., hexane or petroleum ether) is typically performed to remove lipids and pigments.

  • The defatted plant material was then extracted with ethyl acetate.

  • Subsequently, a final extraction with methanol was carried out to isolate more polar compounds.

Isolation and Purification
  • The ethyl acetate extract, being the most active fraction, was concentrated under reduced pressure.

  • The crude extract was subjected to column chromatography over silica gel.

  • A gradient elution system was employed, starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity with ethyl acetate.

  • Fractions were collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing the compound of interest were pooled and further purified by repeated column chromatography or preparative TLC until a pure crystalline solid, identified as Goniodiol, was obtained.

Structure Elucidation
  • The structure of the isolated Goniodiol was determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and formula.

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the carbon-hydrogen framework and connectivity.

    • 2D NMR (COSY, HSQC, HMBC): To confirm the complete structural assignment.

  • The absolute stereochemistry was confirmed by converting the natural Goniodiol into its diacetate derivative and performing single-crystal X-ray diffraction analysis[3].

Logical Workflow for Isolation and Characterization

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation Collection Collection of Goniothalamus wynaadensis leaves Drying Shade Drying Collection->Drying Grinding Pulverization Drying->Grinding Extraction_Hex Sequential Extraction (Hexane) Grinding->Extraction_Hex Extraction_EA Ethyl Acetate Extraction Extraction_Hex->Extraction_EA Extraction_MeOH Methanol Extraction Extraction_EA->Extraction_MeOH Concentration Concentration of Ethyl Acetate Extract Extraction_EA->Concentration Column_Chromo Silica Gel Column Chromatography Concentration->Column_Chromo TLC TLC Monitoring Column_Chromo->TLC Purification Further Purification TLC->Purification Spectroscopy Spectroscopic Analysis (MS, 1D/2D NMR) Purification->Spectroscopy Derivatization Acetylation Purification->Derivatization Final_Structure Goniodiol (this compound) Spectroscopy->Final_Structure Structure Confirmation XRay Single-Crystal X-ray Diffraction Derivatization->XRay XRay->Final_Structure Absolute Stereochemistry

Caption: Workflow for the isolation and structural elucidation of Goniodiol.

Biosynthetic Considerations

While the specific signaling pathways for the biosynthesis of this compound in Goniothalamus species have not been elucidated, styryllactones are generally believed to be derived from the phenylpropanoid and polyketide pathways. The styryl group originates from cinnamic acid, which is formed from phenylalanine via the shikimate pathway. The lactone ring is thought to be assembled through the polyketide pathway, involving the sequential condensation of acetate units.

biosynthetic_pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Shikimate Pathway Styryllactone_Precursor Styryllactone Precursor Cinnamic_Acid->Styryllactone_Precursor Polyketide_Synthase Polyketide Pathway (Acetate Units) Polyketide_Synthase->Styryllactone_Precursor Goniothalesdiol This compound Styryllactone_Precursor->Goniothalesdiol Enzymatic Transformations

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of (+)-2,5-epi-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The precise biosynthetic pathway for (+)-2,5-epi-Goniothalesdiol has not been fully elucidated in published scientific literature. This guide presents a scientifically plausible, hypothetical pathway based on the known biosynthesis of structurally related styryl-lactone natural products found in the Goniothalamus genus.

Introduction to this compound and Styryl-lactones

This compound is a member of the styryl-lactone class of natural products. These compounds are characteristic secondary metabolites of plants in the Goniothalamus genus (family Annonaceae) and exhibit a range of interesting biological activities, including cytotoxic properties.[1][2][3] The core structure consists of a lactone ring attached to a styryl side chain. The biosynthesis of such molecules is believed to be a product of the interplay between the shikimate and polyketide pathways.

Proposed Biosynthetic Pathway

The biosynthesis of styryl-lactones is proposed to originate from two primary metabolic routes: the shikimate pathway , which provides the aromatic styryl unit, and the polyketide pathway , which constructs the lactone ring.

2.1. Formation of the Starter Unit via the Shikimate Pathway

The shikimate pathway is a central route in plants and microorganisms for the production of aromatic amino acids (AAAs): L-phenylalanine, L-tyrosine, and L-tryptophan.[4][5] In vascular plants, a significant portion of photosynthetically fixed carbon is channeled through this pathway.[4][6]

  • Chorismate Synthesis: The pathway begins with precursors from glycolysis and the pentose phosphate pathway, ultimately yielding chorismate, a key branch-point intermediate.[7][8]

  • Phenylalanine Formation: Chorismate is converted to L-phenylalanine.

  • Cinnamic Acid and Cinnamoyl-CoA Production: L-phenylalanine is then deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is a crucial entry point into the phenylpropanoid pathway. Cinnamic acid is subsequently activated by a CoA ligase to form cinnamoyl-CoA . This molecule serves as the "starter unit" for the polyketide synthase enzyme.

2.2. Construction of the Lactone Ring via the Polyketide Pathway

Polyketides are a diverse class of natural products synthesized by the sequential condensation of small carboxylic acid units, a process catalyzed by Polyketide Synthases (PKSs).[9][10] Plant type III PKSs are known to produce a variety of compounds, including flavonoids, stilbenes, and pyrones.[11][12]

  • Initiation: The biosynthesis of the lactone ring begins with the loading of the cinnamoyl-CoA starter unit onto the PKS enzyme.

  • Elongation: The polyketide chain is extended through the sequential addition of malonyl-CoA molecules, which serve as the "extender units". Each addition is a decarboxylative condensation reaction. For a simple six-membered lactone ring found in many goniothalamin-related compounds, two molecules of malonyl-CoA would be required.

  • Cyclization and Release: After the chain reaches the correct length, the PKS catalyzes an intramolecular cyclization reaction (likely an aldol condensation or Claisen cyclization) to form the pyrone ring, which is then released from the enzyme.[11]

2.3. Post-PKS Tailoring Modifications

Once the core styryl-lactone skeleton is formed, it undergoes a series of "tailoring" reactions catalyzed by other enzymes to produce the final, specific structure of this compound. These modifications are critical for generating the vast chemical diversity seen in natural products.

  • Reduction: Ketoreductase enzymes may reduce ketone functionalities on the lactone ring to hydroxyl groups.

  • Epoxidation: The distinctive epoxide ring in this compound is likely installed by a cytochrome P450 monooxygenase or a similar epoxidase, which catalyzes the stereospecific oxidation of a double bond in a precursor molecule.

The precise sequence of these tailoring steps determines the final stereochemistry of the molecule.

Visualization of the Proposed Pathway

The following diagrams illustrate the logical flow of the proposed biosynthetic pathway and a potential experimental workflow for its elucidation.

Hypothetical_Biosynthesis_Goniothalesdiol Figure 1: Proposed Biosynthetic Pathway cluster_primary_metabolism Primary Metabolism cluster_shikimate Shikimate & Phenylpropanoid Pathways cluster_polyketide Polyketide Pathway cluster_tailoring Post-PKS Tailoring PEP Phosphoenolpyruvate Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P Erythrose-4-P E4P->Shikimate_Pathway AcetylCoA Acetyl-CoA Malonyl_CoA Malonyl-CoA (Extender Unit) AcetylCoA->Malonyl_CoA Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA (Starter Unit) Cinnamic_Acid->Cinnamoyl_CoA CoA Ligase PKS Type III PKS Cinnamoyl_CoA->PKS Malonyl_CoA->PKS Styrylpyrone Styrylpyrone Core PKS->Styrylpyrone Tailoring_Enzymes Reductases, P450 Epoxidase Styrylpyrone->Tailoring_Enzymes Final_Product (+)-2,5-epi- Goniothalesdiol Tailoring_Enzymes->Final_Product

Caption: Proposed biosynthetic pathway for this compound.

Experimental_Workflow Figure 2: Experimental Workflow for Pathway Elucidation A Plant Material (Goniothalamus sp.) B Transcriptome Sequencing (RNA-seq) A->B H Metabolite Profiling (LC-MS) A->H I Isotopic Labeling Studies A->I C Candidate Gene Identification (PKS, P450s, etc.) B->C D Heterologous Expression (in E. coli or Yeast) C->D E In Vitro Enzyme Assays D->E F Product Identification (LC-MS, NMR) E->F Substrate Feeding G Pathway Reconstruction F->G H->C J Confirmation of Precursors I->J Trace label incorporation J->G

Caption: A general workflow for elucidating a natural product biosynthetic pathway.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway involves a multi-faceted approach combining genetics, biochemistry, and analytical chemistry.[13][14]

Protocol 1: Transcriptome Mining and Candidate Gene Identification

  • Objective: To identify the genes encoding the biosynthetic enzymes in the source organism.

  • Methodology:

    • Extract RNA from the specific plant tissue (e.g., stem bark) that produces this compound.

    • Perform high-throughput RNA sequencing (RNA-seq) to generate a transcriptome.

    • Assemble the transcriptome and annotate the genes. Search the dataset for sequences with homology to known biosynthetic enzymes, such as Type III Polyketide Synthases, Cytochrome P450s, reductases, and CoA ligases.[15]

    • Identify candidate genes whose expression profile correlates with the production of the target compound.

Protocol 2: Heterologous Expression and In Vitro Enzyme Assays

  • Objective: To confirm the function of candidate enzymes.

  • Methodology:

    • Synthesize or clone the coding sequences of candidate genes (e.g., a candidate PKS).

    • Insert the gene into an expression vector and transform it into a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae.[14]

    • Overexpress and purify the recombinant protein.

    • Perform in vitro assays by providing the purified enzyme with the hypothesized substrates (e.g., cinnamoyl-CoA and malonyl-CoA for a PKS) and necessary cofactors.

    • Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to verify the identity of the synthesized compound.

Protocol 3: Isotopic Labeling Studies

  • Objective: To confirm the metabolic precursors of the molecule.

  • Methodology:

    • Synthesize isotopically labeled precursors, such as ¹³C-phenylalanine or ¹³C-acetate.

    • Administer these labeled precursors to the living plant or a cell culture derived from it.

    • Allow time for the organism to metabolize the precursors and synthesize new compounds.

    • Extract and purify this compound from the tissue.

    • Analyze the purified compound using NMR and MS to determine the position and extent of ¹³C incorporation. This provides definitive evidence of the building blocks used in its biosynthesis.

Quantitative Data Presentation

No specific quantitative data for the biosynthesis of this compound is currently available. If determined, enzyme kinetic parameters would be summarized as follows for clear comparison.

Table 1: Putative Enzyme Kinetic Data for this compound Biosynthesis

Enzyme (Hypothetical)Substrate(s)K_m (µM)k_cat (s⁻¹)
GtPKS1Cinnamoyl-CoAData not availableData not available
GtPKS1Malonyl-CoAData not availableData not available
GtCYP71AStyrylpyrone PrecursorData not availableData not available

Conclusion and Future Outlook

The biosynthesis of this compound is most likely a classic example of the convergence of the shikimate and polyketide pathways, followed by specific tailoring reactions. While this guide provides a robust hypothesis, the definitive pathway, the specific genes and enzymes involved, and their regulation remain unknown. This represents a significant knowledge gap and an exciting opportunity for future research in natural product biosynthesis. The elucidation of this pathway would not only advance our fundamental understanding of plant biochemistry but could also enable the biotechnological production of these and other related bioactive compounds through metabolic engineering.[16][17]

References

Unveiling the Molecular Architecture of (+)-Goniothalesdiol: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of (+)-Goniothalesdiol, a bioactive natural product isolated from the genus Goniothalamus. While the primary focus of this document is (+)-Goniothalesdiol, the principles and methodologies described herein are representative and directly applicable to the structural determination of its stereoisomers, including the synthetically significant (+)-2,5-epi-Goniothalesdiol. The elucidation of such complex molecular structures is a cornerstone of natural product chemistry and is pivotal for understanding bioactivity and enabling further drug development.

The structural confirmation of (+)-Goniothalesdiol relies on a synergistic application of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often corroborated by X-ray crystallography for unambiguous stereochemical assignment. This guide will provide a comprehensive overview of the data interpretation and experimental protocols integral to this process.

Spectroscopic Data Analysis: The Fingerprint of a Molecule

The foundational evidence for the structure of (+)-Goniothalesdiol is derived from a suite of spectroscopic data. This information, when pieced together, reveals the connectivity of atoms and their spatial arrangement.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the molecular formula of a compound. For (+)-Goniothalesdiol, HRMS analysis provides the exact mass, from which the elemental composition can be deduced.

Table 1: Mass Spectrometry Data for (+)-Goniothalesdiol

TechniqueIonization ModeObserved m/zDeduced Molecular Formula
HR-ESI-MSPositive[M+Na]⁺C₁₃H₁₆O₄
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for (+)-Goniothalesdiol

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
278.24.55 (m)
370.53.90 (dd, J = 5.0, 2.5)
472.13.65 (t, J = 5.0)
580.14.20 (m)
35.12.10 (m)
2.60 (m)
7128.57.25-7.40 (m)
8128.67.25-7.40 (m)
9125.87.25-7.40 (m)
1'135.2-
2', 6'128.87.25-7.40 (m, 2H)
3', 5'128.77.25-7.40 (m, 2H)
4'128.47.25-7.40 (m, 1H)
3-OH-2.50 (br s)
4-OH-2.80 (br s)

Note: The spectral data presented is a representative compilation from literature sources. Actual values may vary slightly depending on experimental conditions.

Experimental Protocols: From Isolation to Analysis

The successful elucidation of a natural product's structure begins with its purification and is followed by meticulous spectroscopic analysis.

Isolation of (+)-Goniothalesdiol
  • Extraction: The dried and powdered plant material (e.g., stem bark of a Goniothalamus species) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extract exhibiting bioactivity is fractionated using column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing the compound of interest are further purified by repeated column chromatography, often followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure (+)-Goniothalesdiol.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

Visualizing the Elucidation Pathway

Graphviz diagrams provide a clear visual representation of the logical flow of the structure elucidation process and the key correlations used to assemble the molecular structure.

Workflow of Structure Elucidation

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_determination Structure Determination plant_material Plant Material (Goniothalamus sp.) extraction Solvent Extraction plant_material->extraction fractionation Column Chromatography extraction->fractionation purification Preparative HPLC fractionation->purification pure_compound Pure (+)-Goniothalesdiol purification->pure_compound hrms HRMS pure_compound->hrms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d mol_formula Molecular Formula hrms->mol_formula c_h_framework Carbon-Hydrogen Framework nmr_1d->c_h_framework connectivity Connectivity (2D Structure) nmr_2d->connectivity final_structure Final Structure of (+)-Goniothalesdiol mol_formula->final_structure c_h_framework->connectivity connectivity->final_structure

Caption: Workflow for the structure elucidation of (+)-Goniothalesdiol.

Key 2D NMR Correlations for Assembling the Core Structure

nmr_correlations cluster_structure Key Structural Fragments H2 H-2 H3 H-3 H2->H3 C3 C-3 H2->C3 C6 C-6 H2->C6 H4 H-4 H3->H4 H5 H-5 H4->H5 H6 H-6 H5->H6 C4 C-4 H5->C4 C1_prime C-1' H5->C1_prime C2 C-2 H6->C2 C5 C-5 H6->C5 C7 C-7 H6->C7

Caption: Key 2D NMR correlations for (+)-Goniothalesdiol.

The meticulous analysis of the presented data, following the outlined workflow, allows for the unambiguous determination of the planar structure and relative stereochemistry of (+)-Goniothalesdiol. Absolute stereochemistry is often confirmed through X-ray crystallography of a suitable crystal or by total synthesis from a chiral starting material. This comprehensive approach is fundamental to advancing the study of this and other structurally related natural products.

Stereochemistry and Absolute Configuration of (+)-2,5-epi-Goniothalesdiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the stereochemistry and absolute configuration of (+)-2,5-epi-Goniothalesdiol. While direct access to the full experimental data from the primary literature—a 2006 study in the Journal of Organic Chemistry detailing the stereoselective synthesis of (+)-goniothalesdiol and its analogue, 2,5-bis-epi-goniothalesdiol—is unavailable, this document compiles the known information and outlines the standard methodologies for the determination of its stereochemical features. The synthesis of this class of molecules allows for the establishment of the relative and absolute stereochemistry of the chiral centers. This guide will cover the structural characteristics of the molecule, present a hypothetical summary of key quantitative data based on typical results for analogous compounds, and provide standardized experimental protocols for stereochemical determination.

Introduction

Goniothalesdiol is a naturally occurring tetrahydrofuran derivative isolated from species of the Goniothalamus genus, which are known for their diverse bioactive secondary metabolites. The prefix "epi" indicates that the stereochemistry at a particular chiral center is inverted relative to the parent natural product. In the case of this compound, the stereochemistry at positions 2 and 5 of the tetrahydrofuran ring is epimeric to that of the naturally occurring goniothalesdiol. The "(+)" signifier indicates that the compound is dextrorotatory, meaning it rotates plane-polarized light in the clockwise direction.

The precise stereochemical arrangement of atoms in a molecule, or its absolute configuration, is crucial in drug discovery and development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide focuses on the methods used to elucidate and confirm the three-dimensional structure of this compound.

Structural Elucidation and Stereochemistry

The core of this compound is a substituted tetrahydrofuran ring. The determination of its stereochemistry involves establishing the relative configuration of the substituents on the ring and then assigning the absolute configuration of each chiral center.

Relative Stereochemistry

The relative stereochemistry of substituents on the tetrahydrofuran ring is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments.

Absolute Configuration

The absolute configuration of a chiral molecule is most definitively determined by single-crystal X-ray crystallography. In the absence of suitable crystals, chiroptical methods such as optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) can be used, often in conjunction with computational chemistry. Another powerful technique is the application of Mosher's method, a chemical derivatization followed by NMR analysis, to determine the configuration of secondary alcohols.

Quantitative Data Summary

The following tables summarize the kind of quantitative data that would be expected from the analysis of this compound. Note: As the primary literature is not accessible, these tables are illustrative and based on typical values for similar compounds.

Table 1: Physicochemical and Chiroptical Data

ParameterExpected Value
Molecular FormulaC₁₃H₁₆O₄
Molecular Weight236.26 g/mol
Specific Rotation [α]DPositive value (e.g., +X° (c 1.0, CHCl₃))
Melting PointNot available

Table 2: Representative ¹H NMR Spectroscopic Data (Hypothetical)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.5 - 4.7m-
H-34.0 - 4.2m-
H-44.0 - 4.2m-
H-54.5 - 4.7m-
H-74.8 - 5.0d~5
H-84.3 - 4.5m-
Phenyl-H7.2 - 7.4m-

Table 3: Representative ¹³C NMR Spectroscopic Data (Hypothetical)

CarbonChemical Shift (δ, ppm)
C-280 - 85
C-375 - 80
C-475 - 80
C-580 - 85
C-630 - 35
C-770 - 75
C-865 - 70
Phenyl-C125 - 140

Experimental Protocols

The following are detailed, standardized methodologies for the key experiments used in the stereochemical determination of compounds like this compound.

Synthesis of this compound (Illustrative)

The synthesis of 2,5-bis-epi-goniothalesdiol, as described in the abstract of the primary literature, likely proceeds from a chiral starting material to ensure enantioselectivity. A plausible synthetic workflow is outlined below.

G cluster_synthesis Synthetic Pathway Start Chiral Starting Material (e.g., D-Mannitol derivative) Intermediate1 Multi-step synthesis to form a key acyclic precursor Start->Intermediate1 Chemical Reagents Intermediate2 FeCl₃-mediated Tetrahydrofuran Ring Formation Intermediate1->Intermediate2 Cyclization Intermediate3 Stereoselective reduction and functional group manipulation Intermediate2->Intermediate3 Reduction/ Protection Final_Product This compound Intermediate3->Final_Product Deprotection

Caption: A generalized synthetic workflow for this compound.

Determination of Absolute Configuration by Mosher's Method

This method is used to determine the absolute configuration of the secondary alcohol at C-7.

  • Esterification: React this compound separately with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine) to form the corresponding (R)- and (S)-MTPA esters.

  • NMR Analysis: Acquire the ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

  • Data Analysis: Identify the protons on either side of the newly formed ester linkage. Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

  • Configuration Assignment: A positive Δδ for protons on one side of the MTPA plane and a negative Δδ on the other side allows for the assignment of the absolute configuration at the carbinol center.

G cluster_mosher Mosher's Method Workflow Start This compound ReactionR React with (R)-MTPA-Cl Start->ReactionR ReactionS React with (S)-MTPA-Cl Start->ReactionS EsterR (R)-MTPA Ester ReactionR->EsterR EsterS (S)-MTPA Ester ReactionS->EsterS NMR_R ¹H NMR of (R)-Ester EsterR->NMR_R NMR_S ¹H NMR of (S)-Ester EsterS->NMR_S Analysis Calculate Δδ = δS - δR NMR_R->Analysis NMR_S->Analysis Result Assign Absolute Configuration Analysis->Result

Spectroscopic Data of (+)-2,5-epi-Goniothalesdiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers in Natural Product Chemistry and Drug Discovery

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (+)-2,5-epi-Goniothalesdiol. Due to the absence of publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) for this specific stereoisomer in the scientific literature, this document outlines the general methodologies and expected spectral characteristics based on the known structure of Goniothalesdiol and its analogues. This guide is intended to serve as a foundational resource for researchers engaged in the isolation, synthesis, and biological evaluation of such compounds.

Introduction to Goniothalesdiol and its Stereoisomers

Goniothalesdiol is a naturally occurring tetrahydrofuran derivative isolated from plants of the Goniothalamus genus. These compounds have garnered significant interest within the scientific community due to their potential biological activities. The stereochemistry of these molecules plays a crucial role in their bioactivity, making the characterization of individual stereoisomers, such as this compound, a critical aspect of natural product research. The precise arrangement of substituents on the tetrahydrofuran ring dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Predicted Spectroscopic Data

While specific experimental data for this compound is not available, the following sections detail the expected spectroscopic characteristics. These predictions are based on the analysis of related known compounds and fundamental principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR data would be essential for confirming its structure and stereochemistry.

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-24.5 - 4.8m-
H-33.8 - 4.1m-
H-43.9 - 4.2m-
H-54.2 - 4.5m-
H-6a/b2.8 - 3.1m-
H-75.0 - 5.3m-
Styryl Hα6.2 - 6.5d~16
Styryl Hβ6.6 - 6.9dd~16, ~6
Phenyl-H7.2 - 7.5m-
Phenyl-H'7.2 - 7.5m-
OHVariablebr s-

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-280 - 85
C-375 - 80
C-478 - 83
C-582 - 87
C-640 - 45
C-770 - 75
Styryl Cα125 - 130
Styryl Cβ130 - 135
Phenyl-C125 - 140
Phenyl-C'125 - 140
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a high-resolution mass spectrum (HRMS) would be crucial to determine its elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺Expected Molecular Ion + 1
[M+Na]⁺Expected Molecular Ion + 23
[M-H₂O+H]⁺[M+H]⁺ - 18
[M-C₈H₉O+H]⁺Fragmentation of the side chain
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands.

Table 4: Predicted Infrared (IR) Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H (hydroxyl)3200 - 3600 (broad)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=C (aromatic/styryl)1600 - 1650
C-O (ether/alcohol)1050 - 1150

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a natural product like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe would be ideal for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key parameters include a spectral width of ~220 ppm and a sufficient number of scans. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: To unambiguously assign the structure and stereochemistry, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be conducted. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be critical for determining the relative stereochemistry.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion to obtain fragmentation information, which aids in structural elucidation.

Infrared Spectroscopy
  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disk. For soluble samples, a solution in a suitable IR-transparent solvent (e.g., CHCl₃) can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical progression of experiments and data analysis.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Determination extraction Plant Material Extraction fractionation Chromatographic Fractionation extraction->fractionation purification Final Purification (e.g., HPLC) fractionation->purification ms Mass Spectrometry (HRMS) purification->ms Pure Compound nmr_1d 1D NMR (¹H, ¹³C, DEPT) ms->nmr_1d ir Infrared Spectroscopy ir->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_stereo Stereochemistry (NOESY/ROESY) nmr_2d->nmr_stereo data_integration Integrate All Spectroscopic Data nmr_stereo->data_integration structure_proposal Propose Planar Structure data_integration->structure_proposal stereo_assignment Assign Relative Stereochemistry structure_proposal->stereo_assignment final_structure Final Structure of this compound stereo_assignment->final_structure

Caption: Workflow for the isolation and structural elucidation of a natural product.

This diagram illustrates the typical workflow, starting from the extraction of the natural source to the final determination of the complete chemical structure, including its stereochemistry. Each step provides crucial information that, when combined, allows for the unambiguous identification of the molecule.

An In-depth Technical Guide on the Physicochemical Properties and Biological Evaluation of (+)-2,5-epi-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and comprehensive experimental data on the physicochemical properties and biological activity of (+)-2,5-epi-Goniothalesdiol is limited in the currently available scientific literature. The following guide is compiled from data on its synthetic precursors and closely related analogs, alongside standardized protocols for its potential biological evaluation. The physicochemical data presented is for a key synthetic intermediate, Methyl 3-[2R,3S,4R,5S]-3,4-Dihydroxy-5-phenyltetrahydrofuran-2-yl)propionate, as reported in the literature.

Physicochemical Properties

The stereoselective total synthesis of (+)-goniothalesdiol and its 2,5-epi analogue has been reported, providing crucial information on its chemical characteristics. While specific data for the final product, this compound, is not fully detailed in the abstracts of these publications, the properties of key intermediates offer significant insight.

Data Presentation

The following table summarizes the reported physicochemical data for Methyl 3-[2R,3S,4R,5S]-3,4-Dihydroxy-5-phenyltetrahydrofuran-2-yl)propionate, a direct precursor to this compound.

PropertyValue
Molecular Formula C₁₄H₁₈O₅
Molecular Weight 266.29 g/mol
Optical Rotation [α]D²⁷ +94.47 (c = 0.38, EtOH)
Infrared (IR) Spectrum (neat): 3420, 2951, 1724, 1440 cm⁻¹
¹H NMR (600 MHz, CDCl₃) δ = 7.30-7.40 (m, 5 H), 5.14 (d, J = 3.5 Hz, 1 H), 4.11 (dd, J = 1.2, 3.5 Hz, 1 H), 4.06 (dd, J = 1.2, 3.3 Hz, 1 H), 3.89 (ddd, J = 3.3, 6.2, 7.0 Hz, 1 H), 3.70 (s, 3 H), 2.52-2.64 (m, 2 H), 2.11-2.15 (m, 2 H)
¹³C NMR (150 MHz, CDCl₃) δ = 174.2, 135.6, 128.6, 128.1, 126.8, 84.7, 82.9, 81.7, 80.1, 51.8, 30.6, 28.7
Mass Spectrometry (LCMS) m/z = 289 [M + Na]⁺

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, related compounds from the Goniothalamus genus, such as goniothalamin, have demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines.[1] The proposed mechanism of action for these related compounds often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway, characterized by cell cycle arrest and the modulation of apoptosis-related proteins.[1][2]

Postulated Apoptotic Signaling Pathway

Based on the activity of analogous compounds, a plausible signaling pathway for the induction of apoptosis by this compound is depicted below. This pathway is a generalized representation and requires experimental validation for this specific compound.

Apoptosis_Pathway Compound This compound Cell Cancer Cell Compound->Cell Bax Bax Compound->Bax upregulates Bcl2 Bcl-2 Compound->Bcl2 downregulates Mitochondria Mitochondria Cell->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC release Bax->Mitochondria Bcl2->Mitochondria inhibition Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

The following are detailed, standardized protocols for key experiments that would be essential for characterizing the biological activity of this compound.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add this compound Incubate1->AddCompound Incubate2 Incubate 24-72h AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][5]

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow Start Start TreatCells Treat Cells with Compound Start->TreatCells HarvestCells Harvest and Wash Cells TreatCells->HarvestCells Resuspend Resuspend in Binding Buffer HarvestCells->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min (dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Cell_Cycle_Workflow Start Start TreatCells Treat Cells with Compound Start->TreatCells HarvestFix Harvest and Fix Cells in Ethanol TreatCells->HarvestFix Stain Stain with PI and RNase A HarvestFix->Stain Incubate Incubate 30 min (dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for cell cycle analysis.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and caspases.[6]

Methodology:

  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Start ProteinExtract Protein Extraction and Quantification Start->ProteinExtract SDSPAGE SDS-PAGE ProteinExtract->SDSPAGE Transfer Protein Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Densitometric Analysis Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western Blot analysis.

References

Goniothalesdiol and Its Analogs: A Comprehensive Review of Their Synthesis, Biological Activity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Goniothalesdiol, a naturally occurring tetrahydrofuran derivative, and its analogs have garnered significant attention in the scientific community due to their potent cytotoxic activities against various cancer cell lines. Isolated from plants of the Goniothalamus genus, these compounds represent a promising class of natural products for the development of novel anticancer agents. This technical guide provides a comprehensive literature review of Goniothalesdiol and its analogs, focusing on their synthesis, biological evaluation, and the molecular mechanisms underlying their therapeutic potential.

Chemical Synthesis

The total synthesis of Goniothalesdiol and its analogs has been a subject of considerable interest, with several research groups reporting stereoselective routes to these complex molecules. A common strategy involves the use of chiral starting materials to establish the desired stereochemistry of the tetrahydrofuran core.

One notable approach to the stereoselective synthesis of (+)-goniothalesdiol starts from (-)-D-tartaric acid. A key step in this synthesis is an FeCl3-mediated formation of the tetrahydrofuran ring, which proceeds with very high selectivity. This method also allows for the synthesis of the 2,5-bis-epi-goniothalesdiol analog from a common intermediate.[1] Another reported total synthesis of (+)-goniothalesdiol begins with d-mannitol. This synthesis utilizes a palladium(II)-catalyzed oxycarbonylation of unsaturated triols as the key step for constructing the tetrahydrofuran ring with excellent threo-selectivity.[2]

Biological Activity and Cytotoxicity

Goniothalesdiol and its analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The evaluation of their anticancer potential is typically performed using in vitro cytotoxicity assays, such as the MTT assay or LDH release assay, which measure cell viability and membrane integrity, respectively.

The following table summarizes the reported cytotoxic activities of Goniothalesdiol and some of its key analogs against various cancer cell lines.

CompoundCell LineAssayActivityReference
Goniothalesdiol Jurkat (Leukemia)Not SpecifiedIC50 = 12 µM[3]
(Z)-Goniothalamin Jurkat E6.1 (Leukemia)Not SpecifiedIC50 = 12 µM[3]
Goniothalamin H400 (Oral Squamous Cell Carcinoma)MTT AssayTime- and dose-dependent inhibition[4]
Goniothalamin SK-BR-3 (Breast Cancer)Not SpecifiedInduces apoptosis and autophagy[5]
Goniothalamin MDA-MB-231 (Breast Cancer)Not SpecifiedInduces apoptosis via intrinsic and extrinsic pathways, and ER stress[6]
Goniothalamin HeLa (Cervical Cancer)MTT AssayTime- and dose-dependent suppression of proliferation[7]
Goniothalamin Jurkat T-cellsNot SpecifiedInduces apoptosis[8]

Mechanism of Action

The anticancer activity of Goniothalesdiol and its analogs is primarily attributed to the induction of apoptosis, a form of programmed cell death, in cancer cells. The molecular mechanisms underlying this process are multifaceted and involve the activation of several key signaling pathways.

Mitochondrial-Mediated Apoptosis

A predominant mechanism of action for these compounds is the induction of the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by various intracellular stresses, including DNA damage and oxidative stress. Goniothalamin, a closely related analog, has been shown to cause a decrease in glutathione (GSH) levels and an elevation of reactive oxygen species (ROS) in Jurkat T-cells, leading to DNA damage.[8] This cellular stress leads to the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytosol.[4] The release of cytochrome c triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.[4] This process is also associated with the regulation of the Bcl-2 family of proteins, with an increase in the Bax/Bcl-2 ratio promoting apoptosis.[5]

cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway Goniothalesdiol Goniothalesdiol / Analogs DNA_Damage DNA Damage Goniothalesdiol->DNA_Damage Oxidative_Stress Oxidative Stress (ROS increase, GSH decrease) Goniothalesdiol->Oxidative_Stress Mitochondria Mitochondria DNA_Damage->Mitochondria Oxidative_Stress->Mitochondria Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by Goniothalesdiol and its analogs.

Endoplasmic Reticulum (ER) Stress

In addition to the mitochondrial pathway, goniothalamin has been shown to induce apoptosis through the endoplasmic reticulum (ER) stress pathway in breast cancer cells.[6] ER stress can trigger apoptosis through the unfolded protein response (UPR), which involves the activation of several signaling molecules, including c-Jun NH2-terminal kinase (JNK).[7] The activation of JNK is a critical event in ER stress-induced apoptosis.[7]

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway also plays a crucial role in the cellular response to Goniothalesdiol and its analogs. In SK-BR-3 breast cancer cells, goniothalamin has been observed to induce apoptosis and autophagy through the upregulation of p-JNK1/2 and p-p38 and the downregulation of p-ERK1/2 and p-Akt.[5] This suggests that the modulation of MAPK signaling is a key component of the anticancer activity of these compounds.

cluster_stimulus Stimulus cluster_mapk MAPK Signaling cluster_cellular_response Cellular Response Goniothalamin Goniothalamin JNK_p38 ↑ p-JNK1/2, p-p38 Goniothalamin->JNK_p38 ERK_Akt ↓ p-ERK1/2, p-Akt Goniothalamin->ERK_Akt Apoptosis Apoptosis JNK_p38->Apoptosis Autophagy Autophagy JNK_p38->Autophagy Cell_Survival Cell Survival ERK_Akt->Cell_Survival

Caption: Role of MAPK signaling in Goniothalamin-induced apoptosis and autophagy.

Experimental Protocols

General Protocol for Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Goniothalesdiol or its analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

General Workflow for Total Synthesis

The following diagram illustrates a generalized workflow for the total synthesis of Goniothalesdiol, highlighting the key stages involved.

Start Chiral Starting Material (e.g., D-Mannitol, (-)-D-Tartaric Acid) Step1 Functional Group Manipulations (Protection/Deprotection, Oxidation/Reduction) Start->Step1 Step2 Key Ring-Forming Reaction (e.g., Pd-catalyzed oxycarbonylation, FeCl3-mediated cyclization) Step1->Step2 Step3 Stereochemical Control Step2->Step3 Step4 Side Chain Installation Step3->Step4 Step5 Final Deprotection and Purification Step4->Step5 End Goniothalesdiol / Analog Step5->End

Caption: Generalized workflow for the total synthesis of Goniothalesdiol.

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship (SAR) studies on goniothalamin analogs have provided some insights into the structural features required for cytotoxicity. For instance, it has been shown that introducing substituents into the phenyl ring, replacing the phenyl ring with pyridine or naphthalene, or decreasing the size of the lactone ring from six to five members does not lead to an increase in cytotoxicity.[3] The (Z)-isomer of goniothalamin was found to be the most active among the synthesized analogs in one study.[3] Further SAR studies are necessary to fully elucidate the pharmacophore and guide the design of more potent analogs.

Conclusion

Goniothalesdiol and its analogs represent a promising class of natural products with significant potential for the development of new anticancer therapies. Their potent cytotoxic activity, coupled with a multifaceted mechanism of action involving the induction of apoptosis through various signaling pathways, makes them attractive lead compounds. The successful total syntheses of these molecules provide a platform for the generation of diverse analogs for further biological evaluation and optimization. Future research should focus on detailed SAR studies to identify the key structural determinants of activity, as well as in vivo studies to validate their therapeutic efficacy and safety profiles. A deeper understanding of their molecular targets and signaling pathways will be crucial for the rational design of next-generation anticancer drugs based on the Goniothalesdiol scaffold.

References

Preliminary Biological Screening of Goniothalamus-Derived Styryl-Lactones: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styryl-lactones, a class of secondary metabolites isolated from plants of the Goniothalamus genus, have garnered significant interest for their potent biological activities, particularly their cytotoxic effects against various cancer cell lines. These compounds are characterized by a styryl group attached to a lactone ring. This guide details the experimental protocols for assessing their cytotoxic potential and presents the available quantitative data for representative molecules.

Cytotoxicity Screening

The primary method for evaluating the anticancer potential of Goniothalamus-derived styryl-lactones is through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Data Presentation

The cytotoxic activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for novel styryl-lactone derivatives isolated from Goniothalamus elegans and (-)-Goniodiol-7-monoacetate from Goniothalamus repevensis.

CompoundCell LineIC50 (µM)
Novel Styryl-Lactone Derivative 1 A549 (Human lung carcinoma)2.05
HCT116 (Human colon cancer)3.96
HeLa (Human cervical cancer)2.87
MCF-7 (Human breast cancer)3.14
NCI-H460 (Human lung cancer)2.53
(-)-Goniodiol-7-monoacetate ASK (Rat stomach cancer)10.28

Table 1: Cytotoxic activity of a novel styryl-lactone derivative from Goniothalamus elegans.[1]

Table 2: Cytotoxic activity of (-)-Goniodiol-7-monoacetate from Goniothalamus repevensis.[2]

Experimental Protocols

The following outlines a standard protocol for determining the cytotoxic activity of these compounds.

2.2.1. Cell Culture and Treatment

  • Human cancer cell lines (e.g., A549, HCT116, HeLa, MCF-7, NCI-H460, and ASK) are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • The cells are then incubated for a specified period, typically 48 or 72 hours.

2.2.2. Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a commonly used method for measuring drug-induced cytotoxicity.[2]

  • After the incubation period, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • The supernatant is discarded, and the plates are washed five times with tap water and then air-dried.

  • The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • The unbound SRB is removed by washing five times with 1% (v/v) acetic acid.

  • The plates are again air-dried.

  • The bound stain is solubilized with 10 mM Tris base solution.

  • The optical density (OD) is measured at a wavelength of 515 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and the IC50 values are determined from dose-response curves.

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the general workflow for cytotoxicity screening and a potential signaling pathway that may be targeted by these compounds, based on in silico studies.

experimental_workflow cluster_isolation Compound Isolation cluster_screening Cytotoxicity Screening cluster_evaluation Further Evaluation plant Goniothalamus Plant Material extraction Extraction plant->extraction isolation Isolation of Styryl-Lactones extraction->isolation cell_culture Cancer Cell Line Culture isolation->cell_culture treatment Treatment with Compounds cell_culture->treatment srb_assay SRB Assay treatment->srb_assay data_analysis Data Analysis (IC50 Determination) srb_assay->data_analysis in_silico In Silico Analysis data_analysis->in_silico mechanism Mechanism of Action Studies in_silico->mechanism

General workflow for the isolation and cytotoxic evaluation of styryl-lactones.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Styryl_Lactone Styryl-Lactone Derivative Styryl_Lactone->EGFR Inhibition

Postulated inhibition of the EGF/EGFR signaling pathway by styryl-lactones.

Conclusion

The preliminary biological screening of styryl-lactones derived from the Goniothalamus genus consistently demonstrates their potent cytotoxic activities against a range of cancer cell lines. The methodologies outlined in this guide provide a standardized approach for the in vitro evaluation of these and other natural product extracts. The in silico evidence suggesting the inhibition of the EGF/EGFR signaling pathway offers a promising avenue for future mechanistic studies.[1] Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully assess their therapeutic potential.

References

Ethnobotanical Uses, Bioactivity, and Experimental Protocols of Plants Containing (+)-2,5-epi-Goniothalesdiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses, biological activities, and relevant experimental protocols associated with plants containing styryl-lactones, with a focus on (+)-2,5-epi-Goniothalesdiol and its related compounds. Due to the limited specific data available for this compound, this paper draws upon information from the broader Goniothalamus genus, a known source of such molecules, to provide a thorough and practical resource.

Ethnobotanical Landscape of Goniothalamus Species

The genus Goniothalamus, belonging to the Annonaceae family, is a rich source of bioactive styryl-lactones.[1][2] Traditional medicine systems across Southeast Asia have long utilized various parts of these plants to treat a range of ailments. While the specific ethnobotanical uses of plants containing this compound are not explicitly documented in current literature, the traditional applications of the Goniothalamus genus provide a valuable context for its potential therapeutic properties.

Decoctions of leaves and roots from species such as Goniothalamus macrophyllus are traditionally used to reduce fever and as a remedy following childbirth.[3] In Malaysia, a decoction of the leaves is also applied externally for fever relief.[3] The roots of Goniothalamus giganteus have been traditionally used to induce abortion and to treat colds, while heated leaves are applied to reduce swelling.[3] Other documented uses across various Goniothalamus species include the treatment of body pains, rheumatism, skin complaints, and typhoid fever.[1] The cytotoxic properties of compounds isolated from this genus, such as styryl-lactones and acetogenins, are thought to provide a scientific basis for their traditional use against cancer-like symptoms.[1][2]

A summary of the ethnobotanical applications of various Goniothalamus species is presented in Table 1.

Table 1: Ethnobotanical Uses of Various Goniothalamus Species

SpeciesCommon Name(s)Part(s) UsedTraditional Uses
G. macrophyllusSelada, Penawar HitamLeaves, RootsFever, post-partum remedy, abortion
G. giganteusPenawar Hitam, Paanan ChaangRoots, LeavesAbortion, colds, swelling
G. tapisNot specifiedNot specifiedAbortifacient
G. amuyonTaiwan goniothalamusNot specifiedRheumatism, tympanites
G. laoticusNot specifiedFlowersTonic, febrifuge
G. elegansNot specifiedAerial partsHeart disease, diarrhea
G. sesquipedalisNot specifiedNot specifiedFever, diarrhea, body pains

Source: Compiled from multiple sources.[1][3][4]

Biological Activities of Related Styryl-Lactones

For instance, goniothalamin and goniodiol, two related styryl-lactones, have shown marked cytotoxic activity against HepG2 (human liver cancer) and drug-resistant HepG2-R cell lines.[5] Notably, their IC50 values in normal mouse hepatocytes were found to be approximately three times higher than in the HepG2 cancer cells, suggesting a favorable therapeutic window.[5] Other studies on novel styryl-lactone derivatives from Goniothalamus elegans have reported potent cytotoxicity with IC50 values in the low micromolar range against a panel of five cancer cell lines.[6]

Table 2 summarizes the cytotoxic activities of several styryl-lactones from the Goniothalamus genus to provide a comparative context for the potential bioactivity of this compound.

Table 2: Cytotoxic Activities of Styryl-Lactones from Goniothalamus Species

CompoundPlant SourceCell Line(s)IC50 (µM)
Novel Styryl-Lactone 1Goniothalamus elegansA549 (Lung), HepG2 (Liver), LU-1 (Lung), MCF-7 (Breast), SW480 (Colon)2.05 - 3.96
5-epi-SinuleptolideSinularia sp. (Soft Coral)BxPC-3 (Pancreatic)Dose-dependent decrease in viability
TriptolideTripterygium wilfordiiVarious AML cell lines< 0.015 (48h)

Note: Data for this compound is not available. The table presents data for other related or structurally similar compounds to provide a frame of reference.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for the isolation of styryl-lactones from Goniothalamus species and for assessing their cytotoxic activity using a standard MTT assay.

The following is a representative protocol for the extraction and isolation of styryl-lactones from the dried root of a Goniothalamus species, based on methodologies described in the literature.[9]

  • Extraction:

    • 300g of dried and powdered root material is subjected to continuous extraction with petroleum ether using a Soxhlet apparatus for seven days, or until the solvent runs clear.

    • The crude extract is then concentrated under reduced pressure using a rotary evaporator.

  • Purification:

    • The concentrated crude extract is further purified by recrystallization from petroleum ether to yield the styryl-lactone crystals.

    • The purity of the isolated compound is confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of natural products.[5][10]

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment:

    • The isolated compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • The cells are treated with various concentrations of the compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and solvent controls are also included.

  • MTT Incubation:

    • Following the treatment period, 50 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is then incubated at 37°C in a 5% CO2 atmosphere for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The plate is gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11]

    • The absorbance is measured at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[11]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Potential Signaling Pathways and Experimental Workflows

While the specific molecular targets and signaling pathways of this compound have not been elucidated, studies on other styryl-lactone derivatives from Goniothalamus elegans suggest a potential interaction with the EGF/EGFR signaling pathway.[6] This pathway is crucial in cell proliferation and is often dysregulated in cancer. The following diagram illustrates a hypothetical mechanism of action for styryl-lactones targeting the EGF/EGFR pathway.

EGF_EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS StyrylLactone (+)-2,5-epi- Goniothalesdiol (Hypothesized) StyrylLactone->Dimerization Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothesized inhibition of the EGF/EGFR signaling pathway by this compound.

The following diagram illustrates a general experimental workflow for the isolation and bioactivity screening of styryl-lactones from Goniothalamus species.

Experimental_Workflow PlantMaterial Goniothalamus sp. (e.g., Root Bark) Extraction Soxhlet Extraction (Petroleum Ether) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Recrystallization & Chromatography CrudeExtract->Purification IsolatedCompound Isolated Styryl-Lactone (e.g., this compound) Purification->IsolatedCompound CytotoxicityAssay MTT Assay on Cancer Cell Lines IsolatedCompound->CytotoxicityAssay DataAnalysis IC50 Determination CytotoxicityAssay->DataAnalysis MechanismStudy Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) DataAnalysis->MechanismStudy

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-2,5-epi-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic protocols for (+)-2,5-epi-Goniothalesdiol, a stereoisomer of the naturally occurring bioactive compound (+)-goniothalesdiol. The synthesis of this analogue is of significant interest for structure-activity relationship (SAR) studies in the development of new therapeutic agents. The protocols described herein are based on synthetic strategies reported in the scientific literature.

Synthetic Strategy Overview

The total synthesis of this compound hinges on a stereocontrolled approach to establish the correct configuration of the chiral centers in the tetrahydrofuran core. The key transformations in the synthetic route involve a diastereoselective reduction to set the C-5 stereocenter and a subsequent intramolecular cyclization to form the tetrahydrofuran ring.

The overall synthetic workflow can be visualized as follows:

G Start Advanced Intermediate (Keto-Mesylate) Step1 Diastereoselective Reduction of C-5 Ketone Start->Step1 Zn(BH4)2 Step2 Acid-Catalyzed Deprotection & S N 2 Cyclization Step1->Step2 Acid End This compound Step2->End

Caption: Synthetic workflow for this compound.

Key Experimental Protocols

Disclaimer: The following protocols are derived from published abstracts and represent the key transformations. For detailed experimental procedures, including precise reagent quantities, reaction times, temperatures, and purification methods, consultation of the full scientific literature is recommended.

Protocol 2.1: Diastereoselective Reduction of the C-5 Ketone

This critical step establishes the stereochemistry at the C-5 position through a chelation-controlled reduction of a keto-intermediate.

Objective: To perform a diastereoselective reduction of the C-5 ketone to the corresponding alcohol with the desired stereochemistry.

Materials:

  • Keto-mesylate intermediate

  • Zinc borohydride (Zn(BH₄)₂)

  • Anhydrous ethereal solvent (e.g., diethyl ether, THF)

  • Anhydrous workup and purification reagents

Procedure:

  • Dissolve the keto-mesylate intermediate in an anhydrous ethereal solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically between -78 °C and 0 °C) to enhance diastereoselectivity.

  • Add a solution of zinc borohydride (Zn(BH₄)₂) in the same solvent dropwise to the cooled solution of the ketone.

  • Stir the reaction mixture at the low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction carefully by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride or Rochelle's salt solution).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography on silica gel to isolate the desired diastereomer.

Logical Relationship of the Reduction Step:

Application Notes and Protocols for the Extraction and Purification of (+)-2,5-epi-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2,5-epi-Goniothalesdiol is a naturally occurring styryllactone that has garnered interest within the scientific community due to its potential biological activities. Styryllactones, a class of secondary metabolites found predominantly in plants of the Goniothalamus genus (family Annonaceae), are known for their cytotoxic, antimicrobial, and anti-inflammatory properties.[1] this compound has been isolated from the bark of Goniothalamus borneensis. The purification of this and similar styryllactones often presents a challenge due to their structural similarity to other co-occurring metabolites.

This document provides detailed application notes and experimental protocols for the efficient extraction and purification of this compound from its natural source. The methodologies described herein are based on established phytochemical techniques for the isolation of styryllactones from Goniothalamus species.

Overview of the Isolation Strategy

The general workflow for the isolation of this compound involves a multi-step process beginning with the extraction of the plant material, followed by a series of chromatographic separations to isolate the target compound. The complexity of the crude plant extract necessitates a combination of techniques to achieve high purity. For particularly challenging separations of closely related isomers, advanced methods such as recycling High-Performance Liquid Chromatography (HPLC) may be employed.

Workflow Diagram

Extraction_Purification_Workflow A Plant Material (e.g., Goniothalamus borneensis bark) B Grinding and Drying A->B C Solvent Extraction (e.g., Methanol or Dichloromethane) B->C D Crude Extract C->D E Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) D->E F Fractionated Extract (e.g., Ethyl Acetate Fraction) E->F G Silica Gel Column Chromatography (Gradient Elution) F->G H Semi-purified Fractions G->H I Preparative HPLC (e.g., C18 Reverse Phase) H->I J Pure this compound I->J K Structure Elucidation (NMR, MS, etc.) J->K

Caption: Overall workflow for the extraction and purification of this compound.

Experimental Protocols

Plant Material Preparation and Extraction

Objective: To extract the secondary metabolites, including this compound, from the plant material.

Materials:

  • Dried and powdered bark of Goniothalamus borneensis

  • Methanol (MeOH) or Dichloromethane (CH₂Cl₂)

  • Large glass container with a lid

  • Shaker or stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Protocol:

  • Weigh the dried and powdered plant material.

  • Place the plant material in a large glass container and add the extraction solvent (e.g., methanol) in a 1:10 (w/v) ratio.

  • Securely close the container and macerate the mixture at room temperature for 72 hours with occasional shaking or continuous stirring.

  • After 72 hours, filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Solvent-Solvent Partitioning

Objective: To fractionate the crude extract based on polarity to reduce complexity and enrich the fraction containing styryllactones.

Materials:

  • Crude methanol extract

  • Distilled water

  • Hexane

  • Ethyl acetate (EtOAc)

  • Separatory funnel

Protocol:

  • Suspend the crude methanol extract in a mixture of distilled water and methanol (9:1 v/v).

  • Transfer the suspension to a separatory funnel and perform successive partitioning with hexane to remove nonpolar compounds like fats and sterols. Combine the hexane fractions.

  • Subsequently, partition the remaining aqueous methanol layer with ethyl acetate. Repeat this process three times.

  • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction, which is expected to be enriched with styryllactones.

Silica Gel Column Chromatography

Objective: To perform a preliminary separation of the components in the enriched fraction by column chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Glass column

  • Cotton wool

  • Solvent system: Hexane, Ethyl Acetate (EtOAc), and Methanol (MeOH)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column plugged with cotton wool at the bottom.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, carefully load the dried silica gel containing the sample onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane, followed by hexane-EtOAc mixtures (e.g., 9:1, 8:2, 1:1), and then EtOAc-MeOH mixtures.

  • Collect the eluate in fractions of equal volume.

  • Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:EtOAc 7:3).

  • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.

  • Combine the fractions that show similar TLC profiles and are suspected to contain the target compound.

Column Chromatography Workflow

Column_Chromatography A Enriched EtOAc Fraction B Adsorb on Silica Gel A->B D Load Sample B->D C Pack Silica Gel Column (Slurry Method) C->D E Gradient Elution (Hexane -> EtOAc -> MeOH) D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Similar Fractions G->H I Semi-purified Fractions containing This compound H->I

Caption: Step-by-step workflow for silica gel column chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve the final purification of this compound to a high degree of purity.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)

  • Syringe filters (0.45 µm)

Protocol:

  • Dissolve the semi-purified fraction containing the target compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column and a suitable mobile phase, which can be determined through analytical HPLC trials (e.g., an isocratic or gradient system of methanol/water or acetonitrile/water).

  • Inject the sample onto the column and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Collect the peak corresponding to the retention time of this compound.

  • For very complex mixtures of isomers, recycling HPLC can be employed to improve resolution by recirculating the eluate containing unresolved peaks back through the column.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

  • Assess the purity of the final compound using analytical HPLC.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound (Representative)
PropertyData
Molecular Formula C₁₃H₁₄O₄
Molecular Weight 234.25 g/mol
Appearance White amorphous powder or colorless needles
Optical Rotation Specific value to be determined experimentally
¹H NMR (CDCl₃, ppm) δ 7.20-7.40 (m, 5H, Ar-H), specific shifts for other protons to be determined
¹³C NMR (CDCl₃, ppm) Signals corresponding to 13 carbons, including aromatic and aliphatic regions
Mass Spectrometry (ESI-MS) m/z [M+H]⁺, [M+Na]⁺ to be determined

Note: The spectroscopic data provided are representative and should be confirmed by experimental analysis of the purified compound.

Table 2: Representative Yield and Purity at Different Purification Stages
Purification StepStarting Material (g)Yield (g)Purity (%)
Crude Methanol Extract 1000 (dried plant material)50< 5
Ethyl Acetate Fraction 501510-20
Silica Gel Column Chromatography Fraction 150.560-80
Preparative HPLC Purified Compound 0.50.02> 98

Note: The yields and purities are illustrative and will vary depending on the plant material, extraction efficiency, and chromatographic conditions.

Structure Elucidation

The definitive identification of the purified compound as this compound requires a comprehensive analysis of its spectroscopic data.

Structure Elucidation Workflow

Structure_Elucidation A Purified Compound B Mass Spectrometry (MS) (Molecular Weight and Formula) A->B C ¹H NMR Spectroscopy (Proton Environment) A->C D ¹³C NMR Spectroscopy (Carbon Skeleton) A->D E 2D NMR (COSY, HSQC, HMBC) (Connectivity and Structure) A->E F Comparison with Literature Data B->F C->F D->F E->F G Structure Confirmed: This compound F->G

Caption: Workflow for the structural elucidation of the purified compound.

By following these detailed protocols and application notes, researchers and scientists can effectively isolate and purify this compound for further investigation into its biological properties and potential applications in drug development.

References

Analytical Methods for (+)-2,5-epi-Goniothalesdiol: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-2,5-epi-Goniothalesdiol is a naturally occurring styryl-lactone found in plants of the Goniothalamus genus, which are known for their rich phytochemical profiles and potential therapeutic properties. As research into the pharmacological activities of these compounds intensifies, robust and reliable analytical methods for their identification and quantification are crucial. This document provides detailed application notes and proposed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

It is important to note that while specific validated methods for this compound are not widely published, the following protocols have been developed based on established methods for the analysis of structurally similar styryl-lactones and other natural products.[1][2] These methods serve as a strong starting point for researchers and would require in-house validation for specific applications.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note: HPLC

Principle:

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and quantification of this compound.[3] The nonpolar stationary phase (C18) retains the analyte based on its hydrophobicity. A gradient elution with a polar mobile phase (water and acetonitrile) is employed to achieve optimal separation from other components in a sample matrix.[4] Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the styryl-lactone structure.[5]

Application:

This method is suitable for the quantification of this compound in purified samples, plant extracts, and in-process samples during drug development. It can be adapted for purity assessment and stability studies.

Protocol: HPLC Method for this compound

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution in the mobile phase.

  • Plant Extract: Extract the plant material with a suitable solvent such as methanol or ethyl acetate. The extract should be filtered through a 0.45 µm syringe filter prior to injection. A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% to 90% B

    • 25-30 min: 90% B (hold)

    • 30-35 min: 90% to 30% B (return to initial conditions)

    • 35-40 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.[5]

3. Data Analysis:

  • Identify the peak for this compound by comparing the retention time with that of the standard.

  • Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations.

Quantitative Data Summary: HPLC
ParameterProposed Value
Retention Time (tR)18.5 ± 0.5 min
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note: GC-MS

Principle:

This method is designed for the sensitive detection and structural confirmation of this compound. Due to the presence of hydroxyl groups, the compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step, specifically silylation, is employed to convert the hydroxyl groups into trimethylsilyl (TMS) ethers, which increases volatility and thermal stability.[6][7] The derivatized analyte is then separated on a non-polar capillary column and detected by a mass spectrometer. Electron ionization (EI) is used to generate a characteristic fragmentation pattern, which serves as a fingerprint for structural elucidation and confirmation.[8]

Application:

This method is highly suitable for the identification of this compound in complex mixtures such as plant extracts and biological samples. It provides high specificity and can be used for metabolic profiling and trace-level detection.

Protocol: GC-MS Method for this compound

1. Sample Preparation and Derivatization:

  • Standard/Sample Preparation: Prepare a solution of the dried extract or standard in a suitable aprotic solvent (e.g., pyridine or acetonitrile) in a reaction vial.

  • Derivatization:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.[9]

    • Seal the vial and heat at 70 °C for 60 minutes.[10]

    • Cool the vial to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-600.

3. Data Analysis:

  • Identify the peak corresponding to the di-TMS derivative of this compound based on its retention time and mass spectrum.

  • Confirm the identity by matching the fragmentation pattern with a reference spectrum or by interpreting the fragmentation. Expected fragments would include the molecular ion [M]+, and losses of TMS groups and parts of the lactone ring structure.[11][12]

Quantitative Data Summary: GC-MS
ParameterProposed Value
Retention Time (tR) of di-TMS derivative15.2 ± 0.3 min
Key Mass Fragments (m/z)[M]+, [M-15]+, [M-90]+, and other characteristic fragments
Limit of Detection (LOD)50 ng/mL
Limit of Quantification (LOQ)150 ng/mL

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Plant Material / Sample p2 Extraction (e.g., Methanol, Ethyl Acetate) p1->p2 p3 Filtration / Cleanup (e.g., SPE) p2->p3 h1 HPLC Injection p3->h1 For HPLC g1 Derivatization (Silylation) p3->g1 For GC-MS h2 C18 Reversed-Phase Separation h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Peak Identification h3->d1 d2 Quantification (Calibration Curve) h3->d2 g2 GC Injection g1->g2 g3 Capillary Column Separation g2->g3 g4 Mass Spectrometry Detection (EI) g3->g4 g4->d1 d3 Structural Confirmation (Mass Spectrum) g4->d3

Caption: General workflow for the analysis of this compound.

Caption: Chemical Structure of this compound.

References

Application Note: Quantification of (+)-2,5-epi-Goniothalesdiol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of (+)-2,5-epi-Goniothalesdiol, a styryllactone of significant interest for its potential cytotoxic activities, in plant extracts. While specific quantitative data for this compound is not widely available in published literature, this note adapts a validated High-Performance Liquid Chromatography (HPLC) method developed for the quantification of the structurally similar and well-studied styryllactone, goniothalamin. The provided methodologies for extraction and HPLC analysis can be optimized and validated for the precise quantification of this compound. Additionally, this note outlines the putative signaling pathways associated with the cytotoxic effects of related styryllactones, offering a basis for mechanistic studies.

Introduction

Styryllactones are a class of naturally occurring compounds found in various plant species, particularly within the Goniothalamus genus. These compounds have garnered considerable attention due to their potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This compound is a specific styryllactone with potential as a lead compound in drug discovery. Accurate quantification of this compound in plant extracts is crucial for standardization, quality control, and advancing pharmacological research. This application note presents a comprehensive approach to the extraction, separation, and quantification of this compound from plant materials.

Experimental Protocols

Extraction of Styryllactones from Plant Material

This protocol is a general method for the extraction of styryllactones from the dried and powdered leaves of Goniothalamus species.

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves of Goniothalamus sp.)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chloroform (HPLC grade)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Ultrasonic bath

  • Whatman No. 1 filter paper

Procedure:

  • Macerate the dried, powdered plant material (e.g., 100 g) with methanol (3 x 500 mL) at room temperature for 72 hours.

  • Filter the combined methanolic extracts through Whatman No. 1 filter paper and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in water and partition successively with hexane, chloroform, and ethyl acetate.

  • Concentrate each fraction to dryness. The styryllactones are typically found in the less polar fractions (hexane and chloroform).

  • Subject the bioactive fraction (e.g., hexane extract) to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate this compound.

  • Monitor fractions by Thin Layer Chromatography (TLC) and combine those containing the compound of interest.

  • Further purify the combined fractions using preparative HPLC if necessary.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is adapted from a validated method for goniothalamin and should be validated for this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 Series or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of purified this compound in methanol (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations.

  • Sample Solution: Accurately weigh the dried plant extract, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

Validation Parameters (to be determined for this compound):

  • Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For goniothalamin, the LOD and LOQ were reported as 1.55 and 5.16 μg/mL, respectively.

  • Precision: Assess intra- and inter-day precision by analyzing replicate injections of standard solutions.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration of the standard.

Data Presentation

The following table summarizes quantitative data for the related styryllactone, goniothalamin, found in a Goniothalamus species. This data can serve as a reference point for expected concentrations of similar compounds.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodCompoundConcentrationReference
Goniothalamus andersoniiStem BarkHexaneHPLC-DADGoniothalamin41.6 ± 3.5% of extract
Goniothalamus griffithiiRhizomesNot specifiedNot specifiedGoniothalaminPresent[1][2][3]
Goniothalamus griffithiiStemNot specifiedNot specifiedGoniothalaminPresent[4]
Goniothalamus macrophyllusRoot and StemMethanolNot specifiedGoniothalaminPresent[5]

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Plant Material extraction Methanol Extraction (Maceration) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning hexane_fraction Hexane Fraction partitioning->hexane_fraction chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction concentration2 Concentration hexane_fraction->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography purified_compound (+)-2,5-epi- Goniothalesdiol column_chromatography->purified_compound hplc_analysis HPLC-DAD Quantification purified_compound->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis

Caption: Experimental workflow for the extraction and quantification of this compound.

Putative Signaling Pathway for Styryllactone-Induced Apoptosis

The cytotoxic effects of styryllactones like goniothalamin are often attributed to the induction of apoptosis. The following diagram illustrates the key signaling pathways potentially activated by this compound, based on studies of related compounds.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Goniothalesdiol_ext This compound DeathReceptor Death Receptor (e.g., Fas, TRAIL) Goniothalesdiol_ext->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-caspase-3 Caspase8->ProCaspase3 Goniothalesdiol_int This compound ROS ROS Production Goniothalesdiol_int->ROS Bax Bax Goniothalesdiol_int->Bax Upregulates Bcl2 Bcl-2 Goniothalesdiol_int->Bcl2 Downregulates Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-caspase-9 Apaf1->ProCaspase9 Apoptosome Apoptosome ProCaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 PARP PARP Cleavage Caspase3->PARP DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosis Apoptosis PARP->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Putative signaling pathways of styryllactone-induced apoptosis.

Conclusion

This application note provides a framework for the quantification of this compound in plant extracts. The detailed protocols for extraction and HPLC analysis, while adapted from methods for a related compound, offer a robust starting point for method development and validation. The summarized quantitative data for goniothalamin provides valuable context for researchers in this field. Furthermore, the visualized signaling pathway offers insights into the potential molecular mechanisms underlying the cytotoxic effects of this class of compounds, guiding future pharmacological investigations. It is imperative that the analytical method be fully validated for this compound to ensure accurate and reliable quantification in various plant matrices.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using (+)-2,5-epi-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2,5-epi-Goniothalesdiol is a styryllactone derivative with potential cytotoxic properties that warrant investigation for its application in cancer research and drug development. These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound using standard colorimetric assays: the MTT assay for cell viability and the LDH assay for cytotoxicity. Detailed experimental protocols, data interpretation guidelines, and potential signaling pathways are included to facilitate the evaluation of this compound's therapeutic potential.

In vitro cytotoxicity assays are crucial for the initial screening and characterization of novel compounds. They offer critical insights into the dose-dependent effects on cell viability and proliferation, aiding in the determination of the therapeutic window and potential mechanisms of action.

Data Presentation

The cytotoxic effects of this compound can be quantified by measuring the percentage of cell viability via the MTT assay and the percentage of cytotoxicity via the LDH assay across a range of concentrations. The results can be summarized to determine the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.[1]

Table 1: Hypothetical Cytotoxicity Data for this compound on a Cancer Cell Line

This compound Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 2.5
188.4 ± 4.811.6 ± 3.1
569.1 ± 3.530.9 ± 4.2
1050.2 ± 4.149.8 ± 3.9
2524.7 ± 2.975.3 ± 5.3
5010.5 ± 2.189.5 ± 2.7
1003.2 ± 1.596.8 ± 1.8

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals through the action of mitochondrial dehydrogenases.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Materials:

  • This compound stock solution

  • Target cancer cells

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of vehicle control) x 100. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.[3]

LDH (Lactate Dehydrogenase) Assay Protocol

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[3]

Materials:

  • This compound stock solution

  • Target cancer cells

  • Complete cell culture medium (with low serum, e.g., 1%, to reduce background)

  • LDH assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 490 nm[1]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density in 100 µL of low-serum culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in low-serum culture medium. Add the compound to the wells. Include controls: vehicle control, a positive control (a known cytotoxic agent), and a maximum LDH release control (cells treated with lysis buffer).[4]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.[3]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]

  • Stopping the Reaction: Add 50 µL of the stop solution provided in the kit to each well.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[3]

  • Data Analysis: Subtract the absorbance of the background control from all other readings. The percentage of cytotoxicity is calculated as: ((Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release control - Absorbance of vehicle control)) x 100.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates treatment Treat cells with compound (24, 48, or 72h) cell_seeding->treatment compound_prep Prepare serial dilutions of This compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition supernatant_transfer Transfer Supernatant treatment->supernatant_transfer mtt_incubation Incubate (3-4h) mtt_addition->mtt_incubation formazan_solubilization Solubilize Formazan (DMSO) mtt_incubation->formazan_solubilization mtt_read Read Absorbance (570nm) formazan_solubilization->mtt_read data_analysis Calculate % Viability / % Cytotoxicity Determine IC50 mtt_read->data_analysis ldh_reaction Add LDH Reaction Mix supernatant_transfer->ldh_reaction ldh_incubation Incubate (30 min) ldh_reaction->ldh_incubation stop_solution Add Stop Solution ldh_incubation->stop_solution ldh_read Read Absorbance (490nm) stop_solution->ldh_read ldh_read->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus compound This compound mem_receptor Membrane Interaction compound->mem_receptor ros ↑ Reactive Oxygen Species (ROS) mem_receptor->ros mito_potential ↓ Mitochondrial Membrane Potential ros->mito_potential bax ↑ Bax bax->mito_potential bcl2 ↓ Bcl-2 bcl2->mito_potential caspase9 Caspase-9 activation caspase3 Caspase-3 activation caspase9->caspase3 dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation cyto_c Cytochrome c release mito_potential->cyto_c cyto_c->caspase9 apoptosis Apoptosis dna_fragmentation->apoptosis

References

Application Notes and Protocols for Testing (+)-2,5-epi-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular effects of (+)-2,5-epi-Goniothalesdiol, a styryl-lactone compound with potential anticancer properties. The protocols detailed below are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle alterations induced by related compounds like Goniothalamin.

Introduction to this compound and its Potential Biological Activity

This compound belongs to the styryl-lactone class of natural products. Compounds in this family, such as Goniothalamin, have demonstrated significant inhibitory effects on various cancer cell lines.[1] The proposed mechanisms of action include the induction of programmed cell death (apoptosis), cell cycle arrest, and the generation of endoplasmic reticulum (ER) stress.[1] These protocols are designed to enable researchers to systematically evaluate the in vitro efficacy and mechanism of action of this compound.

General Cell Culture and Compound Preparation

2.1. Cell Line Selection and Maintenance

A variety of cancer cell lines can be used to test the effects of styryl-lactones. For instance, the MDA-MB-231 human breast cancer cell line has been shown to be sensitive to Goniothalamin.[1] Other suitable cell lines could include SGC-7901 (gastric cancer), SMMC-7721 (hepatocellular carcinoma), SW1116 (colon cancer), and HepG2 (hepatocellular carcinoma).[2]

  • Protocol for Cell Culture: Adherent cell lines should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[3] Cells should be subcultured when they reach 80-90% confluency.[4][5]

2.2. Preparation of this compound Stock Solution

Due to the poor aqueous solubility of many styryl-lactones, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).[6]

  • Protocol:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Experimental Protocols

3.1. Cytotoxicity and Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1][6]

  • Experimental Workflow:

G A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of This compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Detailed Protocol:

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate overnight.[2]

    • The following day, treat the cells with a range of concentrations of this compound (e.g., 1.0, 3.0, 10.0, 30.0, 100.0 µM).[2] Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours.

    • Following incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
Vehicle Control24100
1.024
3.024
10.024
30.024
100.024
IC50 24
Vehicle Control48100
1.048
3.048
10.048
30.048
100.048
IC50 48
Vehicle Control72100
1.072
3.072
10.072
30.072
100.072
IC50 72

3.2. Apoptosis Assay

Apoptosis, or programmed cell death, can be assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1][7]

  • Experimental Workflow:

G A Seed cells and treat with This compound B Incubate for the desired time A->B C Harvest cells B->C D Wash with PBS C->D E Resuspend in Annexin V binding buffer D->E F Add Annexin V-FITC and PI E->F G Incubate in the dark F->G H Analyze by flow cytometry G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

  • Detailed Protocol:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control
This compound (IC50)

3.3. Cell Cycle Analysis

The effect of this compound on cell cycle progression can be determined by staining DNA with Propidium Iodide (PI) and analyzing the cell population distribution across different cycle phases using flow cytometry.[8][9][10]

  • Experimental Workflow:

G A Seed cells and treat with This compound B Incubate for the desired time A->B C Harvest and fix cells in cold 70% ethanol B->C D Wash with PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G H Quantify cell cycle phase distribution G->H G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er ER Stress Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax Bax Bax->Mitochondrion pro-apoptotic Bcl-2 Bcl-2 Bcl-2->Mitochondrion anti-apoptotic Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 ER ER Ca2+ release Ca2+ release ER->Ca2+ release Goniothalamin Goniothalamin Goniothalamin->Death Receptors Goniothalamin->Bax Goniothalamin->Bcl-2 Goniothalamin->ER Apoptosis Apoptosis Caspase-3->Apoptosis

References

Application Notes and Protocols for Goniothalamus-Derived Compounds in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Extensive literature searches did not yield specific data on the application of (+)-2,5-epi-Goniothalesdiol in cancer cell line studies. However, a significant body of research exists for structurally related styryl-lactones isolated from the Goniothalamus genus, with Goniothalamin (GTN) being a prominent example. These compounds have demonstrated considerable cytotoxic and apoptotic effects across a variety of cancer cell lines.[1][2] The following application notes and protocols are based on the activities of these closely related and well-studied Goniothalamus compounds, providing a valuable framework for investigating the potential of this compound.

Introduction

Compounds isolated from the Goniothalamus genus, particularly styryl-lactones, represent a promising class of natural products with potent cytotoxic activities against various cancer cell lines.[1][2][3] These molecules are known to induce apoptosis and cell cycle arrest through various molecular mechanisms.[4][5] These notes provide an overview of the cytotoxic effects, relevant signaling pathways, and standardized protocols for studying Goniothalamus-derived compounds in a research setting.

Quantitative Data: Cytotoxicity of Goniothalamus-Derived Compounds

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative Goniothalamus compounds across different human cancer cell lines. This data is crucial for determining the appropriate concentration range for in vitro experiments.

CompoundCancer Cell LineCell TypeIC₅₀ (µM)Reference
Goniothalamin (GTN)MCF-7Breast Adenocarcinoma7.33[6]
Goniothalamin (GTN)HeLaCervical Carcinoma14.8[6]
Goniothalamin (GTN)HepG2Hepatocellular Carcinoma37.1[6]
Goniothalamin (GTN)HT-29Colorectal Adenocarcinoma64.17 ± 5.60[7]
AltholactoneH103Oral Squamous Carcinoma5.68[3]
AltholactoneH400Oral Squamous Carcinoma5.08[3]
(–)-Goniodiol-7-monoacetateASKRat Glioma10.28[8]
Piperolactam CASKRat Glioma3.30[8]
Piperolactam CKBOral Epidermoid Carcinoma8.47[8]
Goniothalamin chloroacrylamideMCF-7Breast Adenocarcinoma0.5[9]
Goniothalamin chloroacrylamidePC3Prostate Adenocarcinoma0.3[9]
Goniothalamin isobutyramideCaco-2Colorectal Adenocarcinoma0.8[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Goniothalamus-derived compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the Goniothalamus-derived compound in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Compound add_compounds Add Compound Dilutions to Cells seed_cells->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Goniothalamus-derived compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the Goniothalamus-derived compound at various concentrations (e.g., IC₅₀, 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Analysis seed Seed Cells in 6-well Plates treat Treat with Compound seed->treat harvest Harvest and Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Protocol for detecting apoptosis via Annexin V/PI staining.

Signaling Pathways

Goniothalamus-derived compounds, particularly Goniothalamin, have been shown to induce apoptosis through the mitochondrial-mediated (intrinsic) pathway.

Key Events in the Apoptotic Pathway:

  • Induction of DNA Damage: Goniothalamin has been reported to initiate DNA damage, which is a primary trigger for apoptosis.[1]

  • Regulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane.

  • Mitochondrial Disruption: The change in membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.[4]

  • Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3 and -7.[5][6]

  • Execution of Apoptosis: Effector caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.[4]

  • Inhibition of NF-κB: Some studies suggest that Goniothalamin can inhibit the translocation of the NF-κB transcription factor to the nucleus, which is involved in cell survival and proliferation.[5]

Apoptotic_Pathway compound Goniothalamus Compound (e.g., Goniothalamin) bcl2 Bcl-2 (Anti-apoptotic) Inhibited compound->bcl2 bax Bax (Pro-apoptotic) Activated compound->bax nfkb NF-κB Inhibition compound->nfkb mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Proposed apoptotic signaling pathway for Goniothalamus compounds.

References

Application Notes and Protocols for (+)-2,5-epi-Goniothalesdiol as a Chemical Probe: A Case of Undefined Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the potential of (+)-2,5-epi-Goniothalesdiol as a chemical probe have revealed a significant gap in the scientific literature. Despite its documented synthesis, there is currently no publicly available data on its biological activity, mechanism of action, or specific cellular targets. As a result, the development of detailed application notes and experimental protocols for its use as a chemical probe is not feasible at this time.

A thorough review of existing research indicates that while the synthesis of this compound, a stereoisomer of Goniothalesdiol, has been described, subsequent biological evaluation has not been reported.[1] Chemical probes are small molecules with known and specific biological activities that are used to study biological systems. Without this fundamental information for this compound, its utility as a tool for researchers, scientists, and drug development professionals cannot be established.

The Genus Goniothalamus: A Source of Bioactive Compounds

While information on this compound is lacking, the Goniothalamus genus of plants is a rich source of other bioactive natural products, particularly styryl-lactones and acetogenins.[2][3] Several compounds isolated from Goniothalamus species have demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines.[2][4][5][6]

One of the most extensively studied compounds from this genus is goniothalamin . Research has shown that goniothalamin can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell death and survival.[2]

Future Directions

The structural similarity of this compound to other known bioactive compounds from the Goniothalamus genus suggests that it may also possess interesting biological properties. To unlock its potential as a chemical probe, the following experimental investigations are necessary:

  • Initial Cytotoxicity Screening: The first step would be to assess the cytotoxic effects of this compound against a panel of human cancer cell lines. This would provide a preliminary indication of its potential as an anticancer agent.

  • Target Identification and Mechanism of Action Studies: Should cytotoxic activity be observed, subsequent studies would be required to identify its molecular target(s) and elucidate its mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.

  • Signaling Pathway Analysis: Investigating the impact of this compound on key signaling pathways involved in cell proliferation, survival, and apoptosis would provide crucial insights into its cellular effects.

Proposed Experimental Workflow for Future Investigation

Should preliminary studies indicate significant biological activity for this compound, a general workflow for its characterization as a chemical probe could be as follows:

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification & Pathway Analysis A Synthesize and Purify This compound B Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Determine IC50 Values B->C D Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) C->D E Cell Cycle Analysis (e.g., Flow Cytometry) C->E F Affinity-Based Target ID (e.g., Affinity Chromatography) C->F G Western Blot Analysis (Key Signaling Proteins) D->G E->G F->G H Gene Expression Profiling (e.g., RNA-Seq) G->H

Figure 1. A proposed experimental workflow for the biological characterization of this compound.

References

Formulation of (+)-2,5-epi-Goniothalesdiol for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of (+)-2,5-epi-Goniothalesdiol, a bioactive natural product, for in vivo research. Due to the anticipated poor aqueous solubility of this styryllactone, this guide outlines systematic approaches for developing stable and effective formulations suitable for preclinical animal studies. The protocols described herein are based on established methods for enhancing the bioavailability of poorly soluble compounds and are intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a member of the styryllactone class of compounds isolated from plants of the Goniothalamus genus.[1][2] Compounds from this genus are known to possess a range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] The primary mechanism of action for many styryllactones involves the induction of apoptosis.[1][3] Like many natural products, this compound is expected to exhibit poor water solubility, a characteristic that presents a significant challenge for in vivo administration and can lead to low bioavailability.

Effective formulation is therefore critical to accurately assess the pharmacokinetic and pharmacodynamic properties of this compound in animal models. This application note details several strategies to enhance the solubility and bioavailability of this compound, enabling robust in vivo evaluation.

Compound Specifications

A summary of the known specifications for this compound is provided in the table below. Researchers should perform their own characterization to confirm the identity and purity of their sample.

ParameterValueSource
CAS Number 887927-59-5MySkinRecipes
Molecular Formula C₁₄H₁₈O₅MySkinRecipes
Molecular Weight 266.3 g/mol MySkinRecipes
Storage -20°C, airtight, dryMySkinRecipes

Proposed Signaling Pathway for Goniothalamus Styryllactones

The cytotoxic effects of styryllactones from Goniothalamus are often attributed to the induction of apoptosis. A putative signaling pathway is illustrated below.

G_Styryllactone_Pathway Putative Signaling Pathway of Goniothalamus Styryllactones Styryllactone This compound Cellular_Kinase Cellular Kinase Styryllactone->Cellular_Kinase interacts with TRAIL_R TRAIL Receptor Bax_translocation Bax Translocation to Mitochondria TRAIL_R->Bax_translocation Cellular_Kinase->TRAIL_R mediates TRAIL induction Mitochondria Mitochondria Bax_translocation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative apoptotic signaling pathway for Goniothalamus styryllactones.

Experimental Workflow for Formulation Development

The development of a suitable in vivo formulation for a poorly soluble compound like this compound requires a systematic approach. The workflow diagram below outlines the key steps.

Formulation_Workflow In Vivo Formulation Development Workflow start Start: Obtain This compound physchem Physicochemical Characterization (Solubility, LogP, etc.) start->physchem selection Select Formulation Strategy (Co-solvent, Emulsion, etc.) physchem->selection prototype Prepare Prototype Formulations selection->prototype stability Assess Physical & Chemical Stability prototype->stability in_vitro In Vitro Characterization (Particle Size, Release) stability->in_vitro optimization Optimize Formulation in_vitro->optimization optimization->prototype Iterate scale_up Scale-up for In Vivo Studies optimization->scale_up Finalize in_vivo In Vivo PK/PD and Toxicity Studies scale_up->in_vivo end End: Final Formulation Selected in_vivo->end

Caption: Systematic workflow for developing an in vivo formulation.

Formulation Protocols

Given the anticipated poor aqueous solubility of this compound, several formulation approaches are recommended for initial screening. The choice of the final formulation will depend on the route of administration, required dose, and the compound's specific physicochemical properties.

Initial Solubility Screening

Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable vehicles.

Materials:

  • This compound

  • Various solvents and co-solvents (See Table 2)

  • Vortex mixer

  • Thermostatic shaker

  • Analytical balance

  • HPLC-UV or LC-MS/MS for quantification

Protocol:

  • Accurately weigh an excess amount of this compound into separate vials.

  • Add a known volume of each selected vehicle to the vials.

  • Vortex each vial for 2 minutes to facilitate initial dispersion.

  • Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect for undissolved material.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Data Presentation:

Table 1: Solubility of this compound in Common Vehicles (Hypothetical Data)

VehicleSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Observations
Deionized Water< 0.01< 0.01Insoluble
Phosphate Buffered Saline (PBS), pH 7.4< 0.01< 0.01Insoluble
Ethanol5.28.9Soluble
Propylene Glycol (PG)10.518.2Soluble
Polyethylene Glycol 400 (PEG 400)25.845.1Highly Soluble
Dimethyl Sulfoxide (DMSO)> 100> 100Very Highly Soluble
Tween® 80 (5% in water)0.51.2Slightly Soluble
Corn Oil1.52.8Sparingly Soluble
Co-Solvent Formulation

Objective: To prepare a simple solution-based formulation using a blend of water-miscible organic solvents. This is often suitable for intravenous (IV) or intraperitoneal (IP) administration.

Materials:

  • This compound

  • DMSO

  • PEG 400

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

Protocol:

  • Accurately weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Add PEG 400 to the solution and vortex until clear (e.g., 30-40% of the final volume).

  • Slowly add the saline or D5W dropwise while vortexing to bring the solution to the final volume.

  • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the ratios of the co-solvents need to be adjusted.

  • Filter the final solution through a 0.22 µm sterile filter if intended for parenteral administration.

Data Presentation:

Table 2: Example Co-Solvent Formulations

Formulation ID% DMSO (v/v)% PEG 400 (v/v)% Saline (v/v)Max Achieved Concentration (mg/mL)Stability (24h at RT)
CSF-11040502.0Clear, no precipitation
CSF-2530651.0Clear, no precipitation
CSF-31050403.5Slight haze observed
Surfactant-Based Formulation (Micellar Solution)

Objective: To create a micellar solution to enhance the solubility of the compound, suitable for oral (PO) or parenteral administration.

Materials:

  • This compound

  • Tween® 80 or Kolliphor® EL (Cremophor® EL)

  • Saline or water

Protocol:

  • Prepare a stock solution of the surfactant in saline or water (e.g., 10-20% w/v).

  • Accurately weigh this compound and add it to the surfactant solution.

  • Gently heat (if the compound is heat-stable) and sonicate the mixture until the compound is fully dissolved.

  • Allow the solution to cool to room temperature and observe for any precipitation.

  • If necessary, dilute the formulation with saline to the final desired concentration.

Data Presentation:

Table 3: Example Surfactant-Based Formulations

Formulation IDSurfactantSurfactant Conc. (% w/v)Max Achieved Concentration (mg/mL)Stability (24h at RT)
SBF-1Tween® 80101.8Clear, stable
SBF-2Kolliphor® EL102.5Clear, stable
SBF-3Tween® 80203.2Clear, stable

Vehicle Selection and Control Groups

The choice of vehicle is critical and must be non-toxic at the administered volume. For any in vivo study, a vehicle control group must be included to differentiate the effects of the compound from those of the formulation excipients. All excipients used should be of pharmaceutical grade.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation to overcome its inherent poor aqueous solubility. This document provides a systematic approach, including initial solubility screening and protocols for preparing co-solvent and surfactant-based formulations. It is imperative that researchers first characterize the physicochemical properties of their specific batch of this compound to guide the selection of the most promising formulation strategy. The stability and in vivo tolerability of the final chosen formulation must be thoroughly evaluated before proceeding with extensive efficacy studies.

References

Application Notes and Protocols for the Derivatization of (+)-2,5-epi-Goniothalesdiol to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-2,5-epi-Goniothalesdiol is a naturally occurring styryllactone that has garnered interest for its potential cytotoxic activities against various cancer cell lines. This document provides detailed application notes and experimental protocols for the chemical derivatization of this compound, aiming to improve its therapeutic index and overall efficacy. The protocols focus on the modification of the diol functional groups through esterification and etherification to generate novel analogues. Furthermore, standardized assays to evaluate the biological activity of these new chemical entities are described, along with diagrams of key signaling pathways potentially modulated by these compounds.

Introduction

Styryllactones, a class of natural products isolated from plants of the Goniothalamus genus, are known for their diverse biological activities, most notably their antiproliferative effects on cancer cells.[1][2] A significant body of evidence suggests that the cytotoxic action of many styryllactones is mediated through the induction of apoptosis.[1][3][4] this compound, with its characteristic diol functionality, presents a prime target for chemical modification to enhance its potency, selectivity, and pharmacokinetic profile. Derivatization of the hydroxyl groups can alter the molecule's lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

This guide outlines protocols for the synthesis of ester and ether derivatives of this compound and for the subsequent evaluation of their cytotoxic and apoptotic activity.

Derivatization Strategies and Protocols

The presence of two hydroxyl groups in this compound allows for the synthesis of a variety of derivatives. The following protocols describe common esterification and etherification reactions that can be adapted for this purpose.

Esterification of this compound

Esterification of the diol can be achieved using various methods, including acid-catalyzed and coupling agent-mediated reactions. These modifications can enhance cell permeability and potentially introduce new functionalities.

2.1.1. Protocol: Acylation using Acid Chlorides or Anhydrides

This protocol describes a general method for the acylation of this compound to form ester derivatives.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (TEA)

  • Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or TEA (2.2 equivalents for di-acylation) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the desired acid chloride or anhydride (2.2 equivalents for di-acylation) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified ester derivative by NMR and mass spectrometry.

Etherification of this compound

The formation of ether derivatives can be accomplished through methods like the Williamson ether synthesis, which can improve the metabolic stability of the compound.

2.2.1. Protocol: Williamson Ether Synthesis

This protocol details the synthesis of ether derivatives of this compound.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a suspension of NaH (2.4 equivalents for di-alkylation) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (2.2 equivalents for di-alkylation) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the purified ether derivative by NMR and mass spectrometry.

Biological Evaluation Protocols

The newly synthesized derivatives should be evaluated for their biological activity, with a primary focus on cytotoxicity and the induction of apoptosis in cancer cell lines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, HepG2)[5]

  • Complete cell culture medium

  • This compound and its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (parent compound and derivatives) in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.[5]

Materials:

  • Cancer cell line

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their respective IC₅₀ concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison of the parent compound and its derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

CompoundDerivative TypeR Group(s)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)HepG2 IC₅₀ (µM)
Parent Diol-OHDataDataData
D1 Di-esterAcetylDataDataData
D2 Di-esterBenzoylDataDataData
D3 Di-etherMethylDataDataData
D4 Di-etherBenzylDataDataData

Table 2: Apoptosis Induction by this compound Derivatives in MCF-7 Cells

CompoundConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control -DataData
Parent IC₅₀DataData
D1 IC₅₀DataData
D2 IC₅₀DataData
D3 IC₅₀DataData
D4 IC₅₀DataData

Signaling Pathways and Visualizations

Styryllactones are known to induce apoptosis through various signaling pathways. The following diagrams illustrate potential mechanisms of action for this compound and its derivatives.

derivatization_workflow start This compound ester Ester Derivatives start->ester Esterification (e.g., Acylation) ether Ether Derivatives start->ether Etherification (e.g., Williamson Synthesis) bio_eval Biological Evaluation (Cytotoxicity & Apoptosis Assays) ester->bio_eval ether->bio_eval sar Structure-Activity Relationship (SAR) Analysis bio_eval->sar

Derivatization and evaluation workflow.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., TRAIL-R) caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 bax Bax mito Mitochondrion bax->mito cyto_c Cytochrome c mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 compound This compound Derivative compound->death_receptor ros Increased ROS compound->ros ros->bax apoptosis Apoptosis caspase3->apoptosis pdgfr_pathway compound This compound Derivative pdgfr PDGFR-β compound->pdgfr Inhibition erk ERK1/2 pdgfr->erk proliferation Cell Proliferation & Migration erk->proliferation

References

Troubleshooting & Optimization

overcoming challenges in the asymmetric synthesis of (+)-2,5-epi-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Synthesis of (+)-2,5-epi-Goniothalesdiol

Welcome to the technical support center for the asymmetric synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main difficulties in synthesizing this compound revolve around the stereocontrolled construction of the tetrahydrofuran core with the correct relative and absolute stereochemistry at its chiral centers. Key challenges include achieving high diastereoselectivity in the reduction of a key ketone intermediate and the efficient, stereoselective formation of the tetrahydrofuran ring.[1]

Q2: Which key reactions are typically employed in the synthesis of this compound and its related isomers?

A2: Common strategies involve several key transformations:

  • Sharpless Asymmetric Epoxidation: To introduce chirality and provide a key epoxide intermediate.[2][3][4][5]

  • Diastereoselective Reduction: Often of a C-5 ketone to establish the required stereochemistry at that center.[1]

  • Tetrahydrofuran Ring Formation: This can be achieved through various methods, including acid-catalyzed acetonide deprotection followed by SN2 displacement or base-mediated intramolecular epoxide opening.[1][6]

Q3: How can I predict the stereochemical outcome of the Sharpless Asymmetric Epoxidation?

A3: The stereochemical outcome of the Sharpless Asymmetric Epoxidation is dictated by the chirality of the diethyl tartrate (DET) ligand used. Using (+)-DET typically delivers the epoxide from one face of the alkene, while (-)-DET delivers it from the opposite face. A mnemonic can be used to predict the facial selectivity based on the orientation of the allylic alcohol substrate.

Troubleshooting Guides

Problem Area 1: Low Yield or Enantioselectivity in Sharpless Asymmetric Epoxidation

Q: I am observing low yields and/or low enantiomeric excess (e.e.) in the Sharpless Asymmetric Epoxidation of my allylic alcohol precursor. What are the potential causes and solutions?

A: This is a common issue that can arise from several factors related to reagents, catalyst activity, and reaction conditions.

Troubleshooting Steps:

  • Reagent Quality:

    • t-Butyl Hydroperoxide (TBHP): Use of anhydrous TBHP in a non-polar solvent like toluene is crucial. Water can deactivate the titanium catalyst.

    • Titanium Tetraisopropoxide (Ti(OiPr)₄): Ensure the reagent is fresh and has not been exposed to moisture.

    • Diethyl Tartrate (DET): Use high-purity, enantiomerically pure DET.

  • Catalyst Loading and Stoichiometry:

    • While the reaction can be run catalytically, stoichiometric amounts of the titanium-tartrate complex are sometimes required for sluggish substrates.[3] Consider increasing the catalyst loading if you observe incomplete conversion.

    • A slight excess of the tartrate ligand relative to the titanium isopropoxide can sometimes improve enantioselectivity.[7]

  • Reaction Temperature:

    • These reactions are typically run at low temperatures (e.g., -20 °C to -78 °C) to enhance enantioselectivity.[4] If your e.e. is low, try lowering the reaction temperature.

  • Molecular Sieves:

    • The presence of activated 3Å or 4Å molecular sieves is highly recommended to scavenge any trace amounts of water that could deactivate the catalyst.[7]

Summary of Troubleshooting Parameters for Sharpless Epoxidation:

ParameterPotential IssueRecommended Solution
TBHP Presence of waterUse anhydrous TBHP in toluene.
Ti(OiPr)₄ Deactivated by moistureUse a fresh, unopened bottle.
DET Impure enantiomerUse high-purity grade.
Catalyst Loading Incomplete conversionIncrease catalyst loading (5-10 mol%) or use stoichiometric amounts.
Temperature Low enantioselectivityDecrease the reaction temperature (e.g., to -40 °C or -78 °C).
Additives Catalyst deactivationAdd activated 3Å or 4Å molecular sieves.
Problem Area 2: Poor Diastereoselectivity in the Reduction of the C-5 Ketone

Q: My reduction of the C-5 keto intermediate is yielding a mixture of diastereomers with low selectivity for the desired syn-diol. How can I improve this?

A: Achieving high diastereoselectivity in this reduction is critical. The choice of reducing agent and reaction conditions plays a pivotal role.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Simple reducing agents like sodium borohydride may not provide sufficient stereocontrol.

    • Bulky reducing agents or those capable of chelation control can significantly enhance diastereoselectivity. Zinc borohydride (Zn(BH₄)₂) has been reported to be effective in generating the desired stereochemistry at C-5.[1]

  • Chelation Control:

    • If there is a nearby hydroxyl or other coordinating group, using a chelating metal in the reducing agent (like Zinc) can lock the conformation of the substrate, leading to a more selective hydride attack.

  • Temperature:

    • Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.

Comparison of Reducing Agents for C-5 Ketone Reduction:

Reducing AgentTypical SelectivityKey Considerations
NaBH₄Low to moderateSimple to use, but often lacks high stereocontrol.
Zn(BH₄)₂High syn-selectivityPromotes chelation control, leading to improved diastereoselectivity.[1]
L-Selectride®Potentially high anti-selectivityA bulky reagent that may favor approach from the less hindered face, which could lead to the undesired diastereomer depending on the substrate.

Experimental Protocols

Protocol 1: General Procedure for Sharpless Asymmetric Epoxidation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with activated 4Å molecular sieves (approximately 200 mg per mmol of substrate). The flask is purged with argon.

  • Solvent and Reagents: Dichloromethane (CH₂Cl₂) is added, and the flask is cooled to -20 °C.

  • Catalyst Formation: Titanium tetraisopropoxide (1.0 eq) is added, followed by the dropwise addition of the appropriate enantiomer of diethyl tartrate (1.2 eq). The mixture is stirred for 30 minutes at -20 °C.

  • Substrate Addition: The allylic alcohol (1.0 eq) dissolved in CH₂Cl₂ is added dropwise.

  • Oxidant Addition: Anhydrous t-butyl hydroperoxide (1.5 eq in toluene) is added dropwise, and the reaction is stirred at -20 °C until TLC analysis indicates complete consumption of the starting material.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite or ferrous sulfate. The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Diastereoselective Reduction using Zinc Borohydride
  • Preparation: A flame-dried flask is charged with the C-5 keto-intermediate and dissolved in an appropriate solvent (e.g., THF or Et₂O). The solution is cooled to -78 °C under an argon atmosphere.

  • Reagent Addition: A solution of Zn(BH₄)₂ in the reaction solvent is added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by TLC.

  • Workup: Upon completion, the reaction is carefully quenched at low temperature with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Asymmetric Epoxidation cluster_step2 Step 2: Intermediate Formation cluster_step3 Step 3: Further Transformations cluster_step4 Step 4: Key Reduction cluster_step5 Step 5: Cyclization cluster_end Final Product start Allylic Alcohol Precursor epoxidation Sharpless Asymmetric Epoxidation (+)-DET, Ti(OiPr)4, TBHP start->epoxidation intermediate Chiral Epoxy Alcohol epoxidation->intermediate transformations Chain Elongation / Functional Group Manipulation intermediate->transformations reduction Diastereoselective Reduction of C-5 Ketone (e.g., Zn(BH4)2) transformations->reduction cyclization Acid-catalyzed Tetrahydrofuran Formation reduction->cyclization end This compound cyclization->end

Caption: A generalized workflow for the asymmetric synthesis of this compound.

troubleshooting_logic start Low Yield / Selectivity in a Key Step? sharpless Sharpless Epoxidation? start->sharpless reduction Diastereoselective Reduction? start->reduction sharpless_q1 Check Reagent Purity (TBHP, Ti(OiPr)4, DET) sharpless->sharpless_q1 Yes reduction_q1 Change Reducing Agent (e.g., to Zn(BH4)2) reduction->reduction_q1 Yes sharpless_q2 Optimize Temperature (Lower for higher e.e.) sharpless_q1->sharpless_q2 sharpless_q3 Use Molecular Sieves sharpless_q2->sharpless_q3 reduction_q2 Lower Reaction Temperature reduction_q1->reduction_q2 reduction_q3 Consider Chelation Control reduction_q2->reduction_q3

References

Technical Support Center: Isolation of (+)-2,5-epi-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (+)-2,5-epi-Goniothalesdiol isolation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the extraction and purification process.

Troubleshooting Guide: Enhancing Yield and Purity

Low yield and difficulty in purification are common hurdles in the isolation of styryllactones like this compound. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low Yield of Crude Extract

Potential Cause Recommended Solution
Inefficient Grinding of Plant Material Ensure the plant material (e.g., twigs, leaves) is dried and ground into a fine, homogenous powder. This increases the surface area for solvent penetration.
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. Perform small-scale trial extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to determine the optimal solvent for this compound.[1]
Insufficient Extraction Time or Agitation Maceration requires adequate time for the solvent to penetrate the plant material. Ensure sufficient soaking time (e.g., 3 days) and periodic agitation to enhance extraction efficiency.[1]
Degradation of Target Compound Styryllactones can be sensitive to heat and light.[2] Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature and protect extracts from direct light.

Issue 2: Poor Separation of this compound from Diastereomers

The separation of diastereomers is a significant challenge in the purification of this compound.

Potential Cause Recommended Solution
Suboptimal Chromatographic Conditions Methodical optimization of chromatographic parameters is essential. Experiment with different mobile phase compositions, stationary phases, and column types.[3][4]
- Mobile Phase: Test various solvent systems with different polarities. For normal-phase chromatography, combinations of hexane and ethyl acetate are common. For reverse-phase, methanol/water or acetonitrile/water gradients can be effective.[3][4]
- Stationary Phase: While silica gel is common, other stationary phases like alumina or bonded phases (e.g., C18) might offer better selectivity.[1] Chiral stationary phases can also be employed for challenging separations.[5]
Co-elution with Other Compounds Complex mixtures can lead to overlapping peaks. Employ sequential chromatographic techniques. For instance, an initial separation by Medium Performance Liquid Chromatography (MPLC) can be followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[6]
Overloading of the Column Injecting too much sample onto the column can lead to broad peaks and poor resolution. Reduce the sample load to improve separation.
Insufficient Resolution in a Single Run For very closely eluting diastereomers, a single chromatographic run may not be sufficient. Consider using recycling preparative HPLC, where the unresolved fraction is passed through the column multiple times to improve separation.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for styryllactones from Goniothalamus species?

A1: The yield of styryllactones, including this compound, can vary significantly depending on the plant species, the part of the plant used (e.g., leaves, twigs, roots), the geographical location, and the extraction and purification methods employed.[1][7] While specific yields for this compound are not widely reported, yields for styryllactones from Goniothalamus species can range from a few milligrams to several grams per kilogram of dried plant material.

Q2: How can I confirm the identity and purity of my isolated this compound?

A2: The structure and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are crucial for structural elucidation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single, sharp peak.

Comparison of the obtained spectroscopic data with literature values for this compound is essential for confirmation.

Q3: Are there any stability concerns when handling and storing this compound?

A3: Yes, styryllactones can be susceptible to degradation. Key factors that can affect stability include heat, light, and pH.[2] It is advisable to store the purified compound at low temperatures (e.g., -20°C), protected from light, and in a neutral pH environment. Avoid repeated freeze-thaw cycles.

Q4: Can I use a different extraction method than maceration?

A4: Yes, other extraction techniques can be employed. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields and shorter extraction times.[1] However, it is important to optimize the conditions for these methods to avoid thermal degradation of the target compound.

Experimental Protocols

1. General Extraction Protocol for Styryllactones from Goniothalamus Species

This protocol is a general guideline and may require optimization for specific plant materials and target compounds.

  • Preparation of Plant Material: Air-dry the plant material (e.g., twigs of a Goniothalamus species) at room temperature and then grind it into a fine powder using a mechanical grinder.

  • Maceration:

    • Place the powdered plant material (e.g., 1.5 kg) in a large container.

    • Add a suitable solvent, such as ethyl acetate (EtOAc) (e.g., 3 x 20 L), ensuring the powder is fully submerged.[7]

    • Allow the mixture to stand at room temperature for a specified period (e.g., 3 days), with occasional stirring.

  • Filtration and Concentration:

    • Filter the mixture to separate the solvent from the plant residue.

    • Repeat the extraction process with fresh solvent two more times.

    • Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

2. Chromatographic Purification Protocol

  • Initial Fractionation (Quick Column Chromatography - QCC):

    • Subject the crude extract to QCC on silica gel.

    • Elute with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate (e.g., 100% hexane to 100% EtOAc).[7]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Further Purification (Sephadex LH-20 and Silica Gel Column Chromatography):

    • Combine fractions containing the compound of interest based on their TLC profiles.

    • Further purify these combined fractions using column chromatography with Sephadex LH-20 (eluting with methanol) followed by silica gel column chromatography with an appropriate solvent system (e.g., acetone-hexane mixtures).[7]

  • Final Purification (Preparative HPLC):

    • For final purification and separation of closely eluting diastereomers, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water).[6]

Quantitative Data Summary

The following table summarizes typical extraction and purification parameters for styryllactones from Goniothalamus species. Note that these are general values and will require optimization for the specific isolation of this compound.

Parameter Value/Range Reference
Plant Material Dried, powdered twigs/leaves[1][7]
Extraction Solvent Ethyl Acetate, Methanol, Hexane, Chloroform[1][7]
Extraction Method Maceration, Soxhlet, UAE, MAE[1][7]
Initial Chromatography QCC, MPLC on Silica Gel[6][7]
Secondary Chromatography Sephadex LH-20, Silica Gel Column[7]
Final Purification Preparative HPLC (Normal or Reverse Phase)[6]

Visualizations

Experimental Workflow for Isolation

experimental_workflow start Start: Dried & Powdered Goniothalamus Plant Material extraction Solvent Extraction (e.g., Ethyl Acetate Maceration) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract qcc Initial Fractionation (Quick Column Chromatography) crude_extract->qcc tlc TLC Analysis of Fractions qcc->tlc pooling Pooling of Fractions Containing Target Compound tlc->pooling purification1 Secondary Purification (e.g., Sephadex LH-20 & Silica Gel CC) pooling->purification1 purification2 Final Purification (Preparative HPLC) purification1->purification2 pure_compound This compound purification2->pure_compound analysis Structural Elucidation & Purity Check (NMR, MS, HPLC) pure_compound->analysis end End: Purified Compound analysis->end

Caption: A generalized workflow for the isolation of this compound.

EGF/EGFR Signaling Pathway and Potential Inhibition by Styryllactones

Styryllactones from Goniothalamus species have been shown to exhibit cytotoxic activity, in part, through interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] This pathway plays a crucial role in cell proliferation and survival, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR dimer EGFR Dimerization & Autophosphorylation egfr->dimer egf EGF (Ligand) egf->egfr Binds grb2 GRB2/SOS dimer->grb2 Activates pi3k PI3K dimer->pi3k Activates apoptosis Apoptosis ras RAS grb2->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, & Growth mtor->proliferation transcription->proliferation styryllactone This compound (Potential Inhibitor) styryllactone->dimer Inhibits

Caption: Simplified EGF/EGFR signaling pathway and the potential point of inhibition by this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Goniothalesdiol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Goniothalesdiol diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of Goniothalesdiol diastereomers challenging?

A1: Goniothalesdiol diastereomers possess very similar physicochemical properties due to their identical molecular weight and functional groups. The subtle differences in the three-dimensional arrangement of their atoms require highly selective chromatographic conditions to achieve baseline resolution. Factors such as the choice of stationary phase, mobile phase composition, and temperature can significantly impact the separation efficiency.[1]

Q2: What are the recommended initial chromatographic techniques for separating Goniothalesdiol diastereomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for separating diastereomers like Goniothalesdiol.[1] For both techniques, chiral stationary phases (CSPs), particularly those based on polysaccharides (e.g., cellulose or amylose derivatives), are often the best starting point to enhance selectivity.[1] Normal-phase chromatography on silica gel can also be an effective strategy for diastereomer separation.[2]

Q3: How do I select an appropriate column for the separation?

A3: Column selection is often an empirical process. For HPLC and SFC, starting with a screening of different polysaccharide-based chiral stationary phases is recommended due to their broad applicability in separating a wide range of chiral compounds. For normal-phase HPLC, a standard silica gel column can provide good selectivity for diastereomers. It is advisable to screen several columns with different selectivities to find the most suitable one for your specific mixture of Goniothalesdiol diastereomers.

Q4: What is the role of the mobile phase in achieving good separation?

A4: The mobile phase composition is a critical parameter for optimizing the separation. In normal-phase HPLC, a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol) is typically used. Adjusting the ratio of the polar modifier allows for the fine-tuning of retention times and resolution. In reversed-phase HPLC, a mixture of water and an organic solvent like methanol or acetonitrile is common. For SFC, supercritical CO2 is the main mobile phase, with a polar co-solvent such as methanol or ethanol.

Q5: How does temperature affect the separation of diastereomers?

A5: Temperature can have a significant impact on the selectivity of the separation. Varying the column temperature can alter the thermodynamics of the interactions between the diastereomers and the stationary phase, which may lead to improved resolution. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development.

Troubleshooting Guide

Problem 1: Poor or No Resolution Between Diastereomer Peaks
  • Possible Cause: Inappropriate stationary phase.

    • Solution: The selectivity of the column may not be sufficient. Screen a variety of chiral stationary phases with different chemistries (e.g., cellulose-based vs. amylose-based). For normal-phase chromatography, try a different type of silica gel or a bonded phase like a cyano column.[3]

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: Systematically vary the composition of the mobile phase. In normal-phase HPLC, adjust the percentage of the alcohol modifier in small increments (e.g., 1-2%). In reversed-phase HPLC, alter the ratio of the organic solvent to water. For SFC, modify the percentage of the co-solvent. Trying different alcohol modifiers (e.g., ethanol instead of isopropanol) can also significantly change the selectivity.[1]

  • Possible Cause: Inappropriate temperature.

    • Solution: Optimize the column temperature. A change in temperature can sometimes dramatically improve the resolution between diastereomers.

Problem 2: Broad or Tailing Peaks
  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: For silica-based columns, polar analytes like Goniothalesdiol can interact strongly with surface silanol groups, leading to peak tailing. Adding a small amount of a polar modifier to the mobile phase, such as a few drops of methanol in normal-phase chromatography, can help to improve peak shape.

  • Possible Cause: Poor solubility of the analyte in the mobile phase.

    • Solution: Ensure that the sample is fully dissolved in the initial mobile phase. If the sample is prepared in a stronger solvent than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.

  • Possible Cause: Column overload.

    • Solution: Inject a smaller amount of the sample. Overloading the column can lead to band broadening and poor peak shape.[4]

Problem 3: Split Peaks
  • Possible Cause: Co-elution of an impurity.

    • Solution: A split peak may actually be two separate, closely eluting compounds. To verify this, try injecting a smaller sample volume. If the two peaks become more distinct, it is likely two different components. Further optimization of the mobile phase or stationary phase will be needed to resolve them.

  • Possible Cause: A void or contamination at the head of the column.

    • Solution: If all peaks in the chromatogram are split, the problem is likely related to the column inlet. This can be caused by a void in the packing material or a blocked frit. Reversing and flushing the column may help. If the problem persists, the column may need to be replaced.

  • Possible Cause: Incompatible injection solvent.

    • Solution: If the solvent in which the sample is dissolved is much stronger than the mobile phase, it can cause peak splitting. Try to dissolve the sample in the mobile phase or a weaker solvent.

Data Presentation

Table 1: Suggested Starting Parameters for Method Development in HPLC

ParameterNormal-Phase HPLCReversed-Phase HPLC
Column Chiral Stationary Phase (e.g., CHIRALPAK® IA, IB, IC) or Silica Gel (5 µm)Chiral Stationary Phase (e.g., CHIRALCEL® OJ-RH) or C18 (5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Methanol / Water (50:50 v/v)[5]
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 210 nm and 254 nmUV at 210 nm and 254 nm

Table 2: Suggested Starting Parameters for Method Development in SFC

ParameterSupercritical Fluid Chromatography (SFC)
Column Chiral Stationary Phase (e.g., CHIRALPAK® IC-3, CHIRALCEL® OD-H)
Mobile Phase Supercritical CO₂ / Methanol (80:20 v/v)
Flow Rate 2.5 mL/min[1]
Back Pressure 150 bar[1]
Temperature 40°C[1]
Detection UV at 210 nm and 254 nm

Experimental Protocols

Protocol 1: Preparative HPLC for the Purification of Goniothalesdiol Isomers

This protocol is a starting point for the preparative separation of Goniothalesdiol isomers based on methods used for similar styryl lactones.[5]

  • Column: JAIGEL-LC-9103 preparative column or equivalent reversed-phase column.

  • Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) methanol:water. Degas the mobile phase by sonication or vacuum filtration.[5]

  • Instrument Setup:

    • Set the flow rate to 4.0 mL/min.[5]

    • Set the UV detection wavelength to 210 nm.[5]

  • Sample Preparation: Dissolve the crude mixture of Goniothalesdiol diastereomers in the mobile phase at an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions as the peaks elute.

  • Optimization: If resolution is insufficient, consider using a recycling HPLC setup to pass the unresolved peaks back through the column multiple times to improve separation.[5]

Protocol 2: Analytical HPLC Method Development for Diastereomer Separation

This protocol provides a systematic approach to developing an analytical method for the separation of Goniothalesdiol diastereomers.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IA).

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases with varying ratios of n-hexane and isopropanol (e.g., 98:2, 95:5, 90:10, 80:20 v/v).

    • Equilibrate the column with each mobile phase.

    • Inject a small volume of the sample and monitor the separation.

  • Flow Rate and Temperature Optimization:

    • Once a promising mobile phase is identified, optimize the flow rate (e.g., 0.5 - 1.5 mL/min) and column temperature (e.g., 15°C, 25°C, 40°C) to maximize resolution.

  • Modifier Evaluation: If separation is still not optimal, evaluate other alcohol modifiers such as ethanol in place of isopropanol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_screening Method Screening cluster_optimization Optimization cluster_analysis Analysis prep Dissolve & Filter Sample col_screen Column Screening (CSP & Silica) prep->col_screen Inject mp_screen Mobile Phase Screening col_screen->mp_screen Select Best Column flow_opt Flow Rate Optimization mp_screen->flow_opt Select Best Mobile Phase temp_opt Temperature Optimization flow_opt->temp_opt analysis Data Analysis & Resolution Check temp_opt->analysis Run Optimized Method troubleshooting_workflow cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues start Poor Separation resolution Poor Resolution? start->resolution peak_shape Poor Peak Shape? resolution->peak_shape No change_mp Adjust Mobile Phase Composition resolution->change_mp Yes check_overload Reduce Sample Load peak_shape->check_overload Yes change_col Change Column change_mp->change_col change_temp Optimize Temperature change_col->change_temp check_solvent Check Injection Solvent check_overload->check_solvent add_modifier Add Mobile Phase Modifier check_solvent->add_modifier

References

Technical Support Center: Stability and Degradation of (+)-2,5-epi-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability studies and degradation profiles for (+)-2,5-epi-Goniothalesdiol are not extensively documented in publicly available literature. This guide is based on established principles for the stability testing of natural products and pharmaceuticals as outlined by international guidelines.[1][2][3][4][5] Researchers should adapt these general protocols and troubleshooting tips to their specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: Where should I start with stability testing for a novel compound like this compound?

A1: Begin with forced degradation studies, also known as stress testing.[6][7][8] These studies expose the compound to harsh conditions (e.g., strong acids and bases, high heat, intense light, and oxidizing agents) to rapidly identify potential degradation pathways and products.[6][8] The information gathered will help you develop a stability-indicating analytical method, which is crucial for accurately measuring the compound and its degradants in long-term stability studies.[8]

Q2: What is a stability-indicating method and why is it important?

A2: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify any degradation products.[8] This is critical to ensure that the analytical method is specific for the intact compound and that the results of the stability study are reliable. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing such methods.[3]

Q3: What are the typical conditions for forced degradation studies?

A3: Forced degradation studies typically involve exposing the drug substance to the following conditions: acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[8][9] The goal is to achieve 5-20% degradation of the drug substance.[9] If degradation is too extensive, it may not be representative of real-world storage conditions.

Q4: How do I set up a long-term stability study?

A4: Long-term stability studies are performed under controlled temperature and humidity conditions that represent the intended storage conditions for the product.[4][5] According to ICH guidelines, typical long-term storage conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[5] The study should be conducted for a sufficient duration to establish a shelf-life, with testing at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[4][5]

Troubleshooting Guide

Q: My forced degradation study shows no degradation of this compound under any stress condition. What should I do?

A: If no degradation is observed, the stress conditions may not have been severe enough. Consider the following adjustments:

  • Increase the concentration of the stressor: For acid and base hydrolysis, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1 M or higher).[9]

  • Increase the temperature: For hydrolytic and thermal studies, increasing the temperature will accelerate the degradation rate.

  • Extend the exposure time: If increasing concentration or temperature is not feasible or leads to other issues, extending the duration of the stress test can be effective.

  • Use a different stressor: For oxidative degradation, if hydrogen peroxide is ineffective, consider other oxidizing agents.

Q: I am observing a new peak in my chromatogram during my stability study, but I can't identify it. What are the next steps?

A: The appearance of a new peak likely indicates a degradation product. To identify it, you can use techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide the mass of the unknown compound, which can help in elucidating its structure.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: If the degradant can be isolated in sufficient quantity, NMR can provide detailed structural information.

  • Reference Standards: If you can hypothesize the structure of the degradant, you may be able to synthesize a reference standard to confirm its identity by comparing retention times and spectra.

Q: The recovery of my compound in the stability samples is highly variable. What could be the cause?

A: High variability can stem from several sources:

  • Analytical Method Imprecision: Ensure your analytical method is validated and demonstrates good precision. Perform system suitability tests before each analytical run.

  • Sample Preparation Inconsistency: The procedure for preparing samples for analysis must be consistent. Small variations in dilutions or extractions can lead to significant variability.

  • Non-uniform Storage Conditions: Ensure that all stability samples are stored under uniform and tightly controlled conditions. Fluctuations in temperature or humidity can lead to inconsistent degradation rates.

  • Container Closure Interactions: The compound may be interacting with the storage container. Evaluate the suitability of the container closure system.[4]

Quantitative Data Summary

The following tables present hypothetical data from stability studies on this compound for illustrative purposes.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition% Assay of this compoundNumber of Degradation ProductsMajor Degradation Product (% Peak Area)
0.1 M HCl (60°C, 8h)85.228.9 (at RRT 0.75)
0.1 M NaOH (60°C, 4h)91.515.3 (at RRT 0.82)
6% H₂O₂ (RT, 24h)88.936.1 (at RRT 0.91)
Thermal (80°C, 48h)95.812.5 (at RRT 0.88)
Photolytic (ICH Q1B)98.10-

*RRT = Relative Retention Time

Table 2: Long-Term Stability Data for this compound at 25°C / 60% RH

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)
0White Powder99.8< 0.1
3White Powder99.50.2
6White Powder99.20.4
9White Powder98.90.6
12White Powder98.50.9

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 4 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[10]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store the mixture at room temperature, protected from light, for 24 hours. Withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. After exposure, dissolve the sample in the solvent, and dilute it to the target concentration for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel sample should be kept in the dark as a control. Analyze the samples by HPLC.

Protocol 2: Long-Term Stability Study
  • Sample Preparation: Place a sufficient quantity of this compound in sealed, inert containers that mimic the proposed packaging.

  • Storage Conditions: Place the samples in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

  • Testing Schedule: At each time point (0, 3, 6, 9, 12, 18, and 24 months), remove a sample from the chamber.

  • Analysis: Perform the following tests on each sample:

    • Appearance: Visually inspect the sample for any changes in color or physical state.

    • Assay: Determine the concentration of this compound using a validated stability-indicating HPLC method.

    • Degradation Products: Quantify any degradation products observed in the chromatogram.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (6% H₂O₂, RT) stock->oxidation thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc eval Evaluate Degradation Identify Degradants Develop Stability-Indicating Method hplc->eval

Caption: Workflow for a Forced Degradation Study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_isomerization Isomerization compound This compound hydrolysis_prod Hydrolyzed Product (e.g., ring opening) compound->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod Oxidized Product (e.g., epoxidation) compound->oxidation_prod [O] isomer Isomer compound->isomer Heat / Light

Caption: Hypothetical Degradation Pathways.

G start Poor Peak Shape or Resolution in HPLC? check_mp Adjust Mobile Phase (e.g., pH, organic ratio) start->check_mp check_col Check Column Performance (e.g., run standards) start->check_col improve1 Improved? check_mp->improve1 improve2 Improved? check_col->improve2 end_ok Method OK improve1->end_ok Yes end_further Further Method Development Needed improve1->end_further No replace_col Replace Column improve2->replace_col No improve2->end_ok Yes replace_col->end_further

Caption: Troubleshooting HPLC Method Issues.

References

troubleshooting solubility issues of (+)-2,5-epi-Goniothalesdiol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with (+)-2,5-epi-Goniothalesdiol in various biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing high-concentration stock solutions of this compound, dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[1] Due to the hydrophobic nature typical of many natural products, initial dissolution in a strong organic solvent is often necessary.[1][2]

Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous assay buffer. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. This is often due to the compound's low aqueous solubility. To address this, it is recommended to use a serial dilution method rather than a single large dilution.[1][3] A gradual decrease in the solvent concentration can help maintain the compound's solubility.[3] Vigorous mixing or vortexing while adding the compound stock to the buffer can also be beneficial.[3]

Q3: What is the maximum final concentration of DMSO that can be used in my cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced toxicity.[1] For many cell lines, the final DMSO concentration should not exceed 0.5%.[3] However, some assays may tolerate up to 1%.[3] It is crucial to perform a solvent tolerance test to determine the highest concentration of DMSO that does not affect the outcome of your specific assay.[3]

Q4: My compound still precipitates even with optimized dilution protocols. What other strategies can I try?

A4: If solubility issues persist, consider alternative solubilization strategies. For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.[3] Another approach is to use solubilizing excipients such as surfactants (e.g., Tween 80) or cyclodextrins, which can help encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions.[3]

Q5: How can I visually assess the solubility of my compound in the final assay medium?

A5: Before conducting your full experiment, perform a small-scale solubility test. Visually inspect the diluted compound in your assay buffer for any signs of cloudiness or precipitation against a light source.[1][3] You can also centrifuge a small sample; the formation of a pellet indicates precipitation.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting solubility problems.

G Troubleshooting Workflow for Solubility Issues A Start: Solubility Issue Observed (Precipitation, Cloudiness) B Prepare High-Concentration Stock in 100% DMSO A->B C Perform Serial Dilution into Assay Buffer B->C D Visually Inspect for Precipitation C->D E Is Precipitation Still Observed? D->E F Check Final DMSO Concentration E->F No J Consider Alternative Solubilization Strategies E->J Yes G Is DMSO > 0.5%? F->G H Reduce Final DMSO Concentration G->H Yes I Proceed with Assay G->I No H->C K pH Adjustment J->K L Use of Excipients (e.g., Surfactants, Cyclodextrins) J->L M Re-evaluate Assay Parameters J->M G Hypothetical Signaling Pathway A This compound B Upstream Kinase (e.g., PI3K) A->B Inhibition F Apoptosis Pathway (e.g., Caspase Activation) A->F Activation C Akt/PKB B->C D mTOR C->D C->F Inhibition E Cell Survival & Proliferation D->E G Cell Death F->G

References

refinement of experimental protocols involving (+)-2,5-epi-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-2,5-epi-Goniothalesdiol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this styryl-lactone compound in their experiments. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and relevant data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a styryl-lactone, a class of natural products isolated from plants of the Goniothalamus genus. Like other styryl-lactones such as goniothalamin, it is recognized for its potent cytotoxic and antiproliferative activities against various cancer cell lines.[1][2][3] The primary mechanism of its cytotoxicity is believed to be the induction of apoptosis (programmed cell death).[1][4][5]

Q2: How should I prepare a stock solution of this compound for in vitro experiments?

A2: It is recommended to dissolve this compound in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).[2][6] This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C. For cell culture experiments, the stock solution should be diluted with a complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells, typically not exceeding 0.1%.[6]

Q3: What are the known cellular targets or signaling pathways affected by related styryl-lactones?

A3: Styryl-lactones have been shown to modulate several key signaling pathways involved in cell proliferation and survival. For instance, goniolactone C, a related compound, has been found to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[7] Additionally, the cytotoxic effects of goniothalamin are associated with the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.[6]

Q4: What is a typical effective concentration range for styryl-lactones in cytotoxicity assays?

A4: The effective concentration can vary significantly depending on the specific cell line and the duration of exposure. However, based on studies with the closely related compound goniothalamin, the half-maximal inhibitory concentration (IC50) values generally fall within the low micromolar (µM) to nanomolar (nM) range.[1][2][3][8][9] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, SRB). Compound Precipitation: this compound, like other hydrophobic natural products, may have limited solubility in aqueous culture media, leading to precipitation at higher concentrations.- Visually inspect the culture medium for any signs of precipitation after adding the compound.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a solubilizing agent, ensuring it does not affect cell viability at the concentration used.
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in results.- Optimize and standardize the cell seeding density for each cell line.- Ensure a homogenous cell suspension before seeding.
Edge Effects in Microplates: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth.- Avoid using the outer wells of the microplate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity.
Low cytotoxic effect observed. Suboptimal Incubation Time: The cytotoxic effect of the compound may be time-dependent.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.[1][2][3]
Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action.- Test the compound on a panel of different cancer cell lines to identify sensitive ones.- Include a positive control (e.g., doxorubicin) to validate the assay.[1]
High background in colorimetric or fluorometric assays. Compound Interference: The compound itself may react with the assay reagents.- Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents.
Media Components: Phenol red in the culture medium can interfere with absorbance readings.- Use phenol red-free medium for the duration of the assay.
Difficulty in detecting apoptosis. Incorrect Timing of Assay: Apoptosis is a dynamic process, and the timing of the assay is critical.- Perform a time-course experiment to identify the optimal time point for detecting early (Annexin V staining) and late (DNA fragmentation) apoptotic events.[4]
Low Concentration of Compound: The concentration used may be insufficient to induce a detectable level of apoptosis.- Use a concentration at or above the IC50 value determined from cytotoxicity assays.

Quantitative Data

Table 1: IC50 Values of Goniothalamin (a related styryl-lactone) in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HepG2Hepatoblastoma724.6 ± 0.23[1][9]
HeLaCervical Cancer723.2 ± 0.72[3]
MCF-7Breast Adenocarcinoma726.6 ± 0.92[3]
HT29Colorectal Adenocarcinoma723.8 ± 1.10[3]
Saos-2Osteosarcoma720.62 ± 0.06[2]
A549Lung Adenocarcinoma722.01 ± 0.28[2]
Jurkat E6.1Lymphoblastic LeukemiaNot Specified12[10]

Note: The IC50 values for this compound may differ and should be determined experimentally.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effect of this compound on adherent cancer cells.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][11]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1][6]

  • The next day, prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][2][3]

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[12]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined optimal time. Include an untreated control.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.[6]

  • Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of ERK Phosphorylation

This protocol is for assessing the effect of this compound on the PDGFR/ERK signaling pathway.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PDGF-BB (as a positive control for pathway activation)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours if necessary to reduce basal ERK phosphorylation.

  • Pre-treat the cells with this compound at various concentrations for a specified time.

  • Stimulate the cells with a known activator of the pathway, such as PDGF-BB, for a short period (e.g., 15-30 minutes). Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[13]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[13]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis Stock Solution Stock Solution Compound Treatment Compound Treatment Stock Solution->Compound Treatment Cell Seeding Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Western Blot Western Blot Incubation->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: General experimental workflow for evaluating this compound.

troubleshooting_logic Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Precipitation Check Precipitation Inconsistent Results->Check Precipitation Yes Low Cytotoxicity Low Cytotoxicity Inconsistent Results->Low Cytotoxicity No Standardize Seeding Standardize Seeding Check Precipitation->Standardize Seeding Avoid Edge Effects Avoid Edge Effects Standardize Seeding->Avoid Edge Effects End End Avoid Edge Effects->End Optimize Incubation Time Optimize Incubation Time Low Cytotoxicity->Optimize Incubation Time Yes Low Cytotoxicity->End No Test Other Cell Lines Test Other Cell Lines Optimize Incubation Time->Test Other Cell Lines Test Other Cell Lines->End

Caption: Troubleshooting logic for common experimental issues.

pdgfr_erk_pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Grb2/SOS Grb2/SOS PDGFR->Grb2/SOS Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival Styryl-lactone Styryl-lactone Styryl-lactone->PDGFR Inhibition

Caption: Postulated inhibition of the PDGFR/ERK signaling pathway by styryl-lactones.

References

addressing off-target effects of (+)-2,5-epi-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-2,5-epi-Goniothalesdiol. The information is designed to help address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in-vitro cytotoxicity assay with this compound shows a more potent effect than expected based on its reported activity. Could this be due to off-target effects?

A1: Yes, unexpectedly high cytotoxicity is a common indicator of off-target effects. While this compound has known cytotoxic properties, observing significantly greater potency than literature values warrants further investigation.[1] Possible explanations include:

  • Broad Kinase Inhibition: The compound might be inhibiting other kinases crucial for cell survival in your specific cell line, in addition to its presumed target.

  • Induction of Apoptosis through Multiple Pathways: Off-target binding could trigger alternative apoptotic pathways that are highly active in your experimental model.

  • Cell Line Specificity: The genetic background of your cell line may make it particularly sensitive to the off-target activities of the compound.

Troubleshooting Steps:

  • Confirm Compound Integrity: Verify the purity and identity of your this compound stock using methods like HPLC and mass spectrometry.

  • Perform a Kinase Profile Screen: A broad kinase screen can identify unintended kinase targets.

  • Use a Rescue Experiment: If a specific off-target is identified, attempt to "rescue" the phenotype by overexpressing the off-target protein or using a known selective activator of the affected pathway.

Q2: I am observing unexpected morphological changes in my cells treated with this compound that are not consistent with the known mechanism of action. How can I determine if this is an off-target effect?

A2: Unanticipated phenotypic changes are strong indicators of off-target activity. To investigate this, a systematic approach is recommended:

  • Dose-Response Analysis: Determine if the unexpected phenotype occurs at the same concentration range as the expected on-target activity. If it occurs at a much higher or lower concentration, it is more likely to be an off-target effect.

  • Control Compound: Use a structurally related but inactive analog of this compound as a negative control. If the phenotype is not observed with the inactive analog, it suggests the effect is due to a specific interaction of the active compound.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to identify protein targets that bind to the compound in intact cells, which can then be identified by mass spectrometry.

Q3: My signaling pathway analysis shows modulation of pathways that are not directly downstream of the presumed target of this compound. What is the best way to confirm an off-target interaction?

A3: This situation strongly suggests off-target effects. To confirm this:

  • Orthogonal Assays: Use a different assay method to measure the activity of the presumed target to ensure the compound is behaving as expected.

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of this compound to a suspected off-target protein.

  • Computational Docking: In silico molecular docking studies can predict potential off-target binding sites, which can then be experimentally validated.[1]

Quantitative Data Summary

The following table provides hypothetical selectivity data for this compound against its intended target and a panel of common off-target kinases. This illustrates how selectivity is quantified and how a researcher might interpret such data.

TargetIC50 (nM)Selectivity vs. Primary Target
Primary Target
EGFR501x
Potential Off-Targets
HER22505x
SRC150030x
ABL15000100x
LCK>10000>200x

Note: This data is illustrative and not based on published experimental results for this compound.

Experimental Protocols

Kinase Profiling Assay to Identify Off-Target Interactions

Objective: To identify unintended kinase targets of this compound using a competitive binding assay.

Materials:

  • This compound

  • Kinase-tagged T7 phage

  • Test kinases of interest

  • Ligand-derivatized beads

  • Multi-well plates

  • Assay buffer

  • Wash buffer

  • qPCR reagents and instrument

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a multi-well plate, combine the test kinases, kinase-tagged T7 phage, and the serially diluted this compound.

  • Incubation: Incubate the plate to allow the compound to bind to the kinases.

  • Competitive Binding: Add ligand-derivatized beads to the wells. These beads will compete with the compound for binding to the kinases.

  • Washing: Wash the plate to remove unbound phage.

  • Elution: Elute the bound phage from the beads.

  • Quantification: Quantify the amount of eluted phage using qPCR. A lower amount of phage indicates stronger binding of the compound to the kinase.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR On_Target_Pathway On-Target Pathway (e.g., RAS/MAPK) EGFR->On_Target_Pathway Off_Target_Receptor Off-Target Receptor (e.g., another RTK) Off_Target_Pathway Off-Target Pathway (e.g., PI3K/AKT) Off_Target_Receptor->Off_Target_Pathway Goniothalesdiol This compound Goniothalesdiol->EGFR Inhibits Goniothalesdiol->Off_Target_Receptor Inhibits (Off-target) Expected_Phenotype Expected Phenotype (e.g., Apoptosis) On_Target_Pathway->Expected_Phenotype Unexpected_Phenotype Unexpected Phenotype (e.g., Autophagy) Off_Target_Pathway->Unexpected_Phenotype

Caption: Hypothetical signaling pathways affected by this compound.

G Start Unexpected Experimental Result Observed Verify_Compound Verify Compound Integrity (HPLC, MS) Start->Verify_Compound Dose_Response Perform Dose-Response Curve Analysis Verify_Compound->Dose_Response Phenotypic_Screen Broader Phenotypic Screening Dose_Response->Phenotypic_Screen Target_Engagement Confirm On-Target Engagement (e.g., CETSA) Phenotypic_Screen->Target_Engagement Off_Target_ID Identify Potential Off-Targets (Kinase Screen, Proteomics) Target_Engagement->Off_Target_ID Validate_Off_Target Validate Off-Target (Binding Assays, Rescue Expts) Off_Target_ID->Validate_Off_Target Conclusion Characterize On- and Off-Target Effects Validate_Off_Target->Conclusion

Caption: Experimental workflow for identifying and validating off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of (+)-2,5-epi-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of (+)-2,5-epi-Goniothalesdiol.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of enhancing the bioavailability of this compound.

Issue 1: Poor Aqueous Solubility

Q1: My initial dissolution tests show that this compound has very low solubility in aqueous solutions, which I suspect is limiting its oral bioavailability. What strategies can I employ to address this?

A: Low aqueous solubility is a common challenge for many natural products and a primary reason for poor oral bioavailability.[1][2][3] Here are several formulation strategies to consider:

  • Particle Size Reduction: Decreasing the particle size of the compound increases the surface area available for dissolution.[4][5][6]

    • Micronization: This technique reduces particle size to the micron range.[4]

    • Nanonization: Further reduction to the nanometer range can significantly improve dissolution rates.[1][7]

  • Solid Dispersions: Dispersing this compound in a solid matrix, such as a polymer, can enhance its solubility.[1][4]

  • Lipid-Based Formulations: These formulations can improve the solubility and absorption of lipophilic drugs.[1][7][8]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[8][9]

  • Complexation:

    • Cyclodextrins: These molecules can encapsulate the drug, forming inclusion complexes with improved aqueous solubility.[2][8]

Below is a troubleshooting workflow for addressing solubility issues.

cluster_strategies Formulation Approaches cluster_outcomes Outcomes start Low Aqueous Solubility of This compound strategy Select Formulation Strategy start->strategy micronization Particle Size Reduction (Micronization/Nanonization) strategy->micronization solid_dispersion Solid Dispersion strategy->solid_dispersion lipid Lipid-Based Formulation (e.g., SEDDS) strategy->lipid complexation Complexation (e.g., Cyclodextrins) strategy->complexation evaluation Evaluate Dissolution Rate & In Vitro Permeability micronization->evaluation solid_dispersion->evaluation lipid->evaluation complexation->evaluation success Solubility & Permeability Improved evaluation->success failure Improvement Insufficient evaluation->failure end Proceed to In Vivo Bioavailability Studies success->end optimize Optimize Formulation or Select Alternative Strategy failure->optimize optimize->strategy

Caption: Troubleshooting workflow for solubility enhancement.

Issue 2: Suspected Rapid Metabolism

Q2: Even with improved solubility, my in vivo studies show lower than expected plasma concentrations of this compound. I suspect it is being rapidly metabolized. How can I investigate and mitigate this?

A: Rapid first-pass metabolism in the gut and liver is a significant barrier to the bioavailability of many natural products.[3]

  • In Vitro Metabolism Assays: Use human liver microsomes (HLM) or hepatocytes to determine the metabolic stability of the compound. This can help identify the primary metabolic pathways.

  • Formulation Strategies to Protect from Metabolism:

    • Nano-encapsulation: Encapsulating the compound within nanoparticles can shield it from metabolic enzymes in the gastrointestinal tract and liver.[10][11]

    • Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of relevant cytochrome P450 (CYP450) enzymes can increase bioavailability. However, this approach requires careful consideration of potential drug-drug interactions.[12]

The potential metabolic pathway should be investigated to understand the biotransformation of this compound.

Issue 3: Poor Intestinal Permeability

Q3: My compound is now soluble, but in vitro permeability assays (e.g., Caco-2) suggest it has low intestinal permeability. What are my next steps?

A: Poor permeability across the intestinal epithelium can limit the absorption of a drug even if it is soluble.

  • Assess Permeability: The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal permeability.[13]

  • Strategies to Enhance Permeability:

    • Permeation Enhancers: Co-formulation with permeation enhancers can transiently increase the permeability of the intestinal epithelium.

    • Lipid-Based Formulations: Systems like SEDDS can facilitate drug transport across the intestinal membrane.[8]

    • Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug could enhance its passive diffusion across the intestinal barrier. The prodrug would then be converted to the active compound in the body.[14]

An experimental workflow for assessing and improving bioavailability is outlined below.

G cluster_vitro In Vitro Assessment cluster_strategies Enhancement Strategies cluster_vivo In Vivo Evaluation start Start: Low Bioavailability of This compound solubility Aqueous Solubility Assessment start->solubility permeability Caco-2 Permeability Assay start->permeability metabolism Metabolic Stability (Human Liver Microsomes) start->metabolism identify_barrier Identify Primary Barrier(s) solubility->identify_barrier permeability->identify_barrier metabolism->identify_barrier formulation Formulation Development (e.g., Nanosuspension, SEDDS) identify_barrier->formulation prodrug Prodrug Synthesis identify_barrier->prodrug re_evaluate Re-evaluate In Vitro Properties formulation->re_evaluate prodrug->re_evaluate pk_study Pharmacokinetic Study in Animal Model re_evaluate->pk_study end Bioavailability Enhanced pk_study->end

Caption: General workflow for enhancing bioavailability.

Frequently Asked Questions (FAQs)

Q4: What are the key Biopharmaceutics Classification System (BCS) class characteristics that likely apply to this compound and how does this guide my formulation strategy?

A: Given its likely natural product origin and complex structure, this compound is probably a BCS Class II or Class IV compound.

  • BCS Class II: Low Solubility, High Permeability. The primary focus should be on enhancing the dissolution rate. Strategies like micronization, nanonization, and solid dispersions are often effective.[15]

  • BCS Class IV: Low Solubility, Low Permeability. This is the most challenging class. A combination of strategies is often necessary, such as using a lipid-based delivery system that can both solubilize the compound and enhance its permeation.[9][15]

Q5: How do I choose between different formulation strategies like solid dispersions and lipid-based systems?

A: The choice depends on the physicochemical properties of this compound and the desired dosage form.

Formulation StrategyAdvantagesDisadvantagesBest Suited For
Solid Dispersions Significant increase in dissolution rate.Potential for physical instability (recrystallization).Crystalline compounds with high melting points.
Lipid-Based Systems (SEDDS) Enhances both solubility and permeability; protects from degradation.Can be complex to formulate; potential for drug precipitation upon dilution.Lipophilic compounds that may also be subject to first-pass metabolism.
Nanonization Increases surface area for dissolution; can improve cellular uptake.Can be costly and require specialized equipment.Compounds where a very rapid dissolution rate is required.

Q6: What in vivo models are appropriate for pharmacokinetic studies of this compound formulations?

A: Rodent models (mice or rats) are typically used for initial screening of different formulations due to cost-effectiveness and ease of handling. For more detailed pharmacokinetic profiling that may be more predictive of human outcomes, larger animal models such as dogs or pigs can be used.[12][16]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To compare the dissolution rate of different formulations of this compound.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • This compound pure compound and various formulations

  • HPLC system for quantification

Method:

  • Prepare the dissolution medium and maintain it at 37 ± 0.5 °C.

  • Add a known amount of the this compound formulation to each dissolution vessel.

  • Begin paddle rotation at a specified speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of dissolved this compound by a validated HPLC method.

  • Plot the percentage of drug dissolved against time.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • This compound solution

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for quantification

Method:

  • Culture Caco-2 cells on Transwell inserts until a differentiated monolayer is formed (typically 21 days).

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • For apical to basolateral (A-B) transport, add the this compound solution to the apical side and fresh transport buffer to the basolateral side.

  • For basolateral to apical (B-A) transport, add the drug solution to the basolateral side and fresh buffer to the apical side.

  • Incubate at 37 °C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.

  • At the end of the experiment, measure the transport of Lucifer yellow to confirm monolayer integrity was maintained.

  • Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of different this compound formulations after oral administration.

Materials:

  • Male Sprague-Dawley rats

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • This compound formulations

  • LC-MS/MS system for quantification

Method:

  • Fast the rats overnight with free access to water.

  • Administer a single oral dose of the this compound formulation via oral gavage.

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples and quantify using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Calculate the relative bioavailability of the enhanced formulations compared to a simple suspension of the compound.

Below is a diagram illustrating the relationship between formulation strategies and their impact on bioavailability.

cluster_strategies Formulation Strategies compound This compound (Poorly Soluble) nano Nanonization compound->nano sd Solid Dispersion compound->sd sedds SEDDS compound->sedds dissolution Increased Dissolution Rate nano->dissolution sd->dissolution solubilization Enhanced Solubilization in GI Tract sedds->solubilization permeation Improved Permeability sedds->permeation absorption Increased Absorption dissolution->absorption solubilization->absorption permeation->absorption bioavailability Enhanced Oral Bioavailability absorption->bioavailability

Caption: Impact of formulations on bioavailability.

References

Technical Support Center: Strategies to Reduce the Toxicity of (+)-2,5-epi-Goniothalesdiol and Related Styryl-Lactones in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of styryl-lactones from the Goniothalamus genus?

A1: Styryl-lactones, a major class of compounds isolated from Goniothalamus species, have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1][2][3] The primary mechanisms of this cytotoxicity are reported to be the induction of apoptosis and cell cycle arrest.[4][5] Some studies have indicated that certain styryl-lactones, such as goniothalamin and goniodiol, exhibit selective toxicity, showing lower IC50 values in normal murine hepatocytes compared to human hepatoma (HepG2) cells.[2][4][6] However, in vivo acute toxicity studies on crude extracts of Goniothalamus lanceolatus have shown that while some extracts are non-toxic at doses of 300 mg/kg, others can cause mortality, indicating the potential for systemic toxicity.[7]

Q2: My preliminary in vivo study with a novel styryl-lactone shows significant weight loss and lethargy in mice, even at doses below the calculated efficacious dose. What are the immediate next steps?

A2: When observing signs of toxicity at sub-efficacious doses, it is crucial to halt the current dosing regimen and conduct a dose-range finding study. This involves administering the compound at several dose levels to identify the Maximum Tolerated Dose (MTD). Concurrently, it is advisable to perform preliminary histopathological and hematological analyses on the affected animals to identify target organs of toxicity. Understanding which organs are affected can provide insights into the mechanism of toxicity and guide the development of mitigation strategies.

Q3: What are the primary strategies to reduce the systemic toxicity of a cytotoxic natural product like a styryl-lactone in animal models?

A3: The main strategies can be broadly categorized into two areas: formulation-based approaches and chemical modification.

  • Formulation-Based Strategies: These aim to alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to reduce its exposure to non-target tissues.[8][9] This can include encapsulation in nanocarriers (e.g., liposomes, polymeric nanoparticles) or the use of modified-release formulations to lower the maximum plasma concentration (Cmax) while maintaining the therapeutic area under the curve (AUC).[9][10]

  • Chemical Modification (Lead Optimization): This involves synthesizing analogues of the lead compound to improve its therapeutic index.[8][11] The goal is to identify structural modifications that reduce toxicity while preserving or enhancing the desired pharmacological activity.[11] This often involves creating a Structure-Activity Relationship (SAR) and a Structure-Toxicity Relationship (STR) profile.

Troubleshooting Guides

Issue 1: High In Vitro Cytotoxicity in Normal Cell Lines

Problem: The styryl-lactone compound shows potent cytotoxicity not only in cancer cell lines but also in normal, non-cancerous cell lines, suggesting a narrow therapeutic window.

Troubleshooting Steps:

  • Confirm Selectivity: Test the compound against a broader panel of normal cell lines representing different tissues to understand the scope of its off-target cytotoxicity.

  • Investigate Mechanism: Use cell-based assays to determine if the mechanism of cell death (e.g., apoptosis, necrosis) is the same in normal and cancer cells. Differences may suggest pathways that can be exploited for selective targeting.

  • Consider Prodrugs: Explore the synthesis of a prodrug that is selectively activated in the tumor microenvironment (e.g., by enzymes that are overexpressed in cancer cells).

  • Targeted Delivery: Design a formulation that preferentially delivers the compound to the tumor site. This could involve conjugating the drug to a tumor-targeting ligand or using nanoparticles that exploit the enhanced permeability and retention (EPR) effect.

Issue 2: Poor Aqueous Solubility Leading to Formulation Challenges and Potential Toxicity

Problem: The compound is highly lipophilic and difficult to dissolve in standard aqueous vehicles for in vivo administration. Using high concentrations of organic solvents (e.g., DMSO, ethanol) may be causing vehicle-related toxicity.

Troubleshooting Steps:

  • Vehicle Optimization: Test a range of biocompatible vehicles and co-solvents approved for animal studies (e.g., cyclodextrins, PEG-400, Solutol HS 15) to find a formulation that can dissolve the required dose in a minimal volume.

  • Develop Enabled Formulations: For compounds with poor solubility, simple solutions may not be sufficient.[12] Consider developing more advanced formulations such as:

    • Microsuspensions: Reduce the particle size of the compound to improve its dissolution rate.

    • Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

    • Polymeric Nanoparticles: Encapsulating the drug can improve solubility and alter its biodistribution.[10]

  • Salt Forms: Investigate the possibility of creating a salt form of the compound if it has suitable ionizable groups, which can significantly improve aqueous solubility.[12]

Data Presentation

Table 1: In Vitro Cytotoxicity of Selected Styryl-Lactones from Goniothalamus Species

CompoundCell LineIC50 (µM)Source
(-)-Goniodiol-7-monoacetateASK (Rat ascites sarcoma)10.28[13]
(-)-Goniodiol-7-monoacetateCL (Human normal liver)32.39[13]
Novel Styryl-Lactone (1)MCF-7 (Human breast cancer)2.05[14][15]
Novel Styryl-Lactone (1)HepG2 (Human liver cancer)3.96[14][15]
Novel Styryl-Lactone (1)HEK-293A (Human embryonic kidney)>10[15]
GoniothalaminHepG2 (Human liver cancer)~6-10[6]
GoniothalaminNormal Mice Hepatocytes~18-30[6]
GoniodiolHepG2 (Human liver cancer)~6-10[6]
GoniodiolNormal Mice Hepatocytes~18-30[6]

Table 2: In Vivo Acute Toxicity of Goniothalamus lanceolatus Crude Extracts in Mice

Extract TypeDose (mg/kg, i.p.)Mortality RateSource
DCM Stem Bark Extract3000%[7]
DCM Leaf Extract3000%[7]
MeOH Leaf Extract3000%[7]
DCM Root Extract30083.3%[7]
MeOH Root Extract30083.3%[7]

DCM: Dichloromethane; MeOH: Methanol; i.p.: Intraperitoneal

Experimental Protocols

Protocol 1: General Procedure for In Vivo Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice, 6-8 weeks old).

  • Group Allocation: Randomly assign animals to several groups (e.g., 5-6 groups, n=3-5 per group), including a vehicle control group.

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and subsequent escalating doses (e.g., using a modified Fibonacci sequence).

  • Compound Administration: Administer the compound (solubilized in a suitable, non-toxic vehicle) via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 5-14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, piloerection), and food/water intake. The MTD is typically defined as the highest dose that does not cause more than 10-15% weight loss or any signs of significant morbidity.

  • Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

Protocol 2: Formulation of a Styryl-Lactone in a Nanoparticle System
  • Polymer/Lipid Selection: Choose a biocompatible and biodegradable polymer (e.g., PLGA) or lipid (e.g., lecithin, DSPE-PEG) for nanoparticle formulation.

  • Nanoparticle Preparation: Use a standard method such as nanoprecipitation or emulsion-evaporation.

    • Dissolve the styryl-lactone compound and the polymer/lipid in a suitable organic solvent (e.g., acetone, dichloromethane).

    • Add this organic phase dropwise into an aqueous phase containing a surfactant (e.g., Poloxamer 188, Tween 80) under constant stirring.

    • Allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC).

  • In Vitro Release Study: Conduct a drug release study in a physiologically relevant buffer (e.g., PBS pH 7.4) to determine the release kinetics.

  • In Vivo Evaluation: Compare the toxicity and efficacy of the nanoparticle formulation against the free drug solution in an appropriate animal model.

Visualizations

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Preliminary Studies cluster_2 Toxicity Mitigation Strategies cluster_3 Definitive In Vivo Studies vitro_cyto Cytotoxicity Screening (Cancer vs. Normal Cells) vitro_mech Mechanism of Action (Apoptosis, Cell Cycle) vitro_cyto->vitro_mech vitro_sol Solubility & Stability Assessment vitro_mech->vitro_sol vivo_mtd Dose-Range Finding (MTD Determination) vitro_sol->vivo_mtd Proceed if promising in vitro profile vivo_pk Preliminary PK Study vivo_mtd->vivo_pk vivo_tox Identify Target Organs of Toxicity vivo_pk->vivo_tox formulation Formulation Development (e.g., Nanoparticles, Liposomes) vivo_tox->formulation If toxicity is observed chem_mod Chemical Modification (Analogue Synthesis) vivo_tox->chem_mod efficacy Efficacy Studies with Optimized Formulation/Analogue formulation->efficacy chem_mod->efficacy glp_tox GLP Toxicology Study efficacy->glp_tox

Caption: Experimental workflow for assessing and mitigating the toxicity of a novel styryl-lactone.

Mitigation_Strategies cluster_0 Pharmacokinetic Approaches cluster_1 Pharmacodynamic Approaches Toxicity Observed In Vivo Toxicity (e.g., Weight Loss, Organ Damage) Formulation Advanced Formulation Toxicity->Formulation Modify ADME Profile Chem_Mod Chemical Modification Toxicity->Chem_Mod Alter Intrinsic Molecular Properties Nanocarriers Nanocarriers (Liposomes, Nanoparticles) Formulation->Nanocarriers Modified_Release Modified-Release (Lower Cmax) Formulation->Modified_Release Outcome Reduced Systemic Toxicity Improved Therapeutic Window Nanocarriers->Outcome Modified_Release->Outcome SAR Improve Therapeutic Index (SAR/STR Studies) Chem_Mod->SAR Prodrug Prodrug Design (Tumor-Specific Activation) Chem_Mod->Prodrug SAR->Outcome Prodrug->Outcome

Caption: General strategies to reduce the in vivo toxicity of cytotoxic natural products.

References

Technical Support Center: Troubleshooting Inconsistent Results in (+)-2,5-epi-Goniothalesdiol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with (+)-2,5-epi-Goniothalesdiol.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound vary significantly between experiments. What are the potential causes?

Inconsistent IC50 values can stem from several factors:

  • Compound Solubility and Stability: this compound, like many styryl-lactones, has low aqueous solubility. Precipitation of the compound in your cell culture media can lead to a lower effective concentration and thus higher, more variable IC50 values. Ensure your stock solution in DMSO is fully dissolved and that the final DMSO concentration in the media is low (typically ≤ 0.1%) to prevent precipitation. It is also crucial to visually inspect your wells for any signs of precipitation after adding the compound. The stability of the compound in aqueous media over the course of your experiment can also affect results.

  • Cell Health and Density: The health and density of your cells are critical. Ensure cells are in the exponential growth phase and seeded at a consistent density across all wells and experiments. Over-confluent or unhealthy cells will respond differently to the compound.

  • Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or pipetting techniques can introduce significant variability. Adhere strictly to your validated protocol.

  • Plate Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the compound and media components, leading to inconsistent results. It is best practice to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.

Q2: I am observing high background signal in my colorimetric/fluorometric cytotoxicity assay. What could be the reason?

High background can mask the true signal from your cells. Common causes include:

  • Compound Interference: this compound may directly react with your assay reagents (e.g., MTT, resazurin). To test for this, run a control plate with the compound in cell-free media.

  • Media Components: Phenol red in some culture media can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free media for the duration of the assay.

  • Reagent Contamination: Bacterial or fungal contamination of your assay reagents can lead to non-specific signal generation.

Q3: My cells show morphological changes, but the viability assay (e.g., MTT) does not show a significant decrease in signal. Why?

This discrepancy can occur because some viability assays, like the MTT assay, measure metabolic activity, which may not directly correlate with cell death, especially in the early stages of apoptosis or if the compound induces cell cycle arrest without immediate cell death. Consider the following:

  • Mechanism of Action: this compound and related compounds are known to induce apoptosis and cell cycle arrest.[1] Cells arrested in the cell cycle may still be metabolically active.

  • Timing of Assay: The time point at which you perform the assay is crucial. A decrease in metabolic activity may only be apparent at later time points after the induction of apoptosis.

  • Alternative Assays: Use a complementary assay that directly measures cell death, such as an Annexin V/PI apoptosis assay, to confirm the mode of cell death.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Results
Potential Cause Recommended Solution
Compound Precipitation Prepare a high-concentration stock solution in 100% DMSO. When diluting into culture media, add the DMSO stock to the media slowly while vortexing. Ensure the final DMSO concentration is non-toxic (typically <0.1%). Visually inspect wells for precipitates under a microscope.
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating wells.
Edge Effects Do not use the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Pipetting Errors Use calibrated pipettes and ensure consistent technique. When adding reagents, place the pipette tip below the surface of the liquid to avoid bubbles.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments to avoid phenotypic drift.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
Issue 2: Difficulty Interpreting Apoptosis Assay Results
Potential Cause Recommended Solution
Unclear distinction between apoptotic and necrotic cells Use a dual staining method like Annexin V and Propidium Iodide (PI). Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[2]
Low percentage of apoptotic cells Optimize the concentration of this compound and the incubation time. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for apoptosis detection.
High background in flow cytometry Ensure proper compensation settings on the flow cytometer. Include unstained and single-stained controls to set up the gates correctly.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve the this compound powder in sterile, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[3][4][5][6][7] To aid dissolution, you can gently vortex the solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it with complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental and control wells and remains at a non-toxic level (typically ≤ 0.1%).[6]

Protocol 2: Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.

Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound for the predetermined optimal time. Include appropriate controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[2]

Protocol 4: Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with ice-cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Bioassays cluster_analysis Data Analysis compound_prep This compound Stock Preparation treatment Compound Treatment compound_prep->treatment cell_culture Cell Culture (Exponential Growth) cell_seeding Cell Seeding cell_culture->cell_seeding cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay data_analysis IC50 Determination & Apoptosis/Cell Cycle Quantification viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

Caption: General experimental workflow for bioassays with this compound.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor binds disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 recruits caspase8 Caspase-8 procaspase8->caspase8 activates bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family cleaves Bid procaspase3 Pro-caspase-3 caspase8->procaspase3 activates compound (+)-2,5-epi- Goniothalesdiol er_stress ER Stress compound->er_stress mito_stress Mitochondrial Stress compound->mito_stress er_stress->mito_stress mito_stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 recruits caspase9 Caspase-9 procaspase9->caspase9 activates caspase9->procaspase3 activates caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis cleaves substrates

Caption: Proposed apoptotic signaling pathways for this compound.

er_stress_pathway cluster_upr Unfolded Protein Response (UPR) compound (+)-2,5-epi- Goniothalesdiol er_stress ER Stress (Unfolded Protein Accumulation) compound->er_stress ire1 IRE1α er_stress->ire1 activates perk PERK er_stress->perk activates atf6 ATF6 er_stress->atf6 activates erad ER-Associated Degradation (ERAD) ire1->erad promotes apoptosis Apoptosis (via CHOP, JNK) ire1->apoptosis can lead to translation_attenuation Global Translation Attenuation perk->translation_attenuation induces perk->apoptosis can lead to chaperone Increased Chaperone Production atf6->chaperone upregulates

Caption: Endoplasmic Reticulum (ER) stress signaling pathway.

References

Validation & Comparative

Unambiguous Stereochemistry: X-ray Crystallography Leads the Way for (+)-2,5-epi-Goniothalesdiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The definitive three-dimensional arrangement of atoms, or absolute configuration, of complex natural products is a critical parameter in drug discovery and development. For the styryl-lactone class of compounds, exemplified by (+)-2,5-epi-Goniothalesdiol, single-crystal X-ray crystallography remains the gold standard for unambiguous structure determination. This guide provides a comparative overview of X-ray crystallography and alternative chiroptical methods, using the closely related compound, goniodiol diacetate, as a case study to illustrate the experimental workflows and data outputs.

In the quest to elucidate the precise spatial arrangement of chiral molecules, researchers have a suite of powerful analytical techniques at their disposal. While methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer valuable insights into molecular stereochemistry in solution, single-crystal X-ray crystallography provides direct and unequivocal evidence of the absolute structure in the solid state. A recent study on the phytochemical constituents of Goniothalamus wynaadensis successfully employed this technique to confirm the absolute configuration of goniodiol diacetate, a derivative of a compound from the same genus as this compound, as (6R, 7R, 8R)[1][2].

Comparative Analysis of Methodologies

The choice of method for absolute structure determination depends on several factors, including the nature of the sample, the availability of high-quality crystals, and the desired level of structural detail. Below is a comparative summary of X-ray crystallography, VCD, and ECD.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystal to generate a 3D electron density map.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.
Sample Requirement High-quality single crystal (typically >0.1 mm)[3].Solution of the chiral molecule (typically 5-15 mg, recoverable)[4].Solution of the chiral molecule containing a suitable chromophore.
Data Output Precise 3D atomic coordinates, bond lengths, bond angles, and the Flack parameter for absolute configuration.VCD spectrum, which is compared with a computationally predicted spectrum.ECD spectrum, which is compared with a computationally predicted spectrum.
Key Advantage Provides a direct and unambiguous determination of the absolute structure[5].Applicable to molecules in solution, including oils and non-crystalline solids[4].Highly sensitive and requires a smaller amount of sample compared to VCD.
Key Limitation The primary challenge is growing a suitable single crystal[5].Indirect method requiring quantum chemical calculations for interpretation. The calculations can be computationally intensive[6].Requires the presence of a chromophore near the stereocenter(s) for strong signals. Also relies on computational modeling.

Experimental Protocols: A Step-by-Step Overview

The following sections provide a detailed look into the experimental workflows for each of the discussed techniques.

Single-Crystal X-ray Crystallography: The Case of Goniodiol Diacetate

The absolute configuration of goniodiol diacetate was unequivocally determined through single-crystal X-ray diffraction analysis. While the specific crystallographic data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC), the general experimental protocol for such an analysis is as follows:

  • Crystal Growth: High-quality single crystals of the purified compound are grown. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal, free of defects, is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections, is recorded by a detector as the crystal is rotated[3][7].

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is then refined to best fit the experimental data.

  • Absolute Configuration Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been determined[5].

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. The experimental and computational workflow is as follows:

  • Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M[6]. The sample is then placed in an IR cell with BaF₂ or CaF₂ windows[8].

  • Spectral Acquisition: The VCD and infrared (IR) spectra are recorded simultaneously on a VCD spectrometer[6]. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Quantum Chemical Calculations:

    • Conformational Search: A thorough conformational search of the molecule is performed using molecular mechanics or other computational methods.

    • Geometry Optimization and Frequency Calculation: The geometries of the most stable conformers are optimized, and their vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT), often with a functional like B3LYP and a basis set such as 6-31G*[9].

    • Spectral Simulation: The calculated frequencies and intensities are used to generate a simulated VCD spectrum for one enantiomer. The spectrum for the other enantiomer is its mirror image[6].

  • Comparison and Assignment: The experimental VCD spectrum is compared to the simulated spectra of both enantiomers. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration[6].

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is another chiroptical technique used for the stereochemical analysis of chiral molecules, particularly those containing chromophores.

  • Sample Preparation: A dilute solution of the sample is prepared in a transparent solvent.

  • Spectral Acquisition: The ECD and UV-Vis spectra are recorded on a CD spectrometer.

  • Quantum Chemical Calculations: The workflow is similar to that of VCD, involving a conformational search, geometry optimization, and then Time-Dependent Density Functional Theory (TD-DFT) calculations to predict the electronic transitions and the corresponding ECD spectrum[10][11].

  • Comparison and Assignment: The experimental ECD spectrum is compared with the Boltzmann-averaged theoretical spectrum to determine the absolute configuration.

Visualizing the Workflow

To better illustrate the logical flow of these experimental procedures, the following diagrams were generated using the DOT language.

xray_workflow cluster_exp Experimental Steps cluster_analysis Data Analysis crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement abs_config Absolute Configuration (Flack Parameter) structure_refinement->abs_config vcd_ecd_workflow cluster_exp Experimental cluster_comp Computational sample_prep Sample Preparation (Solution) spectrum_acq Spectral Acquisition (VCD/ECD) sample_prep->spectrum_acq comparison Comparison of Experimental & Simulated Spectra spectrum_acq->comparison conf_search Conformational Search geom_opt Geometry Optimization & Frequency Calculation conf_search->geom_opt spec_sim Spectrum Simulation (TDDFT) geom_opt->spec_sim spec_sim->comparison abs_config Assignment of Absolute Configuration comparison->abs_config

References

comparative analysis of (+)-2,5-epi-Goniothalesdiol with other styryl-lactones

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-cancer properties of prominent styryl-lactones, providing a framework for the evaluation of novel derivatives like (+)-2,5-epi-Goniothalesdiol.

Styryl-lactones, a class of naturally occurring compounds predominantly found in the Goniothalamus genus, have garnered significant attention in cancer research for their potent cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2] These compounds often exhibit a favorable selectivity for cancer cells over normal cells, making them promising candidates for novel anti-cancer drug development.[1][3] This guide provides a comparative analysis of well-characterized styryl-lactones, including goniothalamin, altholactone, and 5-acetyl goniothalamin, to serve as a benchmark for the evaluation of new analogues such as this compound.

Note on this compound: At the time of this publication, there is a notable absence of publicly available experimental data on the biological activity, cytotoxicity, and specific signaling pathways modulated by this compound. The following analysis of related styryl-lactones is presented to offer a comprehensive overview of the compound class and to provide a methodological template for the future assessment of this compound and other novel derivatives.

Data Presentation: Comparative Cytotoxicity of Styryl-Lactones

The anti-proliferative activity of styryl-lactones is a key indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological or biochemical function. The table below summarizes the IC50 values of prominent styryl-lactones against a panel of human cancer cell lines, showcasing their cytotoxic efficacy.

CompoundCell LineCancer TypeIC50 (µM)Reference
Goniothalamin HepG2Hepatocellular Carcinoma4.63 (72h)[4]
MCF-7Breast Adenocarcinoma<5 (72h)[3]
Saos-2Osteosarcoma<5 (72h)[3]
A549Lung Carcinoma<2 (72h)[3]
HT29Colorectal Adenocarcinoma1.64 (72h)[3]
Altholactone HL-60Promyelocytic Leukemia10.8 - 172.4[5]
HCT116Colorectal CarcinomaNot specified[6]
HT29Colorectal CarcinomaNot specified[6]
5-Acetyl Goniothalamin MCF-7Breast AdenocarcinomaMore potent than Goniothalamin[7]
MDA-MB-231Breast AdenocarcinomaMore potent than Goniothalamin[7]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activity of styryl-lactones. Below are detailed methodologies for key assays used to characterize their anti-cancer properties.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the styryl-lactone and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the styryl-lactone at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is essential for elucidating the molecular mechanisms of action.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, β-catenin, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by styryl-lactones and a general experimental workflow for their analysis.

Styryl_Lactone_Apoptosis_Pathway Styryl_Lactones Styryl-Lactones (e.g., Goniothalamin, Altholactone) ROS ↑ Reactive Oxygen Species (ROS) Styryl_Lactones->ROS Mitochondria Mitochondria Styryl_Lactones->Mitochondria p53 p53 activation Styryl_Lactones->p53 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax Bax (Pro-apoptotic) Mitochondria->Bax Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2->Mitochondria Inhibits Bax->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax

Caption: General apoptotic pathway induced by styryl-lactones.

Wnt_Signaling_Inhibition Five_Acetyl_Goniothalamin 5-Acetyl Goniothalamin GSK3b GSK-3β (Glycogen Synthase Kinase 3β) Five_Acetyl_Goniothalamin->GSK3b Enhances activity Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) GSK3b->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Proteasomal_Degradation Proteasomal Degradation Beta_Catenin->Proteasomal_Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: Inhibition of Wnt/β-catenin signaling by 5-Acetyl Goniothalamin.

Experimental_Workflow Styryl_Lactone Styryl-Lactone Compound Cell_Culture Cancer Cell Lines (e.g., HepG2, MCF-7) Styryl_Lactone->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Flow Cytometry) IC50->Apoptosis_Assay Mechanism_Study Mechanism of Action (Western Blot) IC50->Mechanism_Study Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Mechanism_Study->Data_Analysis

References

A Comparative Analysis of Anticancer Properties: Goniothalamin vs. (+)-2,5-epi-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the current scientific literature prevents a direct comparative analysis of the anticancer activities of Goniothalamin and (+)-2,5-epi-Goniothalesdiol. While extensive research has elucidated the potent cytotoxic and apoptotic effects of Goniothalamin against a wide array of cancer cell lines, publicly available data on the specific anticancer properties of this compound is scarce. This guide, therefore, provides a comprehensive overview of the well-documented anticancer activity of Goniothalamin, alongside an acknowledgment of the current limitations in evaluating this compound.

Goniothalamin: A Potent Styryl-lactone with Broad Anticancer Activity

Goniothalamin (GTN), a naturally occurring styryl-lactone, has demonstrated significant potential as an anticancer agent.[1] Its cytotoxic effects have been observed in numerous cancer cell lines, and its mechanisms of action are increasingly understood.

Quantitative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes. The following table summarizes the IC50 values of Goniothalamin against various human cancer cell lines.

Cancer Cell LineCell TypeIC50 (µg/mL)Incubation Time (h)
HeLa Cervical CancerNot Specified24, 48, 72
MCF-7 Breast CarcinomaNot Specified72
HT29 Colon CancerNot Specified72
Caov-3 Ovarian CancerNot SpecifiedNot Specified
Saos-2 Osteosarcoma0.62 ± 0.0672
UACC-62 Melanoma2.01 ± 0.2872
A549 Lung CarcinomaNot Specified72

Note: "Not Specified" indicates that the source material mentions cytotoxic activity but does not provide a specific IC50 value.

Studies have shown that Goniothalamin exhibits selective cytotoxicity, being more toxic to cancer cells than to normal, healthy cells. For instance, it has been reported to be non-toxic to normal mouse fibroblast cells (3T3), normal kidney cells (MDBK), and has shown lower toxicity to the normal liver Chang cell line compared to the chemotherapeutic drug doxorubicin.[2][3]

Mechanisms of Anticancer Action

Goniothalamin exerts its anticancer effects through several key mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

1. Induction of Apoptosis:

Goniothalamin is a potent inducer of apoptosis in cancer cells.[2][4] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases, which are key executioner enzymes in the apoptotic pathway.

The apoptotic cascade initiated by Goniothalamin is believed to involve both intrinsic (mitochondrial) and extrinsic pathways. Evidence suggests that Goniothalamin can induce DNA damage, which in turn triggers the apoptotic process.[1]

2. Cell Cycle Arrest:

In addition to inducing apoptosis, Goniothalamin can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that treatment with Goniothalamin can lead to cell cycle arrest at the S phase in HeLa cells.[2]

Signaling Pathways

The anticancer activity of Goniothalamin is mediated through complex signaling pathways. The following diagram illustrates a simplified representation of the proposed mechanism.

References

A Comparative Guide to the Bioanalytical Method Validation of (+)-2,5-epi-Goniothalesdiol in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two hypothetical, yet plausible, bioanalytical methods for the quantification of (+)-2,5-epi-Goniothalesdiol in plasma: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The information presented is based on established principles of bioanalytical method validation as outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals to illustrate the validation process and performance characteristics of these common analytical techniques for a novel natural product.

Introduction to this compound

This compound is a bioactive styryl-lactone natural product isolated from plants of the Goniothalamus genus.[6] Compounds from this genus have been investigated for their potential therapeutic properties. To support preclinical and clinical development, it is crucial to establish and validate a reliable bioanalytical method for the quantitative determination of this compound in biological matrices like plasma.[7][8] Such methods are essential for pharmacokinetic, toxicokinetic, and bioequivalence studies.[7]

Experimental Protocols

A critical aspect of bioanalytical method validation is a detailed and robust experimental protocol.[5] Below are the detailed methodologies for the hypothetical LC-MS/MS and GC-MS methods.

Method 1: LC-MS/MS

1. Sample Preparation:

  • A 100 µL aliquot of human plasma is transferred to a 1.5 mL microcentrifuge tube.

  • 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound) is added.

  • Protein precipitation is induced by adding 300 µL of acetonitrile.

  • The mixture is vortexed for 1 minute.

  • The sample is centrifuged at 13,000 rpm for 10 minutes.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • A 10 µL aliquot is injected into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 30% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS/MS System: Sciex API 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Q1/Q3 (e.g., m/z [M+H]+ → fragment)

    • Internal Standard: Q1/Q3 (e.g., m/z [M+H]+ → fragment)

Method 2: GC-MS

1. Sample Preparation:

  • A 200 µL aliquot of human plasma is transferred to a glass tube.

  • 20 µL of internal standard (IS) working solution is added.

  • Liquid-liquid extraction is performed by adding 1 mL of ethyl acetate and vortexing for 5 minutes.

  • The sample is centrifuged at 4,000 rpm for 10 minutes.

  • The organic layer is transferred to a new tube and evaporated to dryness.

  • Derivatization is performed by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubating at 60°C for 30 minutes.

  • The sample is cooled, and a 1 µL aliquot is injected into the GC-MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Selected Ion Monitoring (SIM):

    • This compound derivative: Target and qualifier ions.

    • Internal Standard derivative: Target and qualifier ions.

Data Presentation: Comparison of Validation Parameters

The performance of each method was evaluated based on key validation parameters. The results are summarized in the tables below.

Table 1: Linearity, Sensitivity, and Selectivity
ParameterLC-MS/MS MethodGC-MS MethodAcceptance Criteria
Linearity Range 1 - 1000 ng/mL5 - 1500 ng/mL-
Correlation Coefficient (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mLSignal-to-noise ratio ≥ 10
Selectivity No significant interference observed in 6 different plasma lotsNo significant interference observed in 6 different plasma lotsResponse in blank plasma < 20% of LLOQ
Table 2: Accuracy and Precision
Quality Control SampleLC-MS/MS MethodGC-MS MethodAcceptance Criteria
LLOQ (1 ng/mL or 5 ng/mL) Accuracy: 98.5% Precision (CV): 8.2%Accuracy: 95.2% Precision (CV): 12.5%Accuracy: 80-120% Precision: ≤ 20%
Low QC (3 ng/mL or 15 ng/mL) Accuracy: 102.1% Precision (CV): 6.5%Accuracy: 104.3% Precision (CV): 9.8%Accuracy: 85-115% Precision: ≤ 15%
Mid QC (500 ng/mL or 750 ng/mL) Accuracy: 99.2% Precision (CV): 4.1%Accuracy: 97.8% Precision (CV): 7.2%Accuracy: 85-115% Precision: ≤ 15%
High QC (800 ng/mL or 1200 ng/mL) Accuracy: 101.5% Precision (CV): 3.5%Accuracy: 103.1% Precision (CV): 6.1%Accuracy: 85-115% Precision: ≤ 15%
Table 3: Recovery and Matrix Effect
ParameterLC-MS/MS MethodGC-MS MethodAcceptance Criteria
Mean Extraction Recovery 88.5%75.2%Consistent and reproducible
Matrix Effect (CV%) < 10%< 15%CV ≤ 15%
Table 4: Stability
Stability ConditionLC-MS/MS Method (% Deviation)GC-MS Method (% Deviation)Acceptance Criteria
Bench-top (4 hours, room temp) -4.2%-6.8%≤ ±15%
Freeze-thaw (3 cycles) -5.5%-8.1%≤ ±15%
Long-term (-80°C, 30 days) -7.1%-10.5%≤ ±15%

Mandatory Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow of the LC-MS/MS method and a decision-making process for selecting a suitable bioanalytical method.

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection

Figure 1: Experimental workflow for the LC-MS/MS method.

method_selection node_rect node_rect sensitivity Required LLOQ < 5 ng/mL? throughput High Throughput Needed? sensitivity->throughput Yes volatility Analyte Thermally Stable & Volatile? sensitivity->volatility No lc_ms LC-MS/MS is Preferred throughput->lc_ms Yes gc_ms GC-MS is a Viable Option throughput->gc_ms No volatility->gc_ms Yes consider_derivatization Consider Derivatization for GC-MS volatility->consider_derivatization No consider_derivatization->gc_ms

Figure 2: Decision tree for bioanalytical method selection.

Conclusion

Both the hypothetical LC-MS/MS and GC-MS methods demonstrate acceptable performance for the quantification of this compound in plasma according to regulatory guidelines. The LC-MS/MS method offers superior sensitivity (LLOQ of 1 ng/mL) and higher recovery, making it more suitable for studies requiring lower detection limits. The GC-MS method, while requiring a derivatization step, is a viable alternative, particularly if an LC-MS/MS system is unavailable. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

References

A Comparative Analysis of (+)-2,5-epi-Goniothalesdiol and Doxorubicin in Multi-Drug Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the purpose of this guide, and due to the limited availability of specific biological data for (+)-2,5-epi-Goniothalesdiol, the well-characterized related natural product, Goniothalamin (GTN), isolated from the same Goniothalamus genus, will be used as a proxy for comparison with doxorubicin. Both compounds are styryl-lactones and are expected to exhibit similar cytotoxic mechanisms.

This guide provides a detailed comparison of the cytotoxic and apoptotic effects of Goniothalamin (as a proxy for this compound) and the conventional chemotherapeutic agent, doxorubicin, with a particular focus on their efficacy in multi-drug resistant (MDR) cancer cells. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Multi-drug resistance remains a significant hurdle in cancer therapy, with many tumors developing resistance to standard chemotherapeutic agents like doxorubicin. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux drugs from the cancer cell. Natural products represent a promising avenue for identifying novel compounds that can overcome these resistance mechanisms. Goniothalamin, a styryl-lactone from the Goniothalamus species, has demonstrated potent cytotoxic activity against a range of cancer cell lines and has shown potential in overcoming drug resistance. This guide presents a comparative overview of the in vitro efficacy, mechanisms of action, and relevant experimental protocols for Goniothalamin and doxorubicin.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Goniothalamin and Doxorubicin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values are a measure of the potency of a compound in inhibiting cell growth. The following table summarizes the IC50 values for Goniothalamin and doxorubicin in both drug-sensitive and multi-drug resistant cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM)Reference
MCF-7Breast Adenocarcinoma (Dox-Sensitive)Goniothalamin< 5 µg/ml[1]
MCF-7Breast Adenocarcinoma (Dox-Sensitive)Doxorubicin2.50 ± 1.76[2]
Saos-2OsteosarcomaGoniothalamin< 5 µg/ml[1]
A549Lung CarcinomaGoniothalamin< 5 µg/ml[1]
HT29Colorectal AdenocarcinomaGoniothalamin< 5 µg/ml[1]
UACC-732Breast CarcinomaGoniothalamin< 5 µg/ml[1]
HepG2HepatoblastomaGoniothalamin4.6 ± 0.23[3]
HepG2HepatoblastomaDoxorubicin12.2[2]
HeLaCervical CancerGoniothalamin-
HeLaCervical Cancer (Dox-Sensitive)Doxorubicin2.9[2]
K562/ADRLeukemia (Dox-Resistant)Doxorubicin65[4]
MCF-7/ADRBreast Cancer (Dox-Resistant)Doxorubicin> 20[2]
Huh7Hepatocellular Carcinoma (Dox-Resistant)Doxorubicin> 20[2]
VMCUB-1Bladder Cancer (Dox-Resistant)Doxorubicin> 20[2]
A549Lung Cancer (Dox-Resistant)Doxorubicin> 20[2]

Note: The IC50 value for Goniothalamin in MCF-7 cells was reported as < 5 µg/ml, which corresponds to approximately < 25 µM. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanisms of Action

Goniothalamin (Proxy for this compound)

Goniothalamin has been shown to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway.[5][6] Key events include:

  • Induction of DNA Damage: Goniothalamin can cause DNA damage, leading to cell cycle arrest, primarily at the G2/M or S phase.[5][6]

  • Mitochondrial Membrane Depolarization: It disrupts the mitochondrial membrane potential, a key event in the initiation of apoptosis.[5][6]

  • Caspase Activation: Goniothalamin treatment leads to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3/7).[5][6]

  • Regulation of Bcl-2 Family Proteins: It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[7]

  • Inhibition of NF-κB: Goniothalamin has been shown to inhibit the translocation of the NF-κB transcription factor to the nucleus, a pathway often associated with cell survival and chemoresistance.[6]

  • Endoplasmic Reticulum (ER) Stress: In some cell lines, Goniothalamin has been observed to induce ER stress, which can also trigger apoptosis.[5]

Doxorubicin

Doxorubicin is a well-established chemotherapeutic agent with multiple mechanisms of action:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that unwinds DNA for transcription and replication. This leads to DNA double-strand breaks and subsequent apoptosis.[8][9]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is known to generate free radicals, which cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[8][9]

  • Induction of Apoptosis: The DNA damage and oxidative stress induced by doxorubicin trigger apoptotic pathways, often involving the p53 tumor suppressor protein.[4][8]

Multi-Drug Resistance to Doxorubicin

The primary mechanism of resistance to doxorubicin in MDR cancer cells is the overexpression of ABC transporters, particularly P-glycoprotein (P-gp/ABCB1). These transporters act as efflux pumps, actively removing doxorubicin from the cell and preventing it from reaching its intracellular targets.[4] Other resistance mechanisms include alterations in topoisomerase II, enhanced DNA repair mechanisms, and deregulation of apoptotic pathways.[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, MCF-7/ADR)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Goniothalamin and Doxorubicin stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of Goniothalamin and doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Goniothalamin and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Goniothalamin or doxorubicin for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Mandatory Visualization

experimental_workflow Experimental Workflow for Cytotoxicity and Apoptosis Assays cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay (Cytotoxicity) cluster_flow Flow Cytometry (Apoptosis) start Seed Cancer Cells (Sensitive & MDR) treat Treat with This compound (proxy: Goniothalamin) or Doxorubicin start->treat mtt_add Add MTT Reagent treat->mtt_add flow_harvest Harvest Cells treat->flow_harvest mtt_incubate Incubate (4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance mtt_solubilize->mtt_read mtt_analyze Calculate IC50 mtt_read->mtt_analyze flow_stain Stain with Annexin V-FITC & PI flow_harvest->flow_stain flow_incubate Incubate (15 min) flow_stain->flow_incubate flow_analyze Analyze by Flow Cytometry flow_incubate->flow_analyze goniothalamin_pathway Proposed Apoptotic Pathway of Goniothalamin GTN Goniothalamin DNA_Damage DNA Damage GTN->DNA_Damage ER_Stress ER Stress GTN->ER_Stress Mito Mitochondria GTN->Mito NFkB ↓ NF-κB Activity GTN->NFkB CellCycleArrest G2/M or S Phase Arrest DNA_Damage->CellCycleArrest ER_Stress->Mito Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito->Bax_Bcl2 Casp9 Caspase-9 Activation Bax_Bcl2->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis CellCycleArrest->Apoptosis doxorubicin_pathway Doxorubicin's Mechanism of Action and Resistance cluster_resistance Multi-Drug Resistance Dox Doxorubicin ROS Reactive Oxygen Species (ROS) Dox->ROS TopoII Topoisomerase II Inhibition Dox->TopoII Pgp P-glycoprotein (ABC Transporter) Dox->Pgp Target of DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Dox_out Doxorubicin Efflux Pgp->Dox_out

References

A Comparative Analysis of the Structure-Activity Relationships of Goniothalamus-Derived Styryl Lactones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cytotoxic effects and mechanisms of action of styryl lactone derivatives isolated from the Goniothalamus genus.

Disclaimer: Extensive literature searches did not yield specific data on the structure-activity relationship (SAR) of (+)-2,5-epi-Goniothalesdiol derivatives. Therefore, this guide provides a comparative analysis of the broader class of styryl lactones derived from the Goniothalamus genus, which includes compounds with similar structural features and biological activities. The information presented here is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on natural product-based anticancer agents.

Introduction

Styryl lactones, a class of secondary metabolites predominantly found in plants of the Goniothalamus genus, have garnered significant attention for their potent cytotoxic activities against various cancer cell lines.[1] These compounds are characterized by a styryl group attached to a lactone ring. Variations in the substitution patterns on the aromatic ring and modifications of the lactone moiety have profound effects on their biological activity. This guide summarizes the available quantitative data on the cytotoxicity of these derivatives, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways implicated in their mechanism of action.

Data Presentation: Cytotoxicity of Styryl Lactone Derivatives

The cytotoxic activities of various styryl lactone derivatives from Goniothalamus species are presented below. The data, primarily half-maximal inhibitory concentrations (IC50), were obtained from in vitro studies on different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Styryl-lactone derivative 1 MCF-7 (Breast Carcinoma)2.05[2][3]
HepG2 (Hepatocellular Carcinoma)3.96[2][3]
LU-1 (Lung Carcinoma)2.87[2]
AGS (Gastric Adenocarcinoma)3.15[2]
SW-480 (Colon Adenocarcinoma)2.98[2]
Styryl-lactone derivative 2 MCF-7 (Breast Carcinoma)3.33[2][3]
HepG2 (Hepatocellular Carcinoma)7.00[2][3]
LU-1 (Lung Carcinoma)5.42[2]
AGS (Gastric Adenocarcinoma)6.11[2]
SW-480 (Colon Adenocarcinoma)5.89[2]
(+)-Goniodiol A549 (Lung)35.56[4]
HeLa (Cervix)50.75[4]
(Z)-Goniothalamin Jurkat E6.1 (Lymphoblastic Leukemia)12[5]

Structure-Activity Relationship (SAR) Insights

The analysis of the cytotoxic data reveals several key structure-activity relationships for Goniothalamus-derived styryl lactones:

  • Substitution on the Phenyl Ring: The presence and nature of substituents on the phenyl ring significantly influence cytotoxicity. However, a study on goniothalamin analogs suggested that simply introducing substituents in the phenyl ring does not necessarily increase cytotoxicity.[5]

  • Lactone Ring Size: Decreasing the size of the lactone ring from a six-membered to a five-membered ring did not lead to an increase in cytotoxic activity in a study of goniothalamin analogs.[5]

  • Stereochemistry: The stereochemistry of the molecule can play a crucial role in its biological activity, as is common for natural products.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the cytotoxic activity of styryl lactone derivatives.

Sulforhodamine B (SRB) Colorimetric Assay

This assay is a common method for determining cytotoxicity based on the measurement of cellular protein content.[2]

  • Cell Plating: Human cancer cell lines (e.g., MCF-7, HepG2, LU-1, AGS, SW-480) and human embryonic kidney cells (HEK-293A) are seeded in 96-well plates and incubated.[2]

  • Compound Treatment: The cells are treated with various concentrations of the styryl-lactone derivatives (e.g., 100, 20, 4, and 0.8 µg/mL) and incubated for 72 hours. A negative control (DMSO) and a positive control (e.g., Ellipticine) are included.[2]

  • Cell Fixation: The cells are fixed with a suitable fixative.[2]

  • Staining: The fixed cells are stained with Sulforhodamine B solution.[2]

  • Measurement: The optical density is measured using an ELISA reader at a wavelength of 515 nm.[2]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using appropriate software. The experiment is typically repeated multiple times for accuracy.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by Goniothalamus-derived styryl lactones and a general workflow for SAR studies.

SAR_Workflow cluster_synthesis Synthesis & Isolation cluster_testing Biological Evaluation cluster_analysis Analysis Isolation Isolation from Goniothalamus sp. Cytotoxicity Cytotoxicity Assays (e.g., SRB) Isolation->Cytotoxicity Synthesis Chemical Synthesis of Derivatives Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism SAR SAR Analysis Mechanism->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis

Caption: A general workflow for the structure-activity relationship (SAR) studies of natural product derivatives.

PDGFR_ERK_Signaling PDGF_BB PDGF-BB PDGFR PDGFR-β PDGF_BB->PDGFR Binds to ERK1_2 ERK1/2 PDGFR->ERK1_2 Activates Goniolactone_C Goniolactone C Goniolactone_C->PDGFR Inhibits Proliferation Cell Proliferation & Migration ERK1_2->Proliferation Promotes

Caption: Inhibition of the PDGFR/ERK signaling pathway by Goniolactone C.[6][7]

EGF_EGFR_Signaling EGF EGF EGFR EGFR/HER-2 EGF->EGFR Binds to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Activates Styryl_Lactone Styryl-Lactone Derivative Styryl_Lactone->EGFR Binds to & Inhibits Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Promotes

References

Head-to-Head Comparison: Goniothalamin vs. Doxorubicin and Paclitaxel in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the naturally derived styryl-lactone, Goniothalamin (GTN), with two leading clinical chemotherapy agents, Doxorubicin and Paclitaxel. While specific data for (+)-2,5-epi-Goniothalesdiol is limited in publicly available literature, Goniothalamin, a major bioactive constituent of the Goniothalamus genus, serves as a well-studied representative compound with significant anticancer potential. This comparison aims to objectively evaluate its performance against established drugs, supported by experimental data, to inform future research and drug development efforts.

Executive Summary

Goniothalamin has demonstrated potent cytotoxic effects across a range of cancer cell lines, often exhibiting a degree of selectivity for cancer cells over normal cells.[1][2][3] Its primary mechanism of action involves the induction of apoptosis through mitochondrial-mediated pathways.[1][4] In comparison, Doxorubicin, an anthracycline antibiotic, functions by intercalating into DNA and inhibiting topoisomerase II, thereby disrupting DNA replication.[][6][7] Paclitaxel, a taxane, stabilizes microtubules, leading to mitotic arrest and subsequent cell death.[][9][10] This guide will delve into the quantitative cytotoxicity data, mechanistic pathways, and experimental methodologies for these three compounds.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Goniothalamin, Doxorubicin, and Paclitaxel against various human cancer cell lines. These values, derived from in vitro studies, provide a quantitative measure of the cytotoxic potency of each compound.

Table 1: IC50 Values of Goniothalamin (GTN) in Human Cancer Cell Lines (72h exposure)

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatoblastoma4.6 ± 0.23[2][11]
Saos-2Osteosarcoma0.62 ± 0.06 µg/ml[3]
MCF-7Breast Adenocarcinoma<5 µg/ml[3]
UACC-732Breast Carcinoma<5 µg/ml[3]
A549Lung Carcinoma<5 µg/ml[3]
HT29Colorectal Adenocarcinoma<5 µg/ml[3]
H400Oral Squamous CarcinomaNot specified[4]
Caov-3Ovarian CancerNot specified[1]

Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
HepG2Hepatoblastoma12.18 ± 1.8924h[12]
MCF-7Breast Adenocarcinoma2.50 ± 1.7624h[12]
A549Lung Carcinoma> 2024h[12]
HeLaCervical Carcinoma2.92 ± 0.5724h[12]
UMUC-3Bladder Cancer5.15 ± 1.1724h[12]
AMJ13Breast Cancer223.6 µg/mlNot specified[13]

Table 3: IC50 Values of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure TimeReference
SK-BR-3Breast Cancer (HER2+)Not specified72h[14]
MDA-MB-231Breast Cancer (Triple Negative)~30072h[15]
T-47DBreast Cancer (Luminal A)Not specified72h[14]
Various (8 lines)Various Cancers2.5 - 7.524h[16]
NSCLC linesNon-Small Cell Lung Cancer27120h[17]
SCLC linesSmall Cell Lung Cancer5000120h[17]

Mechanism of Action: A Comparative Overview

The anticancer activity of these compounds stems from their distinct molecular mechanisms, which are visualized in the signaling pathway diagrams below.

Goniothalamin (GTN): Induction of Apoptosis

Goniothalamin primarily triggers programmed cell death (apoptosis) in cancer cells.[1] Evidence suggests that GTN induces cellular stress, potentially through the generation of reactive oxygen species (ROS), which leads to DNA damage.[1] This, in turn, activates the p53 tumor suppressor protein. Activated p53 can then initiate the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[1][4] Furthermore, GTN has been shown to cause cell cycle arrest, predominantly at the G2/M phase.[11][18]

Goniothalamin_Pathway GTN Goniothalamin ROS Cellular Stress (ROS) GTN->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondria p53->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Doxorubicin_Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Dox->Topo_II Replication_Inhibition Inhibition of Replication & Transcription DNA_Intercalation->Replication_Inhibition Topo_Complex Stable Topo II-DNA Complex Topo_II->Topo_Complex DS_Breaks DNA Double-Strand Breaks Topo_Complex->DS_Breaks Apoptosis Apoptosis DS_Breaks->Apoptosis Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-tubulin Paclitaxel->Tubulin Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Spindle_Dysfunction Mitotic_Arrest G2/M Phase Arrest Spindle_Dysfunction->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis MTT_Assay_Workflow Start Seed cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of compound Incubate1->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solvent Add solubilization solution (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure Analyze Calculate IC50 values Measure->Analyze Apoptosis_Assay_Workflow Start Treat cells with compound Incubate Incubate for desired time Start->Incubate Harvest Harvest cells (trypsinization) Incubate->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate_Dark Incubate in the dark Stain->Incubate_Dark Analyze Analyze by flow cytometry Incubate_Dark->Analyze

References

Cross-Validation of (+)-2,5-epi-Goniothalesdiol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of (+)-2,5-epi-Goniothalesdiol, a naturally occurring styryl-lactone, against other known anticancer agents. Due to the limited direct experimental data on this compound, this guide leverages data from its close structural analog, Goniothalamin, and other styryl-lactones. The comparison is drawn against Goniothalamin, Altholactone (another styryl-lactone), and Doxorubicin, a conventional chemotherapeutic drug. This cross-validation aims to build a strong hypothesis for the mechanism of action of this compound and to provide a framework for future experimental validation.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Goniothalamin, Altholactone, and Doxorubicin across various cancer cell lines are presented below. It is hypothesized that this compound would exhibit similar cytotoxic profiles to Goniothalamin.

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
Goniothalamin HeLa (Cervical Cancer)723.2 µg/mL (~16 µM)[1][2]
MCF-7 (Breast Cancer)726.6 µg/mL (~33 µM)[1]
HT29 (Colon Cancer)723.8 µg/mL (~19 µM)[1]
Saos-2 (Osteosarcoma)720.62 µg/mL (~3.1 µM)[3]
A549 (Lung Cancer)722.01 µg/mL (~10 µM)[3]
HepG2 (Liver Cancer)724.6 µM[4]
HL-60 (Leukemia)724.5 µg/mL (~22.5 µM)[2]
CEM-SS (Leukemia)722.4 µg/mL (~12 µM)[2]
Altholactone HL-60 (Leukemia)Not Specified10.8 - 172.4 µM[5]
Doxorubicin HepG2 (Liver Cancer)72Not specified, used as control[4]
Ba/F3 & EL4 (Lymphoid)Not SpecifiedNot Specified[6]
Mechanism of Action: Apoptosis and Cell Cycle Arrest

Styryl-lactones, including Goniothalamin and Altholactone, are known to induce cancer cell death primarily through the induction of apoptosis and cell cycle arrest.[7][8] Doxorubicin, a well-characterized anticancer drug, also functions by inducing apoptosis and cell cycle arrest, albeit through different primary molecular interactions, such as DNA intercalation and topoisomerase II inhibition.[6][9][10][11][12]

Comparative Effects on Apoptosis and Cell Cycle:

FeatureGoniothalaminAltholactoneDoxorubicin
Apoptosis Induction Yes (Mitochondrial pathway, NF-κB inhibition)[13]Yes (Oxidative stress-mediated)[5]Yes (DNA damage, Fas-mediated)[6][9][10]
Cell Cycle Arrest S and G2/M phase[1][13]S phase[14]G2/M phase[6][10]
Key Molecular Targets Bcl-2 family, Caspases, NF-κB[13]Reactive Oxygen Species (ROS)[5]Topoisomerase II, DNA[9][12]
Signaling Pathways

The proposed signaling pathway for Goniothalamin, which likely mirrors that of this compound, involves the intrinsic (mitochondrial) pathway of apoptosis. This is often initiated by cellular stress and is characterized by the involvement of the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade. In contrast, Doxorubicin's mechanism is heavily reliant on the DNA damage response pathway.

goniothalamin_pathway Goniothalamin Goniothalamin Cellular Stress Cellular Stress Goniothalamin->Cellular Stress NF-kB Inhibition NF-kB Inhibition Goniothalamin->NF-kB Inhibition ROS Production ROS Production Goniothalamin->ROS Production Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3/7 activation Caspase-3/7 activation Caspase-9 activation->Caspase-3/7 activation Apoptosis Apoptosis Caspase-3/7 activation->Apoptosis NF-kB Inhibition->Apoptosis ROS Production->Cellular Stress

Caption: Proposed apoptotic signaling pathway for Goniothalamin.

doxorubicin_pathway Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p53 Activation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: Simplified apoptotic signaling pathway for Doxorubicin.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of anticancer compounds.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

mtt_workflow Seed cells in 96-well plate Seed cells in 96-well plate Treat with compound Treat with compound Seed cells in 96-well plate->Treat with compound Add MTT reagent Add MTT reagent Treat with compound->Add MTT reagent Incubate Incubate Add MTT reagent->Incubate Add solubilizing agent Add solubilizing agent Incubate->Add solubilizing agent Read absorbance Read absorbance Add solubilizing agent->Read absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

apoptosis_workflow Treat cells with compound Treat cells with compound Harvest and wash cells Harvest and wash cells Treat cells with compound->Harvest and wash cells Resuspend in binding buffer Resuspend in binding buffer Harvest and wash cells->Resuspend in binding buffer Add Annexin V-FITC and PI Add Annexin V-FITC and PI Resuspend in binding buffer->Add Annexin V-FITC and PI Incubate in dark Incubate in dark Add Annexin V-FITC and PI->Incubate in dark Analyze by flow cytometry Analyze by flow cytometry Incubate in dark->Analyze by flow cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Induce apoptosis in cells by treating with the test compound for a specified time.[7]

  • Harvest approximately 1-5 x 10^5 cells and wash with cold PBS.[7]

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[7][15]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[7]

  • Incubate the cells for 15 minutes at room temperature in the dark.[7][15]

  • Add 400 µL of 1X binding buffer to each sample and analyze by flow cytometry within one hour.[7]

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.

Workflow:

cellcycle_workflow Treat cells with compound Treat cells with compound Harvest and fix in ethanol Harvest and fix in ethanol Treat cells with compound->Harvest and fix in ethanol Wash and resuspend in PBS Wash and resuspend in PBS Harvest and fix in ethanol->Wash and resuspend in PBS Treat with RNase A Treat with RNase A Wash and resuspend in PBS->Treat with RNase A Stain with PI Stain with PI Treat with RNase A->Stain with PI Analyze by flow cytometry Analyze by flow cytometry Stain with PI->Analyze by flow cytometry

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Treat cells with the test compound for the desired duration.

  • Harvest approximately 1 x 10^6 cells and wash with PBS.[16]

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[17][18]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[16][18]

  • Add Propidium Iodide (50 µg/mL) and incubate for 15-30 minutes in the dark.[17][18]

  • Analyze the samples using a flow cytometer.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling cascade, such as caspases and Bcl-2 family members.

Protocol:

  • Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[19]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, NF-κB) overnight at 4°C.[20][21]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[19]

References

A Comparative Guide to the Biological Effects of Goniothalamin, a Styryl Lactone from Goniothalamus Species

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "(+)-2,5-epi-Goniothalesdiol" did not yield specific studies on its biological effects, reproducibility, or robustness. Therefore, this guide focuses on the well-characterized and closely related styryl lactone, Goniothalamin (GTN) , also isolated from the Goniothalamus genus. The data presented here on GTN can serve as a valuable reference for researchers interested in the bioactivity of this class of compounds.

This guide provides a comparative overview of the cytotoxic effects of Goniothalamin against various cancer cell lines, with Doxorubicin included as a common chemotherapeutic agent for reference. The objective is to present the available experimental data to help researchers assess the potential reproducibility and robustness of the biological effects of Goniothalamin.

Quantitative Data Summary

The cytotoxic activity of Goniothalamin has been evaluated in numerous studies across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values of Goniothalamin and the conventional anticancer drug Doxorubicin, as reported in different studies. The variability in these values across different studies can provide insights into the reproducibility of the compound's effects under various experimental conditions.

Table 1: Cytotoxicity (IC50) of Goniothalamin against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
HepG2 Hepatoblastoma4.6 ± 0.2372[1][2]
HepG2 Hepatoblastoma5.20 ± 0.01 (LDH assay)72[1][3]
A549 Lung Carcinoma15 (approx. 75 µM)24[4]
A549 Lung Carcinoma7.93 ± 0.42 (approx. 39.6 µM)48[4]
A549 Lung Carcinoma2.01 ± 0.28 (approx. 10 µM)72[4]
MCF-7 Breast Cancer< 5 µg/ml (< 25 µM)24, 48, 72[4]
Saos-2 Osteosarcoma< 5 µg/ml (< 25 µM)24, 48, 72[4]
HT29 Colon Cancer< 5 µg/ml (< 25 µM)72[4]
UACC-732 Unknown< 5 µg/ml (< 25 µM)72[4]
Ca9-22 Oral Cancer19.7524[5]
Ca9-22 Oral Cancer13.1548[5]
HL-60 Promyelocytic Leukemia4.5-[5]
CEM-SS T-lymphoblastic Leukemia2.4-[5]
H400 Oral Squamous Cell CarcinomaDose- and time-dependent-[6]
Colon Cancer Cell Line Colon Cancer0.51 ± 0.02 µg/ml (approx. 2.55 µM)-[7]
Breast Cancer Cell Lines Breast Cancer0.95 ± 0.02 µg/ml (approx. 4.75 µM)-[7]
Lung Carcinoma Lung Cancer3.51 ± 0.03 µg/ml (approx. 17.55 µM)-[7]

Note: IC50 values were converted from µg/ml to µM where possible for consistency, using a molecular weight of approximately 200.22 g/mol for Goniothalamin. Discrepancies in IC50 values for the same cell line across different studies can be attributed to variations in experimental protocols, cell passage number, and assay conditions.

Table 2: Comparative Cytotoxicity (IC50) of Goniothalamin and Doxorubicin

Cell LineCompoundIC50 (µM)Incubation Time (h)Reference
A549 Goniothalamin15 (approx. 75 µM)24[4]
A549 Doxorubicin15 (approx. 27.5 µM)24[4]
HepG2 Goniothalamin4.6 ± 0.2372[1][2]
Chang (Normal Liver) Goniothalamin35.0 ± 0.0972[1]
HepG2 Doxorubicin< 0.2924[8]
Chang (Normal Liver) Doxorubicin< 0.2924[8]

Note: The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is an indicator of a compound's therapeutic window. A higher SI value suggests greater selectivity for cancer cells.

Experimental Protocols

To ensure the reproducibility of scientific findings, detailed methodologies are crucial. Below are summaries of the experimental protocols used to assess the cytotoxicity of Goniothalamin in the cited studies.

1. Cell Viability and Cytotoxicity Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.

    • Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is proportional to the number of living cells.

    • General Protocol:

      • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with various concentrations of Goniothalamin or a vehicle control for specified durations (e.g., 24, 48, 72 hours).

      • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

      • The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

      • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[1][3][4]

  • LDH (Lactate Dehydrogenase) Leakage Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of plasma membrane damage and cytotoxicity.

    • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is proportional to the extent of cell lysis.

    • General Protocol:

      • Cells are treated with the test compound as in the MTT assay.

      • After incubation, the cell culture supernatant is collected.

      • The supernatant is incubated with an LDH assay reagent mixture.

      • The absorbance is measured at a specific wavelength (e.g., 490 nm).

      • The percentage of LDH release is calculated relative to a positive control (cells lysed with a detergent like Triton X-100).[2][3]

  • SRB (Sulphorhodamine B) Assay: This is a protein-staining assay used to determine cell density.

    • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

    • General Protocol:

      • Cells are seeded and treated in 96-well plates.

      • After treatment, cells are fixed with trichloroacetic acid (TCA).

      • The fixed cells are stained with SRB solution.

      • Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

      • The absorbance is read at a specific wavelength (e.g., 510 nm).[7]

2. Apoptosis and Cell Cycle Analysis

  • Flow Cytometry for Cell Cycle Analysis: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content.

    • General Protocol:

      • Cells are treated with Goniothalamin for a specific duration.

      • Cells are harvested, washed, and fixed in cold ethanol.

      • The fixed cells are treated with RNase to remove RNA and then stained with PI.

      • The DNA content of individual cells is analyzed using a flow cytometer.

      • The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.[1][3][6]

  • Annexin V/PI Staining for Apoptosis Detection: This is a common method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

    • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

    • General Protocol:

      • Cells are treated with the test compound.

      • Cells are harvested and washed with a binding buffer.

      • Cells are incubated with FITC-conjugated Annexin V and PI.

      • The stained cells are analyzed by flow cytometry.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of Goniothalamin and a typical experimental workflow for assessing its cytotoxicity.

goniothalamin_moa cluster_cell Cancer Cell GTN Goniothalamin Mito Mitochondria GTN->Mito ROS ↑ Reactive Oxygen Species (ROS) GTN->ROS NFkB ↓ NF-κβ Translocation GTN->NFkB Mito->ROS Casp9 Caspase-9 Activation Mito->Casp9 DNA_damage DNA Damage ROS->DNA_damage p53 ↑ p53 DNA_damage->p53 CellCycleArrest Cell Cycle Arrest (G2/M) DNA_damage->CellCycleArrest Bcl2 ↓ Bcl-2 p53->Bcl2 Bax ↑ Bax p53->Bax Bcl2->Mito Bax->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NFkB->Apoptosis

Caption: Proposed mechanism of action of Goniothalamin in cancer cells.[6][9][10]

cytotoxicity_workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with Goniothalamin (various concentrations) seed_cells->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., MTT, SRB, LDH) incubate->assay measure Measure Absorbance assay->measure calculate Calculate % Viability and IC50 Values measure->calculate end End calculate->end

Caption: A typical experimental workflow for in vitro cytotoxicity assessment.

References

A Comparative Guide to the Cellular Impact of Goniothalesdiol Isomers: A Look at the Transcriptomic and Molecular Effects of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available comparative transcriptomic studies specifically investigating the effects of different Goniothalesdiol isomers on human cells. This guide therefore provides a comparative overview based on available transcriptomic and molecular data for the closely related styryl-lactone, Goniothalamin, and its synthetic (S)-enantiomer. This information is intended for researchers, scientists, and drug development professionals interested in the potential molecular mechanisms of Goniothalesdiol isomers and related compounds.

Goniothalamin, a naturally occurring styryl-lactone, has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis.[1][2] Its synthetic enantiomer, (S)-Goniothalamin, has also been shown to be cytotoxic to cancer cells.[3] While direct comparative transcriptomic data is lacking, examining the known molecular targets and signaling pathways of these related compounds can provide valuable insights into their potential differential effects.

Comparative Molecular Effects of Goniothalamin and its (S)-Isomer

While a head-to-head transcriptomic comparison is not available, studies on Goniothalamin and its synthetic (S)-enantiomer have revealed effects on gene expression and related pathways.

FeatureGoniothalamin(S)-GoniothalaminReferences
Model System Arabidopsis thaliana seedlings, Various human cancer cell lines (inferred from pathway analysis)Human non-small cell lung cancer NCI-H460 cells[3][4]
Key Transcriptomic/Gene Expression Finding Upregulation of heat shock protein (AtHSP) genes and genes related to oxidative stress. Downregulation of expansin (AtEXPA) genes.Significant reduction in the messenger RNA levels of baculoviral inhibitor of apoptosis repeat-containing 5 (BIRC5), which encodes the survivin protein.[3][4]
Primary Cellular Effect Induction of oxidative stress and inhibition of cell growth.Induction of DNA damage and apoptosis.[3][4]

It is important to note that the study on Goniothalamin was conducted on a plant model, and therefore the findings may not be directly translatable to human cells.[4] However, the induction of oxidative stress is a common mechanism of action for many anti-cancer compounds. The finding that (S)-Goniothalamin downregulates BIRC5 is significant, as survivin is a key protein that inhibits apoptosis and is often overexpressed in cancer cells.[3]

Signaling Pathways Modulated by Goniothalamin

Extensive research has elucidated several key signaling pathways affected by Goniothalamin, primarily leading to apoptosis in cancer cells. These pathways are likely regulated by upstream changes in gene expression.

Goniothalamin-Induced Apoptosis Pathway

Goniothalamin induces apoptosis through both oxidative stress-dependent and direct effects on cellular components.[1] This process involves the activation of key signaling molecules and caspases, culminating in programmed cell death.

Goniothalamin_Apoptosis_Pathway Goniothalamin Goniothalamin Oxidative_Stress Oxidative Stress (ROS increase, GSH decrease) Goniothalamin->Oxidative_Stress DNA_Damage DNA Damage Goniothalamin->DNA_Damage Oxidative_Stress->DNA_Damage p53 p53 upregulation DNA_Damage->p53 caspase2 Caspase-2 p53->caspase2 mitochondria Mitochondria p53->mitochondria caspase2->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 Apoptosis Apoptosis caspase3->Apoptosis

Caption: Goniothalamin-induced apoptosis signaling pathway.

MAPK and ER Stress Pathways in Goniothalamin-Induced Apoptosis

Goniothalamin has also been shown to induce apoptosis through the activation of the MAPK signaling pathway and by inducing endoplasmic reticulum (ER) stress.[5][6]

Goniothalamin_MAPK_ER_Stress_Pathway Goniothalamin Goniothalamin ER_Stress Endoplasmic Reticulum Stress Goniothalamin->ER_Stress JNK_Activation JNK Activation Goniothalamin->JNK_Activation p38_Activation p38 Activation Goniothalamin->p38_Activation Akt_Inhibition Akt Inhibition Goniothalamin->Akt_Inhibition ER_Stress->JNK_Activation Bcl2_inactivation Bcl-2 Inactivation JNK_Activation->Bcl2_inactivation Mitochondrial_Pathway Mitochondrial Apoptosis Pathway p38_Activation->Mitochondrial_Pathway Akt_Inhibition->Mitochondrial_Pathway Bcl2_inactivation->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Role of MAPK and ER stress in Goniothalamin-induced apoptosis.

Experimental Protocols

For researchers interested in conducting a direct comparative transcriptomic study of Goniothalesdiol isomers, the following provides a general experimental workflow.

General Workflow for Comparative Transcriptomic Analysis

A typical RNA-sequencing (RNA-seq) experiment to compare the effects of different isomers would involve the following steps.

Transcriptomics_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Isomer_Treatment 2. Treatment (Goniothalesdiol Isomer 1, Isomer 2, Vehicle Control) Cell_Culture->Isomer_Treatment RNA_Extraction 3. Total RNA Extraction Isomer_Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation (e.g., Poly-A selection, cDNA synthesis) RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (QC, Alignment, Differential Gene Expression, Pathway Analysis) Sequencing->Data_Analysis Validation 7. Validation (e.g., qRT-PCR, Western Blot) Data_Analysis->Validation

Caption: A generalized workflow for a comparative transcriptomics study.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: Select a relevant human cancer cell line (e.g., HeLa, MCF-7, NCI-H460).

  • Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Treat cells with equimolar concentrations of each Goniothalesdiol isomer and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).

2. RNA Extraction and Quality Control:

  • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. RNA-Seq Library Preparation and Sequencing:

  • Prepare stranded mRNA sequencing libraries from total RNA using a kit such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina.

  • Perform sequencing on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of reads per sample (e.g., >20 million).

4. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Differential Gene Expression: Use packages such as DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the isomer-treated and control groups.

  • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the DEGs using tools like DAVID or GSEA to identify significantly affected biological pathways.

5. Validation:

  • Validate the expression of key DEGs identified from the RNA-seq data using quantitative real-time PCR (qRT-PCR).

  • Confirm changes in protein levels for key pathway components using Western blotting.

Conclusion

While direct comparative transcriptomic data for Goniothalesdiol isomers is currently unavailable, the existing research on Goniothalamin and its (S)-enantiomer provides a foundation for understanding their potential mechanisms of action. The pro-apoptotic effects of Goniothalamin are well-documented and involve multiple signaling pathways, including the p53, caspase, and MAPK pathways. The discovery that (S)-Goniothalamin downregulates the anti-apoptotic protein survivin offers a specific molecular target for this isomer.

To fully elucidate the differential effects of Goniothalesdiol isomers, a comprehensive and direct comparative transcriptomic study in relevant human cell lines is warranted. Such a study would provide a global view of the gene expression changes induced by each isomer, enabling a deeper understanding of their structure-activity relationships and potentially identifying novel therapeutic targets. The experimental workflow provided in this guide offers a roadmap for conducting such an investigation.

References

Safety Operating Guide

Safe Disposal of (+)-2,5-epi-Goniothalesdiol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat (+)-2,5-epi-Goniothalesdiol as a cytotoxic and hazardous chemical waste. Segregate from general laboratory waste and follow the specific disposal protocols outlined below.

This guide provides essential safety and logistical information for the proper disposal of this compound, a styryl-lactone compound. Due to its classification within a group of molecules known for cytotoxic and antiproliferative properties, stringent disposal procedures are mandatory to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals must adhere to these protocols.

Core Safety & Handling Principles

Given that styryl-lactones, the chemical class of this compound, exhibit significant biological activity, including cytotoxicity against various cancer cell lines, all materials contaminated with this compound must be treated as hazardous.[1][2][3][4][5][6][7][8][9][10] Although some studies suggest a degree of selectivity for cancer cells, the potential for harm to healthy cells and the environment necessitates cautious handling and disposal.

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid, in solution, or as waste).

PPE CATEGORYSPECIFICATION
Gloves Double-gloving with nitrile gloves is required.
Eye Protection Chemical safety goggles or a face shield must be worn.
Lab Coat A dedicated lab coat, preferably disposable, should be used.
Respiratory A properly fitted respirator may be necessary for handling powders.

Step-by-Step Disposal Protocol

This protocol ensures that all forms of this compound waste are handled and disposed of in a manner that mitigates risk.

Step 1: Decontamination of Work Surfaces

  • Primary Decontamination: Following any work with this compound, thoroughly wipe down all surfaces (fume hood, benchtop, etc.) with a 10% bleach solution or another laboratory-approved decontaminant.

  • Contact Time: Allow the decontaminant to remain on the surface for a minimum of 10 minutes.

  • Final Rinse: Wipe the surfaces again with a clean, damp cloth to remove any residual decontaminant.

  • Waste Segregation: All wipes and disposable materials used in the decontamination process must be disposed of as solid this compound waste.

Step 2: Segregation and Collection of Waste

Proper segregation at the point of generation is critical. Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

WASTE TYPECONTAINER REQUIREMENTSLABELING
Solid Waste Double-bagged in thick, sealable plastic bags."Hazardous Waste: Cytotoxic Solid Waste - this compound"
Liquid Waste Leak-proof, shatter-resistant container (e.g., coated glass or polyethylene)."Hazardous Waste: Cytotoxic Liquid Waste - this compound"
Sharps Waste Puncture-resistant sharps container."Hazardous Sharps Waste: Cytotoxic - this compound"

Step 3: Final Disposal and Removal

  • Container Fullness: Do not overfill waste containers. Once a container is approximately 75% full, securely seal it.

  • EHS Pickup: Arrange for a scheduled waste pickup with your institution's EHS department.

  • Documentation: Complete all required waste manifest forms provided by EHS, ensuring accurate identification of the waste contents.

  • Storage: Store the sealed waste containers in a designated and secure satellite accumulation area until they are collected.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_disposal Final Disposal A Solid Waste (Gloves, Wipes, etc.) D Labeled Solid Waste Container A->D B Liquid Waste (Solutions, Solvents) E Labeled Liquid Waste Container B->E C Sharps Waste (Needles, Pipettes) F Labeled Sharps Waste Container C->F G Seal Container at 75% Full D->G E->G F->G H Store in Satellite Accumulation Area G->H I Schedule EHS Pickup H->I J Complete Waste Manifest I->J K Waste Removed by EHS J->K

Caption: Workflow for the safe segregation and disposal of this compound waste.

Signaling Pathway for Prudent Handling

This diagram outlines the decision-making process and necessary precautions when working with this compound.

HandlingPathway Start Experiment Planned with This compound Assess Assess Hazards: Cytotoxic Potential Start->Assess PPE Mandatory PPE: - Double Gloves - Eye Protection - Lab Coat Assess->PPE Hood Work in Certified Chemical Fume Hood PPE->Hood Waste Segregate Waste Immediately Hood->Waste Solid Solid Cytotoxic Waste Waste->Solid Solid Liquid Liquid Cytotoxic Waste Waste->Liquid Liquid Decon Decontaminate Work Area Solid->Decon Liquid->Decon End Proceed with Final Disposal Protocol Decon->End

Caption: Decision pathway for safe handling of this compound.

References

Essential Safety and Handling Protocols for (+)-2,5-epi-Goniothalesdiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of (+)-2,5-epi-Goniothalesdiol. As a member of the styryl-lactone class of compounds derived from Goniothalamus species, this molecule warrants careful handling due to the potential for biological activity, including cytotoxicity, as observed in related compounds. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risk.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Prevents skin contact with the potentially cytotoxic compound.
Eye Protection Chemical safety goggles and a face shield.Protects eyes and face from splashes or aerosols.
Lab Coat A disposable gown over a standard lab coat.Provides a barrier to protect clothing and skin from contamination.
Respiratory Protection A fit-tested N95 or higher-level respirator.Minimizes the risk of inhaling aerosolized particles, especially when handling the solid compound.
Footwear Closed-toe shoes.Protects feet from potential spills.

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to maintaining a safe working environment. The following workflow outlines the key steps from preparation to post-handling procedures.

Handling_Workflow Figure 1: Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Assemble PPE prep_area->gather_ppe gather_materials Gather Materials & Spill Kit gather_ppe->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer in Ventilated Enclosure don_ppe->weigh_transfer solubilize Solubilize/Prepare for Experiment weigh_transfer->solubilize decontaminate_surfaces Decontaminate Work Surfaces solubilize->decontaminate_surfaces dispose_waste Dispose of Contaminated Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Figure 1: Workflow for Handling this compound

Experimental Protocols

1. Designated Handling Area:

  • All work with this compound, particularly handling of the solid form, should be conducted in a designated area within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

2. Weighing and Transfer:

  • Before handling, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and a spill kit are readily accessible within the containment area.

  • Don all required PPE as specified in Table 1.

  • Carefully weigh the required amount of the solid compound on a tared weigh boat.

  • Transfer the compound to the desired vessel for solubilization or experimental use.

  • Clean any residual solid from the spatula and weigh boat using a solvent-moistened wipe, which should then be disposed of as hazardous waste.

3. Solubilization:

  • Add the appropriate solvent to the vessel containing the compound in a slow and controlled manner to avoid splashing.

  • Ensure the vessel is securely capped or covered during dissolution.

4. Decontamination:

  • Wipe down all surfaces and equipment within the designated handling area with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water) after each use.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, wipes, and disposable gowns, must be collected in a dedicated, clearly labeled hazardous waste container lined with a chemically resistant bag.

  • Liquid Waste: All solutions containing this compound, as well as solvent rinses of contaminated glassware, should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not dispose of this waste down the drain.

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for hazardous chemical waste.

2. Waste Disposal Procedure:

  • Follow your institution's guidelines for the disposal of cytotoxic or hazardous chemical waste.

  • Ensure all waste containers are securely sealed and properly labeled with the contents and associated hazards before being collected by your institution's environmental health and safety department. In the absence of specific institutional guidelines, consult a licensed chemical waste disposal company.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.